ryanotoxin
Description
Properties
CAS No. |
179987-30-5 |
|---|---|
Molecular Formula |
C54H56N4O6 |
Synonyms |
ryanotoxin |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Discovery, Isolation, and Characterization of Ryanodine Receptor Modulators
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The modulation of ryanodine receptors (RyRs), critical intracellular calcium release channels, is a key area of research in physiology and pharmacology. The term "ryanotoxin" is often colloquially used but can be ambiguous. Historically, it refers to the plant alkaloid ryanodine, the namesake ligand for the RyR channel family. However, distinct peptide toxins that also modulate RyR function have been identified in scorpion venom. This technical guide clarifies this distinction and provides an in-depth overview of the discovery, isolation, and characterization of both the foundational plant-derived ryanoids and the peptide-based modulators from scorpion venom. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a comprehensive resource for researchers in the field.
Introduction: Clarifying the "this compound" Nomenclature
The primary and most studied modulator of the ryanodine receptor is ryanodine , a complex diterpenoid alkaloid. It was first isolated in 1948 from the wood of the South American plant Ryania speciosa[1][2][3]. This plant was initially investigated for its insecticidal properties[1][4]. Due to its high and specific affinity, ryanodine was instrumental in the identification, purification, and characterization of the calcium release channel to which it binds, leading to the channel being named the "Ryanodine Receptor" (RyR)[1][2].
Separately, research into animal venoms has identified peptide toxins that also target and modulate the RyR. Notably, peptides isolated from the venom of scorpions such as Buthotus hottentota and Buthotus judaicus have been shown to affect RyR function, for instance, by increasing the binding of [3H]ryanodine and inducing a subconductance state[5][6]. A peptide from Buthotus judaicus venom was specifically named This compound [5][6].
Therefore, it is critical for researchers to distinguish between:
-
Ryanoids: The class of plant-derived alkaloids, with ryanodine being the principal compound.
-
Peptide RyR Modulators: Protein-based toxins from sources like scorpion venom that allosterically modulate the RyR.
This guide will address the discovery and isolation of both, providing a clearer understanding of the landscape of RyR-targeted natural products.
Ryanodine: The Archetypal Plant-Derived RyR Ligand
Ryanodine was first isolated by Folkers and coworkers in 1948 during efforts to identify the active insecticidal components of Ryania speciosa[3][4]. Its structure, however, was not fully elucidated until nearly two decades later[3]. The compound's profound effect on muscle contraction, causing irreversible paralysis, spurred investigation into its mechanism of action[1]. It was found to bind with very high affinity to a large protein complex in the sarcoplasmic reticulum (SR), effectively locking the associated calcium channel in an open subconductance state. This action depletes the SR of calcium, disrupting excitation-contraction coupling[1]. This unique property made radiolabeled ryanodine an invaluable tool for purifying the RyR channel protein[1][2][7].
The biological activity of ryanodine has been extensively quantified. The tables below summarize key toxicological and binding affinity data.
Table 1: Toxicological Data for Ryanodine
| Parameter | Species | Route | Value | Reference(s) |
|---|---|---|---|---|
| LD50 | Mouse | Oral | 650 mg/kg | [8] |
| LD50 | Mouse | Intraperitoneal | 100 µg/kg | [8] |
| LD50 | Rat | Oral | 750 mg/kg | [8] |
| LD50 | Rat | Intraperitoneal | 320 µg/kg | [8] |
| LD50 | Rabbit | Oral | 650 mg/kg | [8] |
| LD50 | Rabbit | Skin | >4 g/kg | [8] |
| LDLO | Human | Oral | 143 mg/kg |[8] |
Table 2: Ryanodine Receptor Binding and Activity
| Parameter | Tissue/Receptor Type | Value | Conditions | Reference(s) |
|---|---|---|---|---|
| IC50 (Ca2+ Release) | Skeletal Muscle SR | 10 nM | N/A | [9] |
| IC50 (Ca2+ Release) | Cardiac Muscle SR | 2.8 nM | N/A | [9] |
| Kd (High-Affinity) | Rat Liver ER | 10 ± 2.5 nM | Ca2+-independent | [10] |
| Bmax (High-Affinity) | Rat Liver ER | 500-1200 fmol/mg | Centrifugation/Filtration |[10] |
The original isolation of ryanodine relied on classical natural product chemistry. While modern methods would employ more advanced chromatographic techniques, the fundamental workflow remains the same.
-
Material Preparation: Stems and roots of Ryania speciosa are dried and ground into a fine powder to maximize surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent (e.g., methanol or ethanol) using a Soxhlet apparatus or similar percolation method. This step extracts a crude mixture of alkaloids, lipids, and other organic-soluble compounds.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. This aqueous phase is washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-basic compounds.
-
Basification and Re-extraction: The pH of the aqueous phase is raised with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water. The alkaloids are then re-extracted into a polar organic solvent like chloroform or dichloromethane.
-
Crystallization: The organic extract containing the enriched alkaloids is concentrated. As described in the historical literature, the addition of a less polar solvent like ether to the concentrate induces the crystallization of ryanodine[4].
-
Purification: The crude crystals are further purified by recrystallization until a constant melting point and high purity (≥98% by HPLC) are achieved[4]. Modern protocols would likely replace or supplement the final crystallization steps with preparative High-Performance Liquid Chromatography (HPLC) for higher purity and yield.
Figure 1. Generalized workflow for the isolation of a natural product like ryanodine.
Scorpion Venom Peptides: Novel Modulators of the Ryanodine Receptor
While scorpion venoms are well-known sources of neurotoxins that target sodium and potassium channels, the discovery of peptides acting on RyRs is more recent[11][12]. In 1991, Valdivia et al. reported that a peptide fraction (4–7 kDa) from the venom of the scorpion Buthotus hottentota increased the binding of [3H]ryanodine to its receptor[5]. Later work by Morrisette et al. (1996) identified an 11 kDa peptide in the venom of Buthotus judaicus, which they named this compound, that also enhanced Ca2+ release from SR vesicles and induced a subconductance state in the RyR channel[5][6]. These findings opened a new class of RyR modulators with potential for unique pharmacological profiles.
Data for scorpion-derived RyR modulators is less extensive than for ryanodine. The activity is primarily characterized by its modulatory effect on RyR channels rather than standalone toxicity.
Table 3: Activity of Scorpion Venom Peptides on Ryanodine Receptors
| Source Organism | Peptide/Fraction Size | Observed Effect | Reference(s) |
|---|---|---|---|
| Buthotus hottentota | 4–7 kDa fraction | Increases binding of [3H]ryanodine to RyRs | [5] |
| Buthotus judaicus | 11 kDa (this compound) | Increases Ca2+ release from SR; Induces RyR subconductance state | [5][6] |
| Pandinus imperator | Not specified | Peptides show high affinity for the ryanodine receptor |[6] |
The isolation of specific peptides from a complex venom mixture requires multi-step high-resolution purification.
-
Venom Collection: Venom is obtained from live scorpions, typically through electrical stimulation, and is then lyophilized (freeze-dried) for stability and storage.
-
Crude Fractionation: The lyophilized venom is reconstituted in an appropriate buffer (e.g., ammonium acetate or phosphate buffer). The initial separation is often performed using size-exclusion chromatography (SEC) to separate components by molecular weight. Fractions corresponding to the target size (e.g., 4-15 kDa) are collected.
-
Ion-Exchange Chromatography: The active fractions from SEC are further separated based on charge using either cation or anion exchange chromatography. A salt gradient (e.g., NaCl or KCl) is used to elute bound peptides.
-
Reversed-Phase HPLC (RP-HPLC): This is the key high-resolution step. Fractions from the previous step are injected into an RP-HPLC system (e.g., using a C8 or C18 column). Peptides are separated based on hydrophobicity using a gradient of an organic solvent like acetonitrile in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Activity Screening: Throughout the process, fractions are collected and screened for biological activity. For RyR modulators, this would involve a [3H]ryanodine binding assay. An increase in specific binding compared to a control indicates the presence of a positive modulator.
-
Final Purification and Characterization: Fractions showing the highest activity are subjected to further rounds of RP-HPLC under different conditions (e.g., different gradients or columns) until a single pure peptide is isolated. The purity is confirmed by analytical HPLC and mass spectrometry (MS), which also provides the precise molecular weight. The peptide sequence is then determined using techniques like Edman degradation or tandem mass spectrometry (MS/MS).
The Ryanodine Receptor Signaling Pathway
The RyR is a massive homotetrameric channel (over 2.2 MDa) embedded in the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER)[13][14]. Its primary function is to mediate the rapid release of stored Ca2+ ions into the cytosol, which acts as a crucial second messenger[15][16]. This process is fundamental to many physiological events, most notably muscle contraction.
In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine receptor (DHPR), a voltage sensor in the cell membrane. An action potential causes a conformational change in the DHPR, which directly opens the RyR1 channel[13][14].
In cardiac muscle, the process, known as calcium-induced calcium release (CICR), involves the RyR2 isoform. An action potential opens L-type Ca2+ channels (DHPRs), allowing a small amount of Ca2+ to enter the cell. This "trigger" Ca2+ binds to activating sites on the RyR2, causing the channel to open and release a much larger amount of Ca2+ from the SR[13][14][15]. Ryanodine and the scorpion peptides modulate the gating properties of this channel.
Figure 2. Simplified signaling pathway of the Ryanodine Receptor in muscle cells.
Conclusion
The study of ryanodine receptor modulators is a rich field that began with the investigation of a plant-based insecticide and has expanded to include potent peptide toxins from scorpion venom. While both ryanodine and certain scorpion peptides target the RyR, they are structurally distinct molecules with different modulatory actions. A precise understanding of their respective origins, properties, and isolation methodologies is essential for researchers aiming to harness the therapeutic potential of RyR modulation. The protocols and data presented in this guide provide a foundational resource for the continued exploration and development of novel drugs targeting this critical ion channel.
References
- 1. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine | C25H35NO9 | CID 11317883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epfl.ch [epfl.ch]
- 5. Scorpion venom components that affect ion-channels function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scorpion Venom–Toxins that Aid in Drug Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A procedure for purification of the ryanodine receptor from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ryanodine | Potent Ca<sup>2+</sup> release inhibitor | Hello Bio [hellobio.com]
- 10. Characterization of high-affinity ryanodine-binding sites of rat liver endoplasmic reticulum. Differences between liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scorpion toxin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in understanding the ryanodine receptor calcium release channels and their role in calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 16. "Ryanodine receptors in calcium signaling pathways" by Yiming Li [scholarlycommons.pacific.edu]
Unveiling the Enigma of Ryanotoxin: A Technical Guide to Ryanodine Receptor-Activating Peptides from Buthotus judiacus Venom
For Immediate Release
This technical guide provides a comprehensive analysis of the structure, chemical properties, and biological activity of ryanodine receptor-activating peptides derived from the venom of the scorpion Buthotus judiacus. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels and venom-derived peptides.
Initially, a component of Buthotus judiacus venom with ryanodine-like activity was described as "ryanotoxin," an approximately 11.4 kDa peptide.[1] However, subsequent, more detailed research has led to the isolation and characterization of specific, smaller peptides responsible for this activity. This guide will focus on these well-defined molecules, primarily BjTx-1 and BjTx-2 , as the key ryanodine receptor-activating constituents of this venom.
Peptide Structure: The Core of Activity
The primary structures of BjTx-1 and BjTx-2 have been elucidated, revealing two closely related peptides of 28 amino acids. Their single amino acid difference at position 16 highlights a subtle yet important variation in their chemical makeup.[2]
Table 1: Amino Acid Sequences of Ryanodine Receptor-Activating Peptides
| Peptide | Sequence |
| BjTx-1 | GIGKFLNSIKKLKK CLGSKCMGGAKCQGW |
| BjTx-2 | GIGKFLNSIKKLKI CLGSKCMGGAKCQGW |
The variant amino acid at position 16 is indicated in bold.
While high-resolution 3D structures from techniques like X-ray crystallography or NMR spectroscopy are not yet available, computational modeling of BjTx-1 and BjTx-2 has identified a critical structural feature: a cluster of positively charged residues spanning from Lysine-11 to Lysine-16.[2] This positively charged patch is hypothesized to be the primary interface for interaction with the ryanodine receptor.[2]
Chemical Properties: A Profile of the Peptides
Based on their amino acid composition, key chemical properties of BjTx-1 and BjTx-2 can be predicted, offering insights into their behavior in experimental settings.
Table 2: Predicted Chemical Properties of BjTx-1 and BjTx-2
| Property | BjTx-1 | BjTx-2 |
| Molecular Weight | ~3.1 kDa | ~3.1 kDa |
| Theoretical Isoelectric Point (pI) | 9.7 | 9.2 |
| Molar Extinction Coefficient | 5500 M⁻¹ cm⁻¹ | 5500 M⁻¹ cm⁻¹ |
| Solubility | Predicted to be soluble in aqueous solutions. | Predicted to be soluble in aqueous solutions. |
| Stability | Expected to be stable due to disulfide bridging, a common feature of scorpion toxins. | Expected to be stable due to disulfide bridging, a common feature of scorpion toxins. |
Note: These values are theoretical calculations based on the primary sequence and may be influenced by post-translational modifications and experimental conditions.
Biological Activity and Mechanism of Action: Modulating Calcium Release
BjTx-1 and BjTx-2 are potent and selective activators of the skeletal muscle ryanodine receptor isoform 1 (RyR1).[2] Their activity is specific, as they do not affect the cardiac (RyR2) or liver ryanodine receptors.[2]
Quantitative Effects on RyR1
The biological impact of these peptides has been quantified through various biochemical and electrophysiological assays.
Table 3: Quantitative Analysis of the Biological Activity of this compound and Related Peptides
| Parameter | Value | Toxin/Peptide |
| Molecular Weight (Original Finding) | ~11.4 kDa | This compound[1] |
| ED₅₀ for [³H]ryanodine binding | 0.16 µM | This compound[1] |
| EC₅₀ for [³H]ryanodine binding | Micromolar range | BjTx-1/BjTx-2[2] |
| Effect on RyR1 Channel Conductance | Induces a persistent subconductance state | BjTx-1/BjTx-2[2] |
| Slope Conductance (Cs⁺ as charge carrier) | 163 ± 12 pS (at 1 µM) | This compound[3] |
| Effect on Ca²⁺ Release | Dose-dependently stimulates Ca²⁺ release from sarcoplasmic reticulum vesicles | BjTx-1/BjTx-2[2] |
Proposed Mechanism of Action
The activation of RyR1 by BjTx-1 and BjTx-2 is dependent on the presence of calcium and is potentiated by caffeine.[2] It is proposed that these peptides engage in a direct protein-protein interaction with the RyR1 channel.[2] The cluster of positively charged amino acids is thought to drive an electrostatic interaction with a complementary negatively charged region on the RyR1, inducing a conformational change that favors the open state of the channel.[2]
Experimental Protocols and Methodologies
The study of these scorpion peptides and their effects on ryanodine receptors employs a range of established experimental techniques.
Generalized Experimental Workflow
The purification and characterization of ryanodine receptor-activating peptides from crude venom follows a multi-step process.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of skeletal ryanodine receptors by two novel scorpion toxins from Buthotus judaicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: Unraveling the Ryanotoxin Binding Site on RyR1 vs. RyR2 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ryanodine receptors (RyRs) are a family of intracellular calcium channels critical for excitation-contraction coupling in muscle tissues. The two primary isoforms, RyR1 and RyR2, are predominantly expressed in skeletal and cardiac muscle, respectively.[1] These large, homotetrameric protein complexes are the targets of the plant alkaloid ryanodine and its related compounds, collectively known as ryanotoxins. The interaction of ryanotoxins with RyRs has profound effects on channel function, making the binding site a key area of research for understanding muscle physiology and developing novel therapeutics for channelopathies. This technical guide provides an in-depth comparison of the ryanotoxin binding site on RyR1 and RyR2, detailing quantitative data, experimental protocols, and the underlying molecular interactions.
Ryanodine binding is use-dependent, meaning the channel must be in an activated state for the toxin to bind.[2] At nanomolar concentrations, ryanodine locks the channel in a long-lived sub-conductance state, while micromolar concentrations are inhibitory.[2] This complex interaction underscores the importance of a detailed understanding of the binding site to predict the functional consequences of ligand binding.
Quantitative Analysis of this compound Binding
The affinity of ryanodine for its binding site on RyR1 and RyR2 has been quantified using radioligand binding assays, most commonly with [³H]ryanodine. These studies reveal isoform-specific differences in binding affinity, which are summarized in the table below.
| Isoform | Ligand | Dissociation Constant (Kd) | Experimental Conditions | Reference |
| RyR1 (skeletal muscle SR) | [³H]ryanodine | 11.3 nM | High ionic strength (e.g., high NaCl) | |
| RyR2 (cardiac muscle SR) | [³H]ryanodine | 3.6 nM and 28.1 nM | Low ionic strength |
Table 1: Comparative binding affinities of ryanodine for RyR1 and RyR2. Note that cardiac SR vesicles show two distinct binding sites or affinity states.
The differing ionic strength requirements for optimal binding suggest variations in the electrostatic environment of the binding pocket between the two isoforms.
Structural Comparison of the this compound Binding Site
High-resolution cryogenic electron microscopy (cryo-EM) structures of both RyR1 and RyR2 have provided invaluable insights into the architecture of the ryanodine binding site. The binding pocket is located within the pore domain of the channel, formed by the S5 and S6 transmembrane helices and the intervening pore helix from each of the four subunits.
While the overall architecture of the binding site is conserved, subtle differences in the amino acid residues lining the pocket contribute to the observed functional and pharmacological distinctions between RyR1 and RyR2. A detailed analysis of the available PDB structures reveals key residue differences.
| Residue Position (Rabbit RyR1 numbering) | RyR1 Amino Acid | Corresponding Residue (Porcine RyR2 numbering) | RyR2 Amino Acid | Potential Impact |
| Thr4825 | Threonine | Thr4834 | Threonine | Conserved residue, likely crucial for hydrogen bonding with ryanodine. |
| Gln4863 | Glutamine | Gln4872 | Glutamine | Conserved, may form hydrogen bonds with the ligand. |
| Arg4867 | Arginine | Arg4876 | Arginine | Conserved positively charged residue, potentially interacting with electronegative portions of this compound. |
| Phe4868 | Phenylalanine | Phe4877 | Phenylalanine | Conserved aromatic residue, likely involved in hydrophobic interactions. |
| Val4871 | Valine | Ile4880 | Isoleucine | Non-conserved hydrophobic residue. The bulkier isoleucine in RyR2 may alter the shape and volume of the binding pocket. |
| Met4872 | Methionine | Met4881 | Methionine | Conserved, contributes to the hydrophobic nature of the pocket. |
| Ile4906 | Isoleucine | Val4915 | Valine | Non-conserved hydrophobic residue. The smaller valine in RyR2 could create subtle differences in packing and ligand interaction. |
| Tyr4909 | Tyrosine | Tyr4918 | Tyrosine | Conserved aromatic residue, potentially forming pi-stacking interactions. |
| Glu4910 | Glutamate | Glu4919 | Glutamate | Conserved negatively charged residue, may be involved in electrostatic interactions. |
Table 2: Comparison of key amino acid residues in the ryanodine binding pocket of RyR1 and RyR2. Non-conserved residues are highlighted in bold.
The substitution of valine in RyR1 with the bulkier isoleucine in RyR2, and isoleucine in RyR1 with the smaller valine in RyR2, are subtle yet potentially significant changes that could alter the precise positioning and binding energy of this compound within the pocket. These differences may underlie the observed variations in binding affinity and the influence of allosteric modulators.
Allosteric Regulation of this compound Binding
The binding of this compound to its site is allosterically regulated by a host of endogenous and exogenous molecules, including Ca²⁺, ATP, and caffeine. The response to these modulators exhibits isoform-specific characteristics, further highlighting the distinct regulatory landscapes of RyR1 and RyR2.
Both RyR1 and RyR2 are activated by Ca²⁺ and ATP, which in turn enhances ryanodine binding by promoting the open state of the channel. However, the sensitivity to these modulators differs. For instance, RyR2 is generally more sensitive to Ca²⁺-induced Ca²⁺ release (CICR), a key physiological difference between cardiac and skeletal muscle.
Experimental Protocols
A thorough understanding of the this compound binding site relies on robust experimental methodologies. The following sections provide detailed protocols for the key experiments used to characterize this compound-RyR interactions.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for quantifying the binding of ryanodine to its receptor and assessing the influence of various modulators. It relies on the separation of radiolabeled ligand bound to the receptor from the unbound ligand.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle.
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol).
-
Binding Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂, protease inhibitors.
-
Wash Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl.
-
Unlabeled ryanodine.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation of SR Vesicles: Isolate SR microsomes from fresh or frozen skeletal or cardiac muscle tissue using differential centrifugation. Determine the protein concentration of the SR preparation (e.g., using a BCA or Bradford assay).
-
Incubation: In a final volume of 200 µL, combine SR vesicles (50-100 µg of protein), [³H]ryanodine (e.g., 1-50 nM), and the desired concentration of test compounds in binding buffer. For determination of non-specific binding, include a parallel set of tubes with a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Incubate at 37°C for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
-
Washing: Immediately wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound [³H]ryanodine.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Single-Channel Recordings in Planar Lipid Bilayers
This electrophysiological technique allows for the direct observation of the functional effects of this compound on individual RyR channels.
Materials:
-
Planar lipid bilayer apparatus with two chambers (cis and trans).
-
Phospholipid solution (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine in n-decane).
-
SR vesicles containing RyR channels.
-
Cis (cytosolic) solution: e.g., 250 mM HEPES, 125 mM Tris, 50 µM CaCl₂, 1 mM ATP, pH 7.4.
-
Trans (luminal) solution: e.g., 250 mM HEPES, 50 mM Ca(OH)₂, pH 7.4.
-
This compound solution.
-
Ag/AgCl electrodes.
-
Low-noise amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: "Paint" the phospholipid solution across a small aperture separating the cis and trans chambers to form a stable lipid bilayer.
-
Channel Incorporation: Add a small amount of SR vesicles to the cis chamber. The vesicles will fuse with the bilayer, incorporating RyR channels.
-
Recording: Establish an ion gradient across the bilayer and apply a holding potential using the Ag/AgCl electrodes and amplifier.
-
Baseline Activity: Record the single-channel currents of the unmodified RyR.
-
This compound Application: Add this compound to the cis chamber and record the changes in channel behavior, such as the appearance of a characteristic sub-conductance state and altered open probability.
-
Data Analysis: Analyze the single-channel recordings to determine the unitary conductance, open probability (Po), and mean open and closed times before and after the addition of this compound.
Signaling Pathway and Functional Consequences
The binding of this compound to RyR channels has significant downstream effects on cellular calcium signaling, ultimately impacting muscle function.
The prolonged opening of the RyR channel in a sub-conductance state leads to a "leaky" sarcoplasmic reticulum, where calcium ions continuously trickle into the cytoplasm during diastole. This elevated diastolic calcium can have several detrimental effects, including impaired muscle relaxation, increased susceptibility to arrhythmias in the heart, and activation of calcium-dependent proteases that can lead to muscle damage.
Conclusion and Future Directions
The this compound binding site on RyR1 and RyR2, while structurally similar, exhibits key differences in amino acid composition that likely contribute to their distinct pharmacological and physiological profiles. The isoform-specific responses to allosteric modulators further underscore the complexity of RyR regulation. The experimental protocols detailed herein provide a robust framework for the continued investigation of these critical ion channels.
Future research should focus on high-resolution structural studies of RyR1 and RyR2 in complex with a wider range of ryanotoxins to elucidate the precise molecular interactions that govern binding affinity and functional modulation. Furthermore, the development of isoform-selective compounds targeting the this compound binding site holds significant promise for the treatment of RyR-related myopathies and cardiac arrhythmias. A deeper understanding of the nuances of the this compound binding site on RyR1 versus RyR2 will be instrumental in achieving this therapeutic goal.
References
An In-depth Technical Guide on Ryanotoxin and its Effects on Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanotoxin, a peptide toxin isolated from the venom of the scorpion Buthotus judiacus, has emerged as a significant modulator of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic reticulum of muscle cells. This technical guide provides a comprehensive review of this compound's mechanism of action, its specific effects on the biophysical properties of RyR channels, and its impact on intracellular calcium signaling. Detailed experimental protocols for studying these effects are provided, along with a quantitative summary of the available data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's role as a valuable tool in calcium channel research and as a potential lead compound in drug discovery.
Introduction to Ryanodine Receptors
Ryanodine receptors (RyRs) are a family of large, homotetrameric intracellular calcium channels responsible for the release of calcium ions from the sarcoplasmic and endoplasmic reticulum (SR/ER), a critical step in various cellular processes, most notably muscle contraction. These channels are the largest known ion channels, with a molecular weight exceeding 2 megadaltons.[1] There are three main isoforms of RyRs in mammals, each with a distinct tissue distribution and physiological role:
-
RyR1: Primarily expressed in skeletal muscle and is essential for excitation-contraction (E-C) coupling, the process that links muscle excitation to contraction.[1][2]
-
RyR2: The predominant isoform in cardiac muscle, where it mediates calcium-induced calcium release (CICR), a fundamental process for heart muscle contraction.[1][3]
-
RyR3: Expressed more widely at lower levels in various tissues, including the brain, and is thought to be involved in modulating calcium signaling.[1][4]
The activity of RyR channels is intricately regulated by a host of endogenous molecules, including calcium ions, ATP, and magnesium ions.[5] Dysregulation of RyR function is implicated in several human diseases, such as malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia, making them important therapeutic targets.[3][6]
This compound: A Potent Modulator of Ryanodine Receptors
This compound is a peptide toxin with a molecular weight of approximately 11.4 kDa, purified from the venom of the scorpion Buthotus judiacus. It has been shown to induce significant changes in the function of RyRs, analogous to the effects of the plant alkaloid ryanodine.
Mechanism of Action
This compound directly interacts with the RyR channel protein, although the precise binding site is believed to be distinct from that of ryanodine. This interaction allosterically modulates the channel's gating and permeation properties. This compound has been shown to increase the binding affinity of [3H]ryanodine to the receptor in a reversible manner, suggesting that it stabilizes a conformation of the channel that is more favorable for ryanodine binding.
Effects on Single-Channel Properties
Single-channel recordings using the planar lipid bilayer technique have revealed that this compound induces a characteristic sub-conductance state in the RyR channel. This is a state where the channel is open but allows ions to pass through at a reduced rate compared to the fully open state. Furthermore, this compound increases the mean duration of channel openings, contributing to an overall increase in calcium leak from the SR.
Effects on Intracellular Calcium Signaling
By modifying the function of RyR channels, this compound significantly impacts intracellular calcium homeostasis. It stimulates the release of calcium from SR vesicles, leading to an increase in the cytosolic calcium concentration. In whole-cell patch-clamp experiments on mouse myotubes, intracellular dialysis of this compound resulted in a voltage-dependent increase in the amplitude of intracellular calcium transients elicited by depolarization.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the effects of this compound on ryanodine receptors.
| Parameter | Value | RyR Isoform | Experimental Condition | Reference |
| Binding Affinity | ||||
| ED50 for increasing [3H]ryanodine binding | 0.16 µM | RyR1 (rabbit skeletal muscle) | Valdivia et al., 1998 | |
| Single-Channel Conductance | ||||
| Slope Conductance (this compound-induced state) | 163 ± 12 pS | RyR1 (rabbit skeletal muscle) | 1 µM this compound, Cs+ as current carrier | Valdivia et al., 1998 |
| Slope Conductance (Ryanodine-induced state) | 173 ± 26 pS | RyR1 (rabbit skeletal muscle) | 1 µM Ryanodine, Cs+ as current carrier | Valdivia et al., 1998 |
| Slope Conductance (Control) | 396 ± 25 pS | RyR1 (rabbit skeletal muscle) | Cs+ as current carrier | Valdivia et al., 1998 |
| Gating Kinetics | ||||
| Distribution of substate events | Biexponential | RyR1 (rabbit skeletal muscle) | 1 µM this compound | Valdivia et al., 1998 |
| Time constants of substate events | ~10 times shorter than ryanodine-induced substates | RyR1 (rabbit skeletal muscle) | 1 µM this compound vs 1 µM Ryanodine | Valdivia et al., 1998 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on ryanodine receptors.
[3H]Ryanodine Binding Assay
This assay is used to indirectly measure the activity of RyR channels, as [3H]ryanodine preferentially binds to the open state of the channel.[7][8]
Materials:
-
Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle.
-
[3H]ryanodine.
-
Binding buffer: e.g., 20 mM imidazole, pH 7.2, 0.25 M KCl, and protease inhibitors.[9]
-
This compound solution of varying concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate SR vesicles with varying concentrations of this compound in the binding buffer.
-
Add a fixed concentration of [3H]ryanodine (e.g., 1 nM) to the mixture.[9]
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-3 hours at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine and subtract it from the total binding to obtain specific binding.
-
Analyze the data to determine the effect of this compound on the binding affinity and maximum number of binding sites for [3H]ryanodine.
Planar Lipid Bilayer Single-Channel Recording
This technique allows for the direct observation of the activity of a single RyR channel reconstituted into an artificial lipid membrane.[10][11]
Materials:
-
Purified RyR protein.
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a partition with a small aperture.[11]
-
Lipid solution (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine in n-decane).[12]
-
Recording solutions for the cis and trans chambers (e.g., containing symmetrical KCl or CsCl).[12]
-
This compound solution.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Form a planar lipid bilayer across the aperture in the partition separating the two chambers.[11]
-
Incorporate purified RyR protein into the lipid bilayer. This can be achieved by adding SR vesicles or purified RyR to the cis chamber and allowing them to fuse with the bilayer.[11]
-
Establish a voltage clamp across the bilayer and record the baseline channel activity.
-
Add this compound to the cis (cytosolic) side of the channel at desired concentrations.
-
Record the single-channel currents in the presence of this compound.
-
Analyze the data to determine the effects of this compound on single-channel conductance, open probability, and gating kinetics (mean open and closed times).
Intracellular Calcium Measurement using Fura-2 AM
This method is used to measure changes in the intracellular calcium concentration in response to this compound.[13][14]
Materials:
-
Cultured cells expressing RyRs (e.g., myotubes, cardiomyocytes).
-
Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.[15]
-
Pluronic F-127.[15]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.[15]
-
Fluorescence microscopy system equipped with excitation wavelengths of 340 nm and 380 nm and an emission detector at 510 nm.[16]
-
This compound solution.
Procedure:
-
Load the cells with Fura-2 AM by incubating them in a solution containing Fura-2 AM and Pluronic F-127 for 30-60 minutes at 37°C.[15]
-
Wash the cells with HBSS to remove extracellular dye.
-
Mount the cells on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[16]
-
Apply this compound to the cells at the desired concentration.
-
Continuously record the fluorescence changes over time.
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio). This ratio is proportional to the intracellular calcium concentration.[16]
-
Calibrate the fluorescence ratio to absolute calcium concentrations using ionomycin and EGTA.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving ryanodine receptors and the proposed site of action for this compound.
Experimental Workflows
The following diagrams outline the logical flow of the key experimental procedures.
Conclusion and Future Directions
This compound has proven to be a valuable pharmacological tool for probing the structure and function of ryanodine receptors. Its ability to lock the channel in a sub-conductance state and modulate calcium release provides a unique mechanism for studying the intricate regulation of intracellular calcium signaling. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers investigating RyR channels.
Future research should focus on elucidating the precise binding site of this compound on the different RyR isoforms, which could be achieved through structural biology techniques such as cryo-electron microscopy. Furthermore, a more comprehensive quantitative analysis of this compound's effects on the gating kinetics of all three RyR isoforms is needed to fully understand its isoform-specific actions. Such studies will not only enhance our understanding of the fundamental mechanisms of calcium signaling but also pave the way for the development of novel therapeutic agents targeting ryanodine receptors for the treatment of various muscle and heart diseases.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptor Structure and Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ryanodine receptors from skeletal and cardiac muscle during rest and excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. Ca2+-Calmodulin Increases RyR2 Open Probability yet Reduces Ryanoid Association with RyR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Planar bilayer recording of ryanodine receptors of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. moodle2.units.it [moodle2.units.it]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Ryanotoxin as a Modulator of Excitation-Contraction Coupling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Excitation-contraction (E-C) coupling is the fundamental physiological process that links muscle excitation to mechanical contraction. Central to this mechanism is the ryanodine receptor (RyR), a calcium release channel located on the sarcoplasmic reticulum. Ryanotoxin, a plant alkaloid, is a potent modulator of RyR function and has become an invaluable pharmacological tool for studying E-C coupling. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on RyR isoforms, and its role in modulating E-C coupling. We present a compilation of quantitative data, detailed experimental protocols for studying this compound's effects, and visual representations of the key signaling pathways and experimental workflows.
Introduction to Excitation-Contraction Coupling and Ryanodine Receptors
Excitation-contraction coupling is the process by which an electrical stimulus (action potential) triggers a mechanical response (muscle contraction)[1]. In skeletal muscle, this process is initiated by the depolarization of the sarcolemma, which is detected by the dihydropyridine receptor (DHPR), a voltage-gated L-type calcium channel. This activation is mechanically transmitted to the type 1 ryanodine receptor (RyR1), leading to the release of calcium from the sarcoplasmic reticulum (SR) into the cytoplasm[1][2]. In cardiac muscle, the process, known as calcium-induced calcium release (CICR), involves an initial influx of calcium through the DHPR that activates the type 2 ryanodine receptor (RyR2) to release further calcium from the SR[2].
Ryanodine receptors are large, homotetrameric calcium channels that play a crucial role in regulating intracellular calcium levels[3][4]. There are three main isoforms of RyR in mammals:
-
RyR1: Predominantly found in skeletal muscle and is essential for E-C coupling[3][5].
-
RyR2: Primarily expressed in the myocardium (heart muscle) and is the major mediator of CICR[3][5].
-
RyR3: More widely expressed, particularly in the brain[3][5].
These isoforms share a significant sequence homology but exhibit different sensitivities to modulators[6].
This compound: A Potent Modulator of Ryanodine Receptors
This compound is a plant alkaloid derived from Ryania speciosa[7]. It exhibits a high affinity for ryanodine receptors and has become a critical tool for investigating their function[4][6]. The binding of this compound to RyRs is use-dependent, meaning the channel must be in an activated state for the toxin to bind effectively[4].
Mechanism of Action
This compound exerts its effects through an allosteric mechanism[8]. It binds to a site on the RyR distinct from the calcium binding site, inducing a conformational change that locks the channel into a sub-conductance, or "half-open," state[4]. This state is characterized by a prolonged opening time and a reduced ion conductance compared to the fully open state.
The effects of this compound are concentration-dependent:
-
Low Concentrations (<10 µM): At nanomolar to low micromolar concentrations, this compound binding stabilizes the open state of the RyR, leading to a sustained calcium leak from the SR. This results in an increased cytosolic calcium concentration and can lead to muscle contracture[4][9].
-
High Concentrations (~100 µM): At higher micromolar concentrations, this compound irreversibly inhibits channel opening[4].
Quantitative Effects of this compound on Ryanodine Receptor Function
The following tables summarize the quantitative data available on the effects of this compound on RyR function.
Table 1: this compound Binding Affinity (Kd) for Ryanodine Receptor Isoforms
| RyR Isoform | Ligand | Kd (nM) | Experimental Conditions | Reference |
| RyR1 (Rabbit Skeletal Muscle) | [³H]ryanodine | 15.63 - 20.25 | Purified RyR1 | [10] |
| RyR2 (Porcine Cardiac Muscle) | [³H]ryanodine | Data not available | ||
| RyR3 (Rabbit Brain) | [³H]ryanodine | Data not available |
Table 2: Effects of this compound on RyR1 Single-Channel Properties
| Parameter | Control | This compound (low concentration) | This compound (high concentration) | Experimental Conditions | Reference |
| Conductance | ~750 pS | ~300 - 450 pS (40-60% of full) | 0 pS | Symmetrical 250 mM KCl | [11] |
| Open Probability (Po) | Variable (Ca²⁺-dependent) | ~1.0 | 0 | On-nucleus patch clamp | [11] |
| Mean Open Time | Milliseconds | Seconds to minutes | N/A | Planar lipid bilayer | [6] |
Table 3: Effects of this compound on Intracellular Calcium Transients
| Parameter | Control | This compound (1 µM) | Experimental Conditions | Reference |
| Ca²⁺ Transient Amplitude | Normalized to 100% | Decreased | Rat ventricular myocytes | [12] |
| Diastolic [Ca²⁺]i | Baseline | Increased | Rat ventricular myocytes | [12] |
| Rate of Decay | Normal | Slower, biphasic decay after 9 min | Rat ventricular myocytes | [12] |
Table 4: Effects of this compound on Muscle Contractility
| Parameter | This compound Concentration | Effect | Muscle Type | Reference |
| Contraction Amplitude | 10⁻¹⁰ - 10⁻⁵ M | Concentration-dependent decrease (10-70%) | Chick embryo ventricular cells | [9] |
| Muscle Contracture | Low concentrations | Induces sustained contracture | Skeletal muscle | [4] |
Visualizing the Molecular Pathways and Experimental Workflows
Signaling Pathway of Excitation-Contraction Coupling
Caption: Signaling pathway of excitation-contraction coupling.
Mechanism of this compound Action on the Ryanodine Receptor
Caption: Mechanism of this compound action on the ryanodine receptor.
Detailed Experimental Protocols
Single-Channel Recording of Ryanodine Receptors
This protocol describes the incorporation of sarcoplasmic reticulum vesicles containing RyRs into a planar lipid bilayer for single-channel current recording.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal or cardiac muscle.
-
Phospholipids (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in decane).
-
Bilayer chamber with two compartments (cis and trans) separated by a small aperture.
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, pCLAMP).
-
Solutions:
-
Cis solution (cytosolic side): 250 mM KCl, 20 mM HEPES, 1 mM EGTA, varying concentrations of CaCl₂ to achieve desired free [Ca²⁺], pH 7.4.
-
Trans solution (luminal side): 250 mM KCl, 20 mM HEPES, 1 mM CaCl₂, pH 7.4.
-
This compound stock solution: In DMSO or ethanol.
-
Procedure:
-
Bilayer Formation:
-
Paint the phospholipid mixture across the aperture in the bilayer chamber, separating the cis and trans compartments.
-
Monitor the capacitance of the membrane until a stable bilayer is formed (capacitance will increase and then stabilize).
-
-
Vesicle Fusion:
-
Add a small aliquot of SR vesicles to the cis compartment.
-
Add a hyperosmotic salt solution (e.g., 500 mM KCl) to the cis compartment to induce vesicle fusion with the bilayer.
-
Once a channel incorporates, perfuse the cis chamber with the desired cis recording solution to remove excess vesicles and restore the desired ionic conditions.
-
-
Single-Channel Recording:
-
Apply a constant holding potential (e.g., +40 mV) across the bilayer.
-
Record baseline channel activity in the absence of this compound. The activity of RyRs is typically dependent on the free [Ca²⁺] in the cis solution.
-
Add this compound to the cis compartment to achieve the desired final concentration.
-
Record the changes in channel activity. Observe the transition to the characteristic long-lived sub-conductance state.
-
Data can be recorded at various holding potentials to construct a current-voltage (I-V) relationship and determine the single-channel conductance.
-
-
Data Analysis:
-
Filter the raw current data (e.g., at 1-2 kHz).
-
Use event detection software (e.g., Clampfit) to idealize the single-channel records and determine the open probability (Po), mean open time, and single-channel amplitude.
-
Generate all-points histograms to visualize the different conductance states.
-
Calcium Imaging in Muscle Cells
This protocol describes the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured muscle cells (e.g., myotubes, cardiomyocytes) or isolated muscle fibers.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded indicators like GCaMP).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
-
Image analysis software (e.g., ImageJ, MetaMorph).
-
This compound stock solution.
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester (typically 15-30 minutes).
-
-
Calcium Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence recording before the addition of any compounds.
-
To evoke calcium transients, cells can be electrically stimulated or treated with an agonist (e.g., caffeine).
-
Add this compound to the bathing solution at the desired concentration and record the changes in fluorescence over time.
-
Images should be acquired at a high frame rate to resolve the kinetics of the calcium transients.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells or subcellular compartments.
-
Measure the average fluorescence intensity within each ROI for each frame.
-
Correct for background fluorescence.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
From the fluorescence traces, quantify parameters such as the amplitude of the calcium transient, the time to peak, and the decay kinetics.
-
Muscle Strip Contractility Assay
This protocol describes the measurement of isometric force generation in an isolated muscle strip to assess the effects of this compound on contractility.
Materials:
-
Isolated muscle preparation (e.g., soleus, extensor digitorum longus from a rodent).
-
Organ bath system with temperature control and aeration.
-
Isometric force transducer.
-
Data acquisition system.
-
Krebs-Ringer bicarbonate buffer, aerated with 95% O₂ / 5% CO₂.
-
Field stimulator.
-
This compound stock solution.
Procedure:
-
Muscle Preparation and Mounting:
-
Carefully dissect the muscle of interest, leaving the tendons intact.
-
Mount the muscle strip vertically in the organ bath, with one tendon attached to a fixed hook and the other to the isometric force transducer.
-
Submerge the muscle in the oxygenated Krebs-Ringer buffer maintained at a physiological temperature (e.g., 37°C).
-
-
Equilibration and Stimulation:
-
Allow the muscle to equilibrate for at least 30-60 minutes.
-
Adjust the resting tension of the muscle to determine the optimal length (L₀) for maximal force production. This is typically done by incrementally stretching the muscle and measuring the twitch force in response to single electrical pulses.
-
Once L₀ is determined, elicit a baseline tetanic contraction by applying a train of electrical stimuli at a high frequency (e.g., 50-100 Hz).
-
-
Drug Application and Measurement:
-
Record baseline contractile force.
-
Add this compound to the organ bath at the desired concentration.
-
Monitor the resting tension of the muscle. This compound is expected to induce a gradual increase in resting tension (contracture).
-
At various time points after this compound application, elicit further tetanic contractions to assess the effect on stimulated force production.
-
-
Data Analysis:
-
Measure the baseline isometric force.
-
Quantify the increase in resting tension induced by this compound.
-
Measure the peak force of stimulated contractions before and after this compound application.
-
Analyze the rates of force development and relaxation.
-
Experimental Workflow for a Comprehensive Study
Caption: Integrated workflow for studying this compound's effects.
Conclusion
This compound is a powerful pharmacological agent for dissecting the intricate mechanisms of excitation-contraction coupling. Its ability to lock ryanodine receptors in a sub-conductance state provides a unique opportunity to study the consequences of a sustained, low-level calcium leak from the sarcoplasmic reticulum. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in muscle physiology, pharmacology, and drug development. Further investigation into the isoform-specific effects of this compound and the structural basis of its interaction with the RyR will undoubtedly yield deeper insights into the regulation of intracellular calcium and its role in both health and disease.
References
- 1. Molecular basis for allosteric regulation of the type 2 ryanodine receptor channel gating by key modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. Ca2+-Calmodulin Increases RyR2 Open Probability yet Reduces Ryanoid Association with RyR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of ryanodine and caffeine on contractility, membrane voltage, and calcium exchange in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. suilab.life.tsinghua.edu.cn [suilab.life.tsinghua.edu.cn]
- 11. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Molecular intricacies of Ryanotoxin's Interaction with Striated Muscle Ryanodine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanotoxin, a peptide toxin isolated from scorpion venom, has emerged as a critical pharmacological tool for elucidating the complex regulatory mechanisms of the ryanodine receptor (RyR) in striated muscle. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on its interaction with the RyR1 isoform, the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle. Through a detailed examination of its mechanism of action, binding kinetics, and functional consequences, this document serves as an essential resource for researchers investigating excitation-contraction coupling, calcium signaling, and the development of novel therapeutics targeting RyR channels. This guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular pharmacology.
Introduction: The Ryanodine Receptor as a Key Regulator of Muscle Contraction
Striated muscle contraction is a finely tuned process initiated by the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) into the cytoplasm.[1] This pivotal step, known as excitation-contraction (E-C) coupling, is mediated by the ryanodine receptor (RyR), a large conductance Ca²⁺ channel embedded in the SR membrane.[1][2] In skeletal muscle, the predominant isoform is RyR1, which is mechanically coupled to the dihydropyridine receptor (DHPR) in the transverse-tubule membrane.[2] Depolarization of the sarcolemma triggers a conformational change in the DHPR, which in turn activates RyR1, leading to a rapid efflux of Ca²⁺ and subsequent muscle contraction.
The intricate gating of the RyR1 channel is subject to modulation by a host of endogenous and exogenous factors, including Ca²⁺ ions themselves, ATP, calmodulin, and various toxins.[3] Among these, the plant alkaloid ryanodine has been instrumental in characterizing the receptor, leading to its nomenclature.[4] More recently, this compound, a peptide from the venom of the scorpion Buthotus judiacus, has been identified as another potent modulator of RyR1 activity, acting in a manner analogous, yet distinct, from ryanodine.[4]
Molecular Target of this compound: The Ryanodine Receptor 1 (RyR1)
The primary molecular target of this compound in striated muscle is the RyR1 channel.[4] this compound exerts its effects by directly binding to the RyR1 protein complex, thereby altering its gating properties and modulating the release of Ca²⁺ from the SR.
Mechanism of Action
This compound acts as a potent activator of the RyR1 channel, stimulating the release of Ca²⁺ from SR vesicles.[4] Unlike some channel blockers, this compound induces a sub-conductance state in the RyR1 channel, meaning it locks the channel in a partially open conformation.[4] This leads to a sustained "leak" of Ca²⁺ from the SR, which can have profound effects on muscle physiology.
A key characteristic of this compound's action is its allosteric modulation of the ryanodine binding site. This compound increases the binding affinity of [³H]ryanodine to RyR1 in a reversible manner, without affecting the maximum number of binding sites (Bmax).[4] This suggests that this compound and ryanodine bind to distinct sites on the RyR1 protein, and that the binding of this compound induces a conformational change that favors the binding of ryanodine.[4]
Quantitative Analysis of this compound-RyR1 Interaction
The interaction between this compound and RyR1 has been quantified through various experimental approaches, providing valuable insights into its potency and efficacy. The following tables summarize the key quantitative data available.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| ED₅₀ for increasing [³H]ryanodine binding affinity | 0.16 µM | Rabbit Skeletal Muscle | Varied concentrations of this compound | [4] |
Table 1: Potency of this compound in Modulating Ryanodine Binding
| Parameter | This compound (1 µM) | Ryanodine (1 µM) | Control | Species/Tissue | Current Carrier | Reference |
| Slope Conductance | 163 ± 12 pS | 173 ± 26 pS | 396 ± 25 pS | Rabbit Skeletal Muscle | Cs⁺ | [4] |
Table 2: Effect of this compound on RyR1 Channel Conductance
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of this compound with RyR1 in striated muscle.
[³H]Ryanodine Binding Assay
This assay is used to determine the binding affinity of ryanodine to RyR1 and to assess how modulators like this compound affect this interaction.[5]
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle.
-
[³H]ryanodine (specific activity ~50-100 Ci/mmol).
-
Binding buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4.
-
Varying concentrations of free Ca²⁺ (buffered with EGTA).
-
This compound stock solution.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare SR vesicles from rabbit skeletal muscle using differential centrifugation.
-
In a final volume of 200 µL, incubate SR vesicles (50-100 µg of protein) with a fixed concentration of [³H]ryanodine (e.g., 2-5 nM) in the binding buffer.
-
Include varying concentrations of this compound to assess its effect on [³H]ryanodine binding.
-
Add varying concentrations of free Ca²⁺ to the incubation mixture to determine the Ca²⁺-dependence of binding.
-
Incubate the mixture at 37°C for 2-3 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in cold wash buffer (binding buffer without radioligand).
-
Wash the filters rapidly with three 5 mL aliquots of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine parameters such as Kd, Bmax, and the effect of this compound (e.g., ED₅₀).
Single-Channel Recording in Planar Lipid Bilayers
This technique allows for the direct observation of the gating properties of individual RyR1 channels and the effect of this compound on channel conductance and open probability.[6][7]
Materials:
-
Purified RyR1 protein.
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in a 5:3:2 ratio).
-
n-decane.
-
Bilayer chamber with two compartments (cis and trans) separated by a small aperture (50-250 µm).
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and data acquisition system.
-
Symmetrical recording solution: 250 mM KCl, 20 mM HEPES, pH 7.4.
-
Ca²⁺ solutions of known concentrations.
-
This compound solution.
Procedure:
-
Form a planar lipid bilayer by painting a solution of phospholipids in n-decane across the aperture separating the two chambers.
-
Incorporate purified RyR1 channels into the bilayer from the cis chamber. Successful incorporation is detected as a stepwise increase in current.
-
Establish a voltage clamp across the bilayer (e.g., holding potential of 0 mV and applying voltage steps).
-
Record single-channel currents in the absence of this compound to establish baseline channel activity at various Ca²⁺ concentrations.
-
Add this compound to the cis chamber to the desired final concentration.
-
Record single-channel currents in the presence of this compound to observe changes in channel conductance, open probability, and open/closed dwell times.
-
Analyze the single-channel data to determine the unitary conductance and kinetic properties of the native and this compound-modified channels.
Intracellular Ca²⁺ Imaging in Myotubes
This method is used to visualize and quantify changes in intracellular Ca²⁺ concentration in response to stimuli and the modulatory effects of this compound.[8][9]
Materials:
-
Cultured skeletal myotubes.
-
Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
-
This compound solution.
-
Depolarizing agents (e.g., high KCl solution).
Procedure:
-
Culture skeletal myotubes on glass coverslips.
-
Load the myotubes with Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 for 30-60 minutes at room temperature or 37°C.[10]
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound.
-
Stimulate the cells with a depolarizing agent (e.g., by switching to a high KCl-containing solution) to induce Ca²⁺ release.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.
-
Analyze the data to determine parameters such as the amplitude, rate of rise, and decay of the Ca²⁺ transients in the presence and absence of this compound.
Signaling Pathways and Logical Relationships
The interaction of this compound with RyR1 has significant implications for the signaling pathways that govern muscle function. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
Conclusion
This compound is a valuable pharmacological probe for investigating the structure and function of the ryanodine receptor in striated muscle. Its distinct mechanism of action, involving the induction of a sub-conductance state and allosteric modulation of the ryanodine binding site, provides a unique tool to dissect the intricate gating mechanisms of the RyR1 channel. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers aiming to further explore the molecular targets of this compound and its implications for muscle physiology and disease. The continued study of this compound and its interactions with RyR1 will undoubtedly contribute to a deeper understanding of excitation-contraction coupling and may pave the way for the development of novel therapeutic agents targeting calcium signaling in muscle disorders.
References
- 1. Identification of Novel Ryanodine Receptor 1 (RyR1) Protein Interaction with Calcium Homeostasis Endoplasmic Reticulum Protein (CHERP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Characterization of Ryanodine Receptor-Natrin Toxin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 10. ionbiosciences.com [ionbiosciences.com]
An In-depth Technical Guide to the Early Studies of Ryanotoxin's Physiological Effects
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research on ryanotoxin, a peptide from scorpion venom that modulates the ryanodine receptor (RyR), a critical intracellular calcium release channel. The document focuses on the early studies that first characterized its physiological effects, offering detailed experimental protocols, quantitative data, and visualizations of the involved signaling pathways.
Introduction to this compound
This compound is a peptide toxin isolated from the venom of the scorpion Buthotus judiacus. Early investigations revealed that its physiological actions bear a striking resemblance to those of ryanodine, a well-characterized plant alkaloid that targets the same intracellular calcium channel. This compound's primary site of action is the ryanodine receptor, a large-conductance calcium channel located in the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. The modulation of this receptor by this compound has profound effects on intracellular calcium signaling and, consequently, on muscle contraction.
Physiological Effects of this compound
Initial studies on this compound elucidated its significant impact on calcium release from the sarcoplasmic reticulum and the electrophysiological properties of the ryanodine receptor channel.
Effect on Sarcoplasmic Reticulum Calcium Release
This compound was observed to stimulate the release of Ca2+ from sarcoplasmic reticulum vesicles. This effect is a hallmark of agents that activate the ryanodine receptor, leading to an efflux of stored calcium into the cytoplasm.
Modulation of Ryanodine Receptor Channel Conductance
Single-channel recordings revealed that this compound induces a sub-conductance state in the ryanodine receptor channel. This means that the channel, when modified by this compound, allows ions to pass through at a reduced rate compared to its fully open state. This is analogous to the effect of ryanodine, which also induces a long-lasting sub-conductance state.
Quantitative Data from Early Studies
The following tables summarize the key quantitative findings from the initial characterization of this compound's effects on the ryanodine receptor.
| Parameter | Value (this compound) | Value (Ryanodine) | Control | Current Carrier | Reference |
| Slope Conductance | 163 ± 12 pS | 173 ± 26 pS | 396 ± 25 pS | Cs+ | [1] |
Table 1: Comparison of Ryanodine Receptor Channel Conductance with this compound and Ryanodine.
| Parameter | Value | Conditions | Reference |
| ED50 for [3H]ryanodine Binding | 0.16 µM | Reversible increase in binding affinity | [1] |
| Bmax for [3H]ryanodine Binding | No significant alteration | [1] |
Table 2: Effect of this compound on [3H]ryanodine Binding to Sarcoplasmic Reticulum Vesicles.
Experimental Protocols
The following sections detail the methodologies employed in the early studies to characterize the physiological effects of this compound.
Purification of this compound
The purification of this compound from the venom of the scorpion Buthotus judiacus was a critical first step. While the seminal paper by Valdivia et al. (1994) provides the most direct protocol, a general workflow for purifying peptide toxins from venom is as follows:
-
Venom Extraction: Venom is collected from the scorpions.
-
Homogenization and Centrifugation: The crude venom is homogenized in a suitable buffer and centrifuged to remove insoluble components.
-
Chromatography: The supernatant is subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. This typically includes:
-
Gel Filtration Chromatography: To separate proteins based on size.
-
Ion-Exchange Chromatography: To separate proteins based on charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the peptide toxin.
-
-
Purity Analysis: The purity of the final fraction containing this compound is assessed using techniques like SDS-PAGE and mass spectrometry.
Sarcoplasmic Reticulum Vesicle Preparation
Heavy sarcoplasmic reticulum vesicles from rabbit skeletal muscle are prepared to study calcium release and ligand binding. A generalized protocol is as follows:
-
Muscle Homogenization: Skeletal muscle is homogenized in a buffered solution containing protease inhibitors.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular fractions.
-
Sucrose Gradient Centrifugation: The crude microsomal fraction is further purified by centrifugation on a discontinuous sucrose gradient to isolate heavy SR vesicles.
-
Vesicle Characterization: The protein concentration of the vesicle preparation is determined, and the integrity of the vesicles is assessed.
[3H]Ryanodine Binding Assay
This assay is used to study the interaction of this compound with the ryanodine binding site on the RyR.
-
Incubation: SR vesicles are incubated with a low concentration of [3H]ryanodine in a binding buffer containing various concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the vesicles with bound [3H]ryanodine from the unbound ligand.
-
Washing: The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from the total binding. The data are then analyzed to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).
Single-Channel Recordings
Planar lipid bilayer recordings are used to measure the electrical activity of single ryanodine receptor channels.
-
Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans) filled with a salt solution (e.g., CsCl or KCl).
-
Vesicle Fusion: SR vesicles are added to the cis chamber. The fusion of a vesicle containing a ryanodine receptor channel with the lipid bilayer incorporates the channel into the membrane.
-
Recording: A voltage is applied across the bilayer, and the current flowing through the single channel is measured using a sensitive patch-clamp amplifier.
-
Data Acquisition and Analysis: The single-channel currents are recorded and analyzed to determine the channel's conductance, open probability, and open and closed lifetimes. The effect of this compound is studied by adding it to the cis chamber.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.
References
Unraveling the Architecture of Ryanotoxin: A Technical Guide to its Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanotoxin, a peptide component of scorpion venom, has garnered significant scientific interest due to its specific interaction with and modulation of the ryanodine receptor (RyR), a critical intracellular calcium release channel. Understanding the three-dimensional structure of this compound and its complex with the RyR is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting RyR-related channelopathies. This technical guide provides a comprehensive overview of the structural analysis of this compound and analogous peptides, detailing the experimental methodologies employed, presenting key quantitative data, and visualizing the intricate molecular interactions and experimental workflows.
Introduction to this compound and its Target: The Ryanodine Receptor
This compound is a peptide toxin originally purified from the venom of the scorpion Buthotus judiacus.[1] It modulates the function of the ryanodine receptor (RyR), a large tetrameric ion channel responsible for the release of calcium from the sarcoplasmic and endoplasmic reticulum, a process fundamental to muscle contraction and neuronal signaling.[2][3] this compound, much like the plant alkaloid ryanodine, induces a sub-conductance state in the RyR channel, effectively locking it in a partially open state.[1][4] This modulation of RyR activity makes this compound and similar peptides valuable tools for studying RyR function and potential therapeutic leads.
The RyR itself is a massive molecular complex, with each protomer exceeding 550 kDa.[3] Its large cytoplasmic domain serves as a scaffold for numerous regulatory proteins and small molecules, while the C-terminal region forms the transmembrane pore.[3][5] The interaction of toxins like this compound with specific domains on the RyR provides insights into the channel's gating mechanisms.
Structural Elucidation of this compound and its Analogs
The determination of the three-dimensional structure of peptide toxins and their complexes with large membrane proteins like the RyR necessitates a multi-pronged approach, primarily relying on cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has been instrumental in visualizing the overall architecture of the RyR and in mapping the binding sites of various ligands, including peptide toxins.[2][5][6][7] For instance, cryo-EM studies on the scorpion toxin imperatoxin A (IpTx_a), which, like this compound, modulates RyR activity, have revealed its binding site on the cytoplasmic domain of the RyR1 isoform, between the "clamp" and "handle" domains.[2]
-
Purification of the Ryanodine Receptor: RyR is typically purified from rabbit skeletal muscle sarcoplasmic reticulum vesicles through a series of differential centrifugation and sucrose gradient steps.[8]
-
Complex Formation: The purified RyR is incubated with a molar excess of the purified peptide toxin (e.g., this compound) to ensure saturation of the binding sites.
-
Vitrification: A small aliquot of the toxin-RyR complex solution is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.
-
Data Collection: The vitrified grids are then imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images, each containing multiple views of the toxin-RyR complex, are collected.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified. A three-dimensional map of the toxin-RyR complex is then reconstructed from the 2D projection images.[5]
-
Model Building and Refinement: The atomic model of the RyR and a homology model of the toxin are fitted into the cryo-EM density map. The resulting model is then refined to optimize the fit and stereochemistry.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about molecules that can be crystallized.[9][10] While crystallizing the entire RyR-toxin complex is challenging due to the size and flexibility of the RyR, crystallography can be employed to determine the structure of the peptide toxin itself or its binding domain on the RyR if it can be expressed and crystallized independently.[11][12]
-
Peptide Synthesis and Purification: The peptide toxin is either purified from its natural source or, more commonly, produced recombinantly or by solid-phase synthesis. Purity is assessed by HPLC and mass spectrometry.[13]
-
Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant, pH, and temperature, to identify conditions that yield well-ordered crystals.[11][14]
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.[11]
-
Structure Determination and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined, allowing for the calculation of an electron density map. An atomic model of the peptide is built into this map and refined to best fit the experimental data.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of small to medium-sized proteins and peptides in solution, providing insights into their dynamics and interactions.[15][16][17] NMR is particularly well-suited for studying the structure of flexible peptides like this compound.
-
Isotope Labeling: For peptides of sufficient size, uniform labeling with ¹⁵N and ¹³C is often necessary to resolve spectral overlap. This is typically achieved by expressing the peptide in bacteria grown in minimal media supplemented with ¹⁵N-ammonium chloride and ¹³C-glucose.[16]
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.[18]
-
Resonance Assignment: The collected NMR data are used to assign the chemical shifts of the backbone and side-chain atoms of the peptide.
-
Structural Calculations: Distance restraints are derived from the Nuclear Overhauser Effect (NOE) data, and dihedral angle restraints are obtained from coupling constants. These restraints are then used in computational software to calculate an ensemble of structures that are consistent with the experimental data.
-
Structure Validation: The quality of the final ensemble of structures is assessed using a variety of metrics to ensure that it accurately represents the solution structure of the peptide.
Quantitative Data on this compound and its Effects
The following table summarizes key quantitative data for this compound, providing a basis for comparison with other RyR modulators.
| Parameter | Value | Method | Reference |
| Molecular Weight | ~11.4 kDa | SDS-PAGE | [1] |
| ED₅₀ for [³H]ryanodine binding | 0.16 µM | Radioligand Binding Assay | [1] |
| This compound-induced Conductance State (Cs⁺) | 163 ± 12 pS | Single-Channel Recording | [1] |
| Ryanodine-induced Conductance State (Cs⁺) | 173 ± 26 pS | Single-Channel Recording | [1] |
| Control Channel Conductance (Cs⁺) | 396 ± 25 pS | Single-Channel Recording | [1] |
Visualizing Molecular Interactions and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound on the ryanodine receptor, leading to altered intracellular calcium levels.
Caption: this compound binds to the RyR, inducing a sub-conductance state and causing a sustained leak of Ca²⁺ from the SR.
Experimental Workflow for Structural Analysis
This diagram outlines a generalized workflow for the structural analysis of a peptide toxin like this compound.
Caption: A generalized workflow for determining the 3D structure of a peptide toxin using complementary techniques.
Conclusion and Future Directions
The structural analysis of this compound and its analogs is a rapidly advancing field, driven by technological breakthroughs in structural biology. While a high-resolution structure of this compound itself remains to be determined, the methodologies and findings from related scorpion peptides provide a robust framework for future investigations. A detailed atomic-level understanding of the this compound-RyR interaction will be invaluable for the development of novel pharmacological agents to treat a range of disorders associated with aberrant RyR function, including muscular dystrophies and cardiac arrhythmias. Future studies should focus on obtaining high-resolution structures of this compound in complex with different RyR isoforms to elucidate the molecular basis of its isoform-specific effects.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Location of the Imperatoxin a Binding Site on the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 5. A guide to the 3D structure of the ryanodine receptor type 1 by cryoEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. rigaku.com [rigaku.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preliminary X-ray crystallographic study of the receptor-binding domain of the D/C mosaic neurotoxin from Clostridium botulinum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-level expression, purification, crystallization and preliminary X-ray crystallographic studies of the receptor-binding domain of botulinum neurotoxin serotype D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toray-research.co.jp [toray-research.co.jp]
- 14. Crystals of crotoxin suitable for high resolution x-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Composition, Biomolecular Analysis, and Nuclear Magnetic Resonance Spectroscopic Fingerprinting of Posidonia oceanica and Ascophyllum nodosum Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Ryanodine in Single-Channel Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues and are involved in various calcium signaling pathways in other cell types.[1][2] The plant alkaloid ryanodine is a potent modulator of RyRs and serves as an invaluable tool for studying their function at the single-channel level.[3][4] Depending on its concentration, ryanodine can either lock the channel in a stable, long-lasting sub-conductance state or lead to its complete inhibition.[3][5] These characteristics make ryanodine an essential ligand for researchers investigating the biophysical properties of RyRs, as well as for professionals in drug development targeting calcium signaling pathways.
This document provides detailed protocols for the application of ryanodine in two common single-channel recording techniques: the planar lipid bilayer method and the on-nucleus patch-clamp technique.
Data Presentation: Effects of Ryanodine on Ryanodine Receptor (RyR) Single-Channel Properties
The following table summarizes the quantitative effects of ryanodine on RyR channels as reported in single-channel recording experiments.
| Parameter | Condition | Value | Ryanodine Concentration | Reference |
| RyR1 Conductance | Symmetrical 250 mM KCl | ~750 pS (full) | 0 µM | [6] |
| Symmetrical 250 mM KCl | ~300 pS (sub-conductance) | 10 µM | [6] | |
| RyR1 Open Probability (Po) | Activating [Ca2+] | Baseline | 0 µM | [6] |
| Activating [Ca2+] | ~1.0 | 10 µM | [6] | |
| Mitochondrial RyR Conductance | Symmetrical 150 mM CsCl | ~225 pS (full) | 0 µM | [5] |
| Symmetrical 150 mM CsCl | Stabilized sub-conductance | 10 µM | [5] | |
| Symmetrical 150 mM CsCl | Abolished activity | 100 µM | [5] |
Signaling Pathway and Experimental Workflow
Ryanodine Receptor Signaling in Excitation-Contraction Coupling
The following diagram illustrates the central role of the Ryanodine Receptor (RyR) in excitation-contraction coupling, the process that links muscle excitation to contraction. In skeletal muscle, a conformational change in the dihydropyridine receptor (DHPR) directly activates RyR1. In cardiac muscle, calcium influx through the DHPR triggers a larger calcium release from the sarcoplasmic reticulum via RyR2, a process known as calcium-induced calcium release (CICR).
Experimental Workflow for Single-Channel Recording with Ryanodine
This diagram outlines the general workflow for studying the effects of ryanodine on single RyR channels using either the planar lipid bilayer or on-nucleus patch-clamp technique.
Experimental Protocols
Planar Lipid Bilayer Recording
This method involves incorporating sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) vesicles containing RyRs into an artificial lipid bilayer, allowing for the direct measurement of single-channel currents.
Materials:
-
Solutions:
-
cis (cytosolic) solution: e.g., 250 mM KCl or CsCl, 10-20 mM HEPES, pH 7.2-7.4, desired free [Ca²⁺] (buffered with EGTA), and ATP.
-
trans (luminal) solution: e.g., 250 mM KCl or CsCl, 10-20 mM HEPES, pH 7.2-7.4.
-
Ryanodine stock solution (in ethanol or DMSO).
-
-
Lipids: Phosphatidylethanolamine (PE) and phosphatidylcholine (PC) in n-decane.
-
SR/ER Vesicles: Isolated from muscle or other tissues of interest.
-
Planar lipid bilayer apparatus.
Protocol:
-
Bilayer Formation:
-
"Paint" a lipid solution across a small aperture (~100-250 µm) in a partition separating two chambers (cis and trans).
-
Monitor the capacitance until a stable bilayer is formed.
-
-
Vesicle Incorporation:
-
Add a small aliquot of SR/ER vesicles to the cis chamber.
-
Fusion of vesicles with the bilayer can be promoted by adding a hyperosmotic salt solution to the cis chamber.
-
-
Baseline Recording:
-
Once a single channel incorporates, clamp the voltage across the bilayer (e.g., +40 mV).
-
Record baseline channel activity in the presence of activating ligands like Ca²⁺ and ATP in the cis solution.
-
-
Application of Ryanodine:
-
Add ryanodine to the cis chamber to achieve the desired final concentration (e.g., 1-10 µM for sub-conductance state induction).
-
Allow several minutes for the ryanodine to interact with the channel.
-
-
Recording of Ryanodine Effect:
-
Record the single-channel currents in the presence of ryanodine. Observe for the characteristic shift to a sub-conductance state and an increase in open probability.
-
-
Data Analysis:
-
Analyze the recordings to determine changes in channel conductance, open and closed dwell times, and open probability.
-
On-Nucleus Patch-Clamp Recording
This technique allows for the recording of RyRs in their native membrane environment by patch-clamping the outer nuclear membrane, which is contiguous with the ER.[6][7][8]
Materials:
-
Solutions:
-
Pipette (cytosolic) solution: e.g., 250 mM KCl or CsCl, 10 mM HEPES, pH 7.2, and activating concentrations of Ca²⁺ (e.g., 1-100 µM).
-
Bath solution: Matching the pipette solution.
-
Ryanodine stock solution.
-
-
Isolated Nuclei: From cells expressing the RyR of interest.
-
Patch-clamp setup.
Protocol:
-
Preparation of Nuclei:
-
Isolate nuclei from the cells of interest using established cell fractionation protocols.
-
-
Giga-ohm Seal Formation:
-
Approach an isolated nucleus with a patch pipette filled with the pipette solution.
-
Apply gentle suction to form a high-resistance (giga-ohm) seal on the outer nuclear membrane.
-
-
Baseline Recording:
-
In the on-nucleus configuration, record single-channel activity at a set holding potential (e.g., +40 mV). The channel activity is stimulated by the Ca²⁺ in the patch pipette.
-
-
Application of Ryanodine:
-
Perfuse the bath with a solution containing the desired concentration of ryanodine (e.g., 10 µM).
-
-
Recording of Ryanodine Effect:
-
Continuously record the channel activity as ryanodine diffuses to the channel. A sudden transition to a long-lived sub-conductance state indicates the effect of ryanodine.[6]
-
-
Data Analysis:
-
Analyze the single-channel data to quantify the conductance of the full and sub-conductance states, as well as the open probability before and after ryanodine application.
-
Concluding Remarks
The protocols described provide a framework for the use of ryanodine as a pharmacological tool to investigate the function of single ryanodine receptor channels. The choice between the planar lipid bilayer and on-nucleus patch-clamp techniques will depend on the specific research question, with the former offering a more controlled environment and the latter providing a more native membrane context. Careful execution of these protocols will yield valuable insights into the intricate mechanisms of intracellular calcium signaling.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of ryanodine receptor type 1 single channel activity using "on-nucleus" patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ryanotoxin in Muscle Fiber Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanotoxin, a peptide toxin isolated from the venom of the scorpion Buthotus judiacus, is a potent modulator of the ryanodine receptor (RyR), a critical intracellular calcium release channel.[1] The primary isoform in skeletal muscle, RyR1, is responsible for the release of calcium from the sarcoplasmic reticulum (SR), a key step in excitation-contraction coupling.[2][3] this compound, similar to the well-characterized plant alkaloid ryanodine, locks the RyR1 channel in a stable, open subconductance state. This action leads to a persistent "leak" of calcium from the SR into the cytoplasm, profoundly affecting muscle fiber contraction. These characteristics make this compound a valuable tool for studying muscle physiology and pathophysiology, as well as for screening potential therapeutic agents that target calcium signaling pathways.
This document provides detailed application notes and protocols for the use of this compound in muscle fiber contraction assays, intended to guide researchers in the precise and effective application of this powerful pharmacological tool.
Data Presentation
The following tables summarize quantitative data for this compound and the related compound ryanodine, providing key parameters for experimental design.
Table 1: this compound Activity and Concentration
| Parameter | Value | Species/System | Reference |
| ED50 for [3H]ryanodine binding | 0.16 µM | Rabbit Skeletal Muscle SR | [1] |
| Effective Concentration (Single Channel Studies) | 1 µM | Rabbit Skeletal Muscle RyR1 | [1] |
| Effective Concentration (Intracellular Ca2+ Transients) | 5 µM | Mouse Myotubes | [1] |
Table 2: Ryanodine Effects on Muscle Contraction (for comparative purposes)
| Parameter | Concentration | Effect | Muscle Type | Reference |
| Contractile Force Reduction | 2.5 µM - 10 µM | Dose-dependent decrease in twitch and tetanic tension | Engineered Human Muscle Tissue | |
| Induction of Contracture | > 250 nM | Slow, dose-dependent contracture | Rat Extensor Digitorum Longus (EDL) and Soleus | |
| Calcium Spark Activity | 0.1 µM | Stimulation | Arterial Smooth Muscle | |
| Calcium Spark Activity | 10 µM | Inhibition | Arterial Smooth Muscle |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Muscle Fiber
This compound exerts its effect by directly binding to the RyR1 channel on the sarcoplasmic reticulum. This binding event stabilizes an open subconductance state of the channel, leading to a sustained leak of Ca2+ from the SR into the cytosol. The elevated cytosolic Ca2+ concentration has several downstream consequences, including direct activation of the contractile apparatus and secondary effects such as mitochondrial Ca2+ uptake and increased production of reactive oxygen species (ROS).
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Review of RyR1 pathway and associated pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ryanotoxin to Elucidate Ryanodine Receptor Function in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) membranes.[1] In the central nervous system, RyRs play a crucial role in regulating intracellular calcium levels, a fundamental process underpinning a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[2] Dysregulation of RyR function has been implicated in various neurological and neurodegenerative disorders, making them a significant target for research and therapeutic development.[3]
All three major isoforms of RyRs (RyR1, RyR2, and RyR3) are expressed in the brain, with RyR2 being the predominant isoform.[4][5] These isoforms exhibit distinct distributions and may have specialized roles in neuronal function.[4][6]
Ryanotoxin, commonly known as ryanodine, is a plant alkaloid that serves as a powerful pharmacological tool for studying RyR function.[1] Its effects are famously concentration-dependent. At nanomolar concentrations, ryanodine locks the RyR channel in a persistent sub-conductance open state, leading to a slow depletion of intracellular calcium stores.[3] Conversely, at micromolar concentrations, it acts as a potent inhibitor of the channel.[7] This bimodal action allows researchers to probe the functional consequences of both RyR activation and inhibition in neuronal preparations.
These application notes provide a comprehensive guide for utilizing this compound to study RyR function in neuroscience. Included are detailed protocols for key experimental techniques, a summary of quantitative data for experimental design, and visualizations of relevant pathways and workflows.
Signaling Pathways and Mechanisms
Ryanodine Receptor-Mediated Calcium-Induced Calcium Release (CICR)
A primary mechanism by which RyRs contribute to neuronal calcium signaling is through Calcium-Induced Calcium Release (CICR). In this process, a small influx of calcium through voltage-gated calcium channels (VGCCs) or NMDA receptors in the plasma membrane triggers a much larger release of calcium from the ER through RyRs.[3] This amplification of the initial calcium signal is critical for many downstream neuronal processes.
Concentration-Dependent Action of this compound
The experimental utility of this compound stems from its distinct effects at different concentrations. Understanding this dose-response relationship is critical for proper experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in neuroscience research. These values can serve as a starting point for experimental design.
Table 1: Ryanodine Binding Affinity (Kd) in Brain Tissue
| RyR Isoform | Brain Region | Preparation | Kd (nM) | Reference |
| Total RyR | Rabbit Cerebral Cortex | Microsomes | High affinity: ~1.5 | [8] |
| Total RyR | Rabbit Cerebral Cortex | Microsomes | Low affinity: Not specified | [9] |
| RyR3 | Rabbit Brain | Microsomes | Ca²⁺-dependent binding | [10] |
| mRyR | Rat Brain | Isolated Mitochondria | 8.5 | [11] |
Table 2: Effective Concentrations of this compound in Neuronal Preparations
| Experimental Model | Parameter Measured | This compound Concentration | Effect | Reference |
| Hippocampal Slices | Long-Term Depression (LTD) | 1 µM | Facilitated LTD induction | [7] |
| Hippocampal Slices | Long-Term Depression (LTD) | 20 µM | Prevented LTD induction | [7] |
| Cultured Hippocampal Neurons | RyR-mediated Ca²⁺ release | ≥10 µM | Suppressed RyR activity | [7] |
| Bullfrog Sympathetic Ganglia | Presynaptic Ca²⁺ transients | Not specified | Reduced peak Ca²⁺ elevation by 46% | [12] |
| Basket Cell Terminals | Spontaneous Ca²⁺ transients | 10 µM | Increased frequency | [13] |
| CA3 Pyramidal Neurons | Long-Term Depression (LTD) | 10 µM | Blocked LTD induction | [14] |
Experimental Protocols
Protocol 1: [³H]Ryanodine Binding Assay in Brain Microsomes
This protocol details the measurement of ryanodine binding to RyRs in microsomal fractions isolated from brain tissue.
Experimental Workflow:
A. Microsome Isolation from Brain Tissue
-
Homogenization: Homogenize fresh or frozen brain tissue (e.g., cortex, hippocampus) in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Collect Supernatant: Carefully collect the supernatant.
-
High-Speed Centrifugation: Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Wash and Resuspend: Discard the supernatant and resuspend the microsomal pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
B. [³H]Ryanodine Binding
-
Assay Buffer: Prepare a binding buffer containing 250 mM KCl, 15 mM NaCl, 5 mM HEPES, pH 7.4, and a defined free Ca²⁺ concentration (e.g., 1-10 µM, buffered with EGTA).
-
Incubation: In a final volume of 200 µL, combine:
-
50-100 µg of microsomal protein
-
[³H]Ryanodine (e.g., 1-10 nM)
-
For non-specific binding, include a high concentration of unlabeled ryanodine (e.g., 1 µM).
-
For competition assays, include varying concentrations of the test compound.
-
-
Incubate at 37°C for 2-3 hours.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (GF/B) presoaked in wash buffer (e.g., ice-cold binding buffer).
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine Kd and Bmax by Scatchard analysis.
Protocol 2: Calcium Imaging of this compound Effects in Cultured Neurons
This protocol describes how to use fluorescent calcium indicators to visualize the effects of this compound on intracellular calcium dynamics in cultured neurons.
A. Cell Preparation and Dye Loading
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes or coverslips.
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with the loading solution at 37°C for 20-30 minutes.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 20 minutes before imaging.
-
B. Calcium Imaging
-
Microscopy: Use an epifluorescence or confocal microscope equipped for live-cell imaging.
-
Baseline Recording: Acquire a baseline recording of spontaneous or evoked calcium activity for a few minutes before applying any compounds.
-
This compound Application:
-
To study RyR activation (low concentration): Perfuse the cells with imaging buffer containing a low concentration of ryanodine (e.g., 10-100 nM).
-
To study RyR inhibition (high concentration): Perfuse the cells with a high concentration of ryanodine (e.g., 10-20 µM).
-
-
Post-Treatment Recording: Record the changes in calcium dynamics following the application of this compound.
-
Positive Control: At the end of the experiment, you can apply a RyR agonist like caffeine (e.g., 10 mM) to confirm the presence of functional RyRs and assess the effect of this compound on their activation.[15]
-
Data Analysis:
-
Select regions of interest (ROIs) over individual neuronal cell bodies.
-
Measure the change in fluorescence intensity over time.
-
Quantify parameters such as the amplitude, frequency, and duration of calcium transients.
-
Protocol 3: Electrophysiological Recording of this compound Effects on Synaptic Plasticity
This protocol outlines the use of field potential recordings in hippocampal slices to investigate the role of RyRs in long-term potentiation (LTP) and long-term depression (LTD).
A. Hippocampal Slice Preparation
-
Dissection: Rapidly dissect the hippocampus from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.
-
Slicing: Prepare 300-400 µm thick transverse slices using a vibratome.
-
Recovery: Allow the slices to recover in a submerged or interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
B. Field Potential Recording
-
Recording Chamber: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSP responses for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
This compound Incubation:
-
To test the effect of RyR modulation on synaptic plasticity, perfuse the slice with aCSF containing the desired concentration of ryanodine (e.g., 1 µM for activation, 20 µM for inhibition) for a sufficient period (e.g., 30-60 minutes) before inducing plasticity.[7]
-
-
Induction of Synaptic Plasticity:
-
LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
LTD: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).[7]
-
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.
-
Data Analysis: Normalize the fEPSP slope to the pre-induction baseline. Quantify the degree of LTP or LTD as the percentage change in the fEPSP slope during the last 10 minutes of the recording period.
Conclusion
This compound is an indispensable tool for dissecting the complex role of Ryanodine Receptors in neuronal function. By carefully selecting the appropriate concentration, researchers can either lock RyRs in an open state to study the effects of enhanced calcium leak or inhibit their function to understand their contribution to physiological and pathological processes. The protocols and data provided in these application notes offer a solid foundation for designing and executing experiments to further unravel the intricacies of RyR-mediated calcium signaling in the nervous system.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ryanodine receptors Ca2+ release channels: cellular redox sensors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Ryanodine Receptors in Regulating Neuronal Activity and Its Connection to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different involvement of type 1, 2, and 3 ryanodine receptors in memory processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Ryanodine Receptors in Development and Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Ryanodine Receptor-Mediated Calcium Release Has a Key Role in Hippocampal LTD Induction [frontiersin.org]
- 8. Pharmacological characterization of the specific binding of [3H]ryanodine to rat brain microsomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics of [3H]ryanodine binding to the rabbit cerebral microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Properties of Ryr3 ryanodine receptor isoform in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ryanodine-sensitive component of calcium transients evoked by nerve firing at presynaptic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action potential-evoked and ryanodine-sensitive spontaneous Ca2+ transients at the presynaptic terminal of a developing CNS inhibitory synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Release from Presynaptic Ryanodine-Sensitive Stores Is Required for Long-Term Depression at Hippocampal CA3-CA3 Pyramidal Neuron Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ryanodine Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Ryanotoxin Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanotoxin, a potent alkaloid derived from the plant Ryania speciosa, is a valuable tool in cell biology and pharmacology for its specific interaction with ryanodine receptors (RyRs). RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER) that play a critical role in regulating intracellular calcium (Ca²⁺) levels.[1][2] The modulation of these channels by this compound provides a powerful method for investigating Ca²⁺ signaling pathways and their role in various cellular processes, including excitation-contraction coupling, neurotransmission, and apoptosis.
The effects of this compound are complex and highly dependent on its concentration. At nanomolar to low micromolar concentrations, this compound locks the RyR in a persistent sub-conductance or "half-open" state, leading to a slow leak of Ca²⁺ from the SR/ER into the cytosol. Conversely, at higher micromolar concentrations (typically ≥100 µM), it acts as a full blocker of the channel.[3] This biphasic action necessitates careful determination of the optimal concentration for any given cell type and experimental endpoint.
These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration in cell culture experiments, including detailed protocols for assessing its effects on intracellular calcium dynamics and cell viability.
Mechanism of Action: this compound and Ryanodine Receptors
This compound exerts its effects by binding to a high-affinity site on the RyR channel protein. There are three main isoforms of RyRs (RyR1, RyR2, and RyR3) with tissue-specific expression, and the affinity and functional effect of this compound can vary between them. The binding of this compound modifies the gating properties of the channel, leading to alterations in intracellular Ca²⁺ homeostasis. This, in turn, can trigger a cascade of downstream signaling events, making this compound a potent modulator of cellular function.
Caption: this compound signaling pathway.
Data Presentation: Effective Concentrations and Binding Affinities
The optimal concentration of this compound is highly dependent on the cell type, the specific RyR isoform expressed, and the experimental objective. The following tables summarize key quantitative data from the literature to guide the selection of an appropriate concentration range for your experiments. It is crucial to perform a dose-response analysis for each new cell line and experimental setup.
Table 1: Ryanodine Receptor Binding Affinities
| Parameter | Value Range | Cell/Tissue Type | Notes |
| Kd ([³H]ryanodine) | 6 - 17 nM | Non-excitable cells (e.g., exocrine, epithelial) | Represents high-affinity binding.[3] |
| Bmax | 40 - 620 fmol/mg protein | Non-excitable cells | 10 to 200-fold lower than in skeletal muscle.[3] |
| Kd ([³H]ryanodine) | 9.9 ± 1.6 nM | HEK293 cells | Demonstrates the presence of high-affinity binding sites. |
| Bmax | 25 ± 4 fmol/mg protein | HEK293 cells | Indicates the density of ryanodine receptors. |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Type | Concentration | Effect | Experimental Context | Reference |
| Primary Hippocampal Neurons | 20 µM | Inhibition of RyR activity | Investigating the role of RyR-mediated Ca²⁺ release in ferroptosis.[4] | |
| Skinned Cardiac Cells | 10 µM | Inhibition of Ca²⁺-induced Ca²⁺ release | Studying the direct effects on sarcoplasmic reticulum function.[5] | |
| HEK293 cells transfected with RyR2 | 50 µM | Use-dependent block of RyR2 | Characterizing the function of expressed ryanodine receptors.[6] | |
| L6 Myoblasts | 50 - 500 µM | No response in undifferentiated cells | Demonstrates cell-type and differentiation-state specific responses. |
Note: The concentrations listed above are starting points. The optimal concentration for your specific application should be determined empirically through dose-response experiments.
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Intracellular Calcium Concentration using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
This compound stock solution (in DMSO)
-
Ionomycin (positive control)
-
EGTA (for Ca²⁺-free buffer)
-
Fluorescence imaging system capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency (typically 70-80%).
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution: 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBS to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBS.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To perform a dose-response experiment, perfuse the cells with increasing concentrations of this compound in HBS. Record the fluorescence ratio (F340/F380) at each concentration.
-
At the end of the experiment, perfuse with a high concentration of ionomycin (e.g., 5-10 µM) in HBS to obtain the maximum fluorescence ratio (Rmax).
-
Subsequently, perfuse with a Ca²⁺-free HBS containing EGTA (e.g., 10 mM) and ionomycin to obtain the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,min / F380,max), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
Plot the change in intracellular Ca²⁺ concentration or the 340/380 ratio as a function of this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Caption: Workflow for Calcium Imaging with Fura-2 AM.
Protocol 2: Assessing this compound-Induced Cytotoxicity using the MTT Assay
This protocol describes a colorimetric assay to determine the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control: % Viability = (Absorbancetreated / Absorbancecontrol) * 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for MTT Cytotoxicity Assay.
Conclusion
This compound is a powerful pharmacological tool for the study of intracellular calcium signaling through its specific interaction with ryanodine receptors. The dual, concentration-dependent effects of this compound necessitate careful optimization of its concentration for each specific cell type and experimental question. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust experiments to elucidate the role of RyR-mediated calcium signaling in their systems of interest. It is highly recommended to perform thorough dose-response studies to determine the optimal this compound concentration for achieving the desired modulatory effect, whether it be sustained calcium leak or channel inhibition.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine-sensitive Ca2+ release mechanism in non-excitable cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ryanodine in skinned cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ryanotoxin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ryanotoxin is a peptide neurotoxin isolated from the venom of the scorpion Buthotus judiacus. It is a potent modulator of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1] By binding to RyRs, this compound induces a sub-conductance state, leading to prolonged channel opening and the subsequent release of calcium ions (Ca²⁺) from intracellular stores into the cytoplasm.[1] This disruption of calcium homeostasis makes this compound a valuable tool for studying calcium signaling pathways and the function of ryanodine receptors in various cell types.
Accurate and reproducible results in in vitro assays depend on the correct preparation and handling of this compound stock solutions. This document provides detailed protocols and guidelines for the preparation, storage, and use of this compound solutions in experimental settings.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Source | Buthotus judiacus (scorpion venom) | [1] |
| Molecular Weight | ~11.4 kDa | [1] |
| Target | Ryanodine Receptors (RyRs) | [1] |
| Mechanism of Action | Induces a sub-conductance state of the RyR channel, promoting Ca²⁺ release from intracellular stores. | [1] |
Table 2: Recommended Solvents and Storage Conditions
| Form | Recommended Solvent | Storage Temperature | Shelf Life | Notes |
| Solid (Lyophilized Powder) | N/A | -20°C or -80°C (dessicated) | Up to 6 months | Keep vial tightly sealed to prevent degradation from moisture.[1] |
| Stock Solution (Concentrated) | Dimethyl sulfoxide (DMSO) or sterile, nuclease-free water | -20°C or -80°C (in aliquots) | Up to 1 month | Avoid repeated freeze-thaw cycles. The choice of solvent may depend on the specific experimental requirements and should be validated for compatibility with the assay. |
| Working Solution (Diluted) | Assay-specific aqueous buffer or cell culture medium | 2-8°C | Use on the same day | Prepare fresh before each experiment to ensure stability and activity. |
Table 3: Typical Working Concentrations for In Vitro Assays
| Assay Type | Cell Type | Typical Concentration Range | Notes | Reference |
| [³H]ryanodine binding assay | Rabbit skeletal muscle sarcoplasmic reticulum | 0.1 µM - 1 µM | The reported ED₅₀ for stimulating [³H]ryanodine binding is 0.16 µM. | [1] |
| Calcium release assay | Sarcoplasmic reticulum vesicles | ~1 µM | Effective in stimulating Ca²⁺ release. | [1] |
| Electrophysiology (whole-cell patch-clamp) | Mouse myotubes | ~5 µM | Applied intracellularly via the patch pipette. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 µM this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
Procedure:
-
Pre-cool Solvent and Tubes: Place the required volume of DMSO or water and the microcentrifuge tubes on ice.
-
Equilibrate this compound: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
-
Weighing this compound (Optional, if not pre-aliquoted): If working with a bulk amount, carefully weigh the desired amount of this compound in a sterile microcentrifuge tube. Due to the small quantities typically used, it is often more practical to reconstitute the entire contents of a pre-weighed vial.
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a 100 µM stock solution from 10 µg of this compound (assuming a molecular weight of 11,400 g/mol ), you would add 8.77 µL of solvent. It is recommended to prepare a larger volume for easier and more accurate pipetting. For example, to make a 100 µM stock from 50 µg of this compound, add 43.86 µL of solvent.
-
Carefully add the calculated volume of cold DMSO or water to the vial.
-
-
Dissolution:
-
Gently vortex the solution for 1-2 minutes until the peptide is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If solubility is an issue in water, DMSO is recommended as the initial solvent.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 100 µM)
-
Pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution on ice.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.
-
Example: To prepare 1 mL of a 1 µM working solution from a 100 µM stock, add 10 µL of the stock solution to 990 µL of cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound stock solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Immediate Use: Use the prepared working solutions immediately for treating cells or performing the in vitro assay. Do not store diluted this compound solutions.
Mandatory Visualizations
References
Application Notes and Protocols: Experimental Design for In Vivo Studies Using Ryanotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ryanotoxin, a peptide derived from scorpion venom, is a potent modulator of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic reticulum of excitable cells.[1] While in vitro studies have characterized its mechanism of action as analogous to ryanodine—stimulating Ca2+ release and inducing a sub-conductance state in the RyR channel—a comprehensive framework for its in vivo evaluation is lacking in publicly available literature.[1] These application notes provide a detailed, phased approach to designing and executing preclinical in vivo studies for this compound. The protocols herein are based on established methodologies for the in vivo assessment of novel ion channel modulators and neurotoxins, offering a robust roadmap for characterizing the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.
Phase 1: Preliminary Pharmacokinetic (PK) and Toxicological Assessment
The initial phase is critical for establishing a safety profile and understanding the disposition of this compound within a biological system. This involves determining its acute toxicity and fundamental pharmacokinetic parameters.
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity profile and the maximum tolerated dose (MTD) of this compound in a rodent model. The MTD is the highest dose that does not cause unacceptable side effects or mortality.[2]
Animal Model:
-
Species: Swiss Webster mice (or other common strain like C57BL/6).[3]
-
Sex: Use both males and females (n=3-5 per group).
-
Age: 8-10 weeks.
Methodology:
-
Formulation: Prepare this compound in a sterile, apyrogenic vehicle (e.g., 0.9% saline). The formulation should be validated for stability and solubility.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Dose Administration: Administer this compound via the intended clinical or experimental route (e.g., intravenous (IV) or intraperitoneal (IP)).[4] Start with a low dose (e.g., 0.1 mg/kg) and use a dose escalation design. Subsequent dose levels should be determined by the results of the previous group.
-
Clinical Observations: Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.[5] Record observations including, but not limited to:
-
Changes in posture, gait, or motor coordination.
-
Presence of tremors, convulsions, or paralysis.
-
Changes in respiration.
-
General signs of distress (piloerection, lethargy).
-
-
Body Weight: Record body weight just prior to dosing and daily thereafter.
-
Endpoint: The primary endpoint is mortality. The MTD is defined as the highest dose at which no more than 10% of animals show signs of life-threatening toxicity.
Data Presentation:
Table 1: Hypothetical Acute Toxicity Data for this compound (IV Administration)
| Dose (mg/kg) | N (Male/Female) | Mortality | Key Clinical Signs Observed (First 24h) |
|---|---|---|---|
| Vehicle | 5/5 | 0/10 | No observable adverse effects (NOAEL) |
| 0.1 | 5/5 | 0/10 | No observable adverse effects |
| 0.5 | 5/5 | 0/10 | Mild, transient muscle fasciculations |
| 1.0 | 5/5 | 1/10 | Severe tremors, ataxia, lethargy |
| 2.0 | 5/5 | 5/10 | Convulsions, respiratory distress, paralysis |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of this compound after a single administration and determine key PK parameters.
Animal Model:
-
Species: Sprague-Dawley rats (cannulated, to facilitate serial blood sampling).
-
Sex: Male (n=3-5 per group).
-
Age: 10-12 weeks.
Methodology:
-
Dose Selection: Select a non-toxic dose based on the MTD study (e.g., 0.5 mg/kg IV).
-
Administration: Administer the selected dose of this compound via the desired route (e.g., IV bolus).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the cannula at predefined time points: pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis to calculate key PK parameters.[6][7]
Data Presentation:
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (0.5 mg/kg IV)
| Parameter | Abbreviation | Mean Value ± SD | Unit |
|---|---|---|---|
| Maximum Concentration | Cmax | 125.6 ± 15.2 | ng/mL |
| Time to Maximum Conc. | Tmax | 2.0 ± 0.0 | min |
| Area Under the Curve | AUC(0-inf) | 188.4 ± 22.5 | ng*h/mL |
| Elimination Half-life | t1/2 | 2.1 ± 0.3 | h |
| Clearance | CL | 44.3 ± 5.8 | mL/min/kg |
| Volume of Distribution | Vd | 8.9 ± 1.1 | L/kg |
Note: Data are hypothetical and for illustrative purposes only.
Phase 2: Pharmacodynamic (PD) and Efficacy Assessment
Based on its mechanism of action, this compound is expected to primarily affect tissues with high RyR expression, such as skeletal muscle, cardiac muscle, and the central nervous system.[8] PD studies should be designed to measure these physiological effects.
Protocol 3: Assessment of Neuromuscular Function
Objective: To evaluate the in vivo effect of this compound on skeletal muscle function.
Animal Model:
-
Species: C57BL/6 mice.
-
Sex: Male (n=8-10 per group).
-
Age: 8-10 weeks.
Methodology:
-
Dose Groups: Include a vehicle control group and at least two dose levels of this compound, selected based on MTD and PK data.
-
Grip Strength Test:
-
Measure baseline forelimb grip strength using a grip strength meter.
-
Administer this compound or vehicle.
-
Measure grip strength at various time points post-administration (e.g., 30, 60, 120 minutes), corresponding to the expected Tmax and exposure window.
-
-
Rotarod Test:
-
Train mice on an accelerating rotarod for 2-3 days until performance stabilizes.
-
On the test day, measure baseline latency to fall.
-
Administer this compound or vehicle.
-
Test animals on the rotarod at the same time points as the grip strength test.
-
-
Data Analysis: Analyze data using an appropriate statistical test (e.g., ANOVA with post-hoc comparisons) to compare treatment groups to the vehicle control.
Data Presentation:
Table 3: Hypothetical Effect of this compound on Grip Strength in Mice
| Treatment Group | Dose (mg/kg, IP) | Grip Strength (g force) at 60 min | % Change from Baseline | p-value vs. Vehicle |
|---|---|---|---|---|
| Vehicle | - | 110.5 ± 8.2 | -1.5% | - |
| This compound | 0.25 | 85.1 ± 7.5 | -23.9% | <0.05 |
| this compound | 0.50 | 60.3 ± 6.9 | -46.2% | <0.01 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations: Pathways and Workflows
This compound Signaling Pathway
The primary mechanism of this compound involves the modulation of RyR channels, leading to an increase in cytosolic calcium, which triggers various downstream cellular responses.[1][8]
Caption: this compound binds to RyR, inducing Ca²⁺ release from the SR.
In Vivo Experimental Workflow
A logical progression from safety and PK studies to pharmacodynamic and efficacy testing is essential for a comprehensive evaluation.
Caption: Phased workflow for in vivo characterization of this compound.
Dose Selection Logic
The results from Phase 1 studies directly inform the design of subsequent efficacy and PD experiments.
Caption: Decision tree for selecting doses for efficacy studies.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology | MuriGenics [murigenics.com]
- 3. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo toxicity studies of fusarium mycotoxins in the last decade: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 7. [In vivo Pharmacokinetics of Notoginsenoside R1 in Ischemia Rats After Acute Myocardial Infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ryanodine Receptor Studies Using Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Ryanodine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ryanodine Receptor (RyR) is a large ion channel responsible for the release of calcium (Ca²⁺) from the sarcoplasmic and endoplasmic reticulum, a critical process in cellular signal transduction, particularly in muscle excitation-contraction coupling. Dysregulation of RyR function is implicated in various pathologies, including malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia. Consequently, the RyR is a significant therapeutic target for the discovery of novel modulators. High-throughput screening (HTS) plays a pivotal role in identifying and characterizing new chemical entities that can modulate RyR activity.
While the plant alkaloid ryanodine is the most well-known ligand for the RyR, another natural toxin, ryanotoxin , a peptide from scorpion venom, also modulates the receptor's function. This compound has been shown to induce changes in the RyR analogous to those caused by ryanodine, including stimulating Ca²⁺ release and increasing the binding affinity of [³H]ryanodine. This suggests that this compound and ryanodine have different binding sites, making this compound a potentially valuable, albeit less commonly utilized, tool in the study of RyR allosteric modulation and for screening for compounds that may act at its binding site.
This document provides detailed protocols for the primary HTS methodologies employed in the discovery of RyR modulators, with a discussion of the potential application of this compound within these frameworks.
Key High-Throughput Screening Methodologies
Three principal HTS assays are widely used for the identification of RyR modulators:
-
[³H]-Ryanodine Binding Assay: A radioligand binding assay that directly measures the binding of [³H]-ryanodine to the RyR. As ryanodine preferentially binds to the open state of the channel, this assay provides a quantitative measure of RyR channel activity.
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays: These assays monitor conformational changes in the RyR or the binding of accessory proteins, such as calmodulin (CaM) or FK506-binding protein (FKBP), which are indicative of the receptor's functional state.
-
Endoplasmic Reticulum (ER) Ca²⁺ Measurement Assays: These cell-based functional assays measure changes in ER luminal Ca²⁺ concentration. Inhibitors of leaky RyR channels will increase ER Ca²⁺ levels, providing a direct functional readout of compound activity.
Data Presentation: Summary of Quantitative HTS Data
The following tables summarize quantitative data from published HTS campaigns for RyR modulators.
Table 1: HTS Campaign Summary
| HTS Method | Compound Library | Number of Compounds Screened | Hit Criteria | Hit Rate (%) | Reference |
| FRET-Based | NIH Clinical Collection | 727 | >3 Standard Deviations from Mean FRET Signal | 0.83% | [1](1) |
| FRET-Based | LOPAC (Library of Pharmacologically Active Compounds) | 1,280 | Altered FRET to suggest increased RyR2-CaM binding and decreased DPc10 binding | - | [2](2) |
| ER Ca²⁺ Measurement | Library of Well-Characterized Drugs | 1,535 | Significant increase in [Ca²⁺]ER | 0.26% | [3](3) |
Table 2: Experimental Conditions for Primary HTS Assays
| Parameter | [³H]-Ryanodine Binding Assay | FRET-Based Assay | ER Ca²⁺ Measurement Assay |
| Biological Material | Isolated Sarcoplasmic Reticulum (SR) Microsomes | Isolated SR Microsomes | HEK293 cells stably expressing mutant RyR1 and a Ca²⁺ indicator |
| Key Reagents | [³H]-ryanodine | Fluorescently labeled FKBP12.6 and Calmodulin | Genetically encoded ER Ca²⁺ indicator (R-CEPIA1er) |
| Assay Buffer | Varies, typically contains KCl, MOPS/HEPES, and defined Ca²⁺ concentrations | Varies, typically contains KCl, MOPS/HEPES, and defined Ca²⁺ concentrations | Cell culture medium (e.g., DMEM) |
| Compound Concentration | Typically 10 µM for primary screen | Typically 10 µM for primary screen | Typically 10 µM for primary screen |
| Incubation Time | 90-120 minutes | Minutes | Minutes |
| Detection Method | Scintillation counting | Time-resolved fluorescence (e.g., fluorescence lifetime) | Fluorescence plate reader |
Experimental Protocols
Protocol 1: Isolation of RyR-Containing Microsomes from Tissue
This protocol is a prerequisite for the [³H]-Ryanodine Binding and FRET-Based Assays.
Materials:
-
Fresh or frozen tissue (e.g., rabbit skeletal muscle, porcine heart)
-
Homogenization Buffer: 250 mM sucrose, 20 mM HEPES (pH 7.4), 0.2 mM PMSF, and protease inhibitor cocktail.
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Weigh the tissue and mince it on ice.
-
Add 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet is the microsomal fraction. Discard the supernatant.
-
Resuspend the microsomal pellet in an appropriate buffer for the subsequent assay (e.g., binding buffer or FRET assay buffer) to a final protein concentration of 1-5 mg/mL.
-
Store aliquots at -80°C until use.
Protocol 2: [³H]-Ryanodine Binding Assay (96-well format)
Materials:
-
Isolated SR microsomes (see Protocol 1)
-
[³H]-ryanodine (specific activity ~50-100 Ci/mmol)
-
Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 10 µM CaCl₂, 1 mM AMP.
-
Test compounds dissolved in DMSO.
-
Non-specific binding control: 10 µM unlabeled ryanodine.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
Procedure:
-
In a 96-well plate, add 2 µL of test compound or DMSO (for control wells).
-
Add 50 µL of SR microsomes (final concentration ~0.1-0.5 mg/mL) to each well.
-
Add 50 µL of [³H]-ryanodine in Binding Buffer (final concentration ~1-5 nM).
-
For non-specific binding wells, add unlabeled ryanodine.
-
Incubate the plate at 37°C for 90-120 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (Binding Buffer without [³H]-ryanodine).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compound activity is expressed as a percentage of control binding.
Protocol 3: FRET-Based HTS for RyR Modulators (384-well format)
This protocol is adapted from screens monitoring the interaction of accessory proteins with the RyR.[4](4)
Materials:
-
Isolated SR microsomes (see Protocol 1)
-
Donor-labeled protein (e.g., D-FKBP12.6)
-
Acceptor-labeled protein (e.g., A-Calmodulin)
-
FRET Assay Buffer: 125 mM KCl, 15 mM NaCl, 50 mM MOPS (pH 7.0), and defined Ca²⁺ concentration (e.g., 30 nM).
-
Test compounds in DMSO.
-
384-well black, low-volume assay plates.
-
Time-resolved fluorescence plate reader.
Procedure:
-
Add test compounds or DMSO to the wells of the 384-well plate.
-
Prepare a master mix containing SR microsomes, D-FKBP12.6, and A-Calmodulin in FRET Assay Buffer.
-
Dispense the master mix into the assay plate. Final concentrations are typically in the nanomolar range for the labeled proteins and µg/mL range for the microsomes.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Measure the time-resolved fluorescence decay of the donor fluorophore in each well using a plate reader.
-
Data Analysis: Calculate the FRET efficiency or fluorescence lifetime from the decay curves. A change in FRET signal relative to the control indicates that the test compound has modulated the interaction of the accessory proteins with the RyR.
Protocol 4: ER Ca²⁺ Measurement HTS for RyR Inhibitors (384-well format)
This protocol is based on the principle that inhibitors of leaky RyR channels will restore the depleted ER Ca²⁺ levels in cells expressing a mutant RyR.[3](3)
Materials:
-
HEK293 cells stably co-expressing a leaky RyR1 mutant (e.g., R2163C) and a genetically encoded ER Ca²⁺ indicator (e.g., R-CEPIA1er).
-
HEK293 cells expressing wild-type RyR1 (for counter-screening).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds in DMSO.
-
384-well clear-bottom, black-walled assay plates.
-
Fluorescence plate reader with kinetic read capability.
Procedure:
-
Seed the RyR1 mutant-expressing cells into 384-well plates and grow to confluence.
-
Replace the culture medium with assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Measure the baseline fluorescence of the ER Ca²⁺ indicator in each well.
-
Add test compounds (typically to a final concentration of 10 µM) or DMSO to the wells.
-
Immediately begin kinetic fluorescence measurements for a period of 10-30 minutes.
-
Data Analysis: An increase in fluorescence intensity over time indicates that the compound is inhibiting the Ca²⁺ leak from the ER through the mutant RyR1 channels. Hits are confirmed in dose-response assays and counter-screened against cells expressing wild-type RyR1 to assess specificity.
The Role of this compound in HTS
While not a standard reagent in current HTS protocols, this compound's unique properties present several potential applications:
-
Screening for Allosteric Modulators: As this compound is believed to bind to a site distinct from ryanodine and other known modulators, it could be used in a competitive binding assay (using a labeled form of this compound) to screen for compounds that bind to this novel site.
-
Assay Signal Potentiation: In [³H]-ryanodine binding assays, this compound's ability to increase the affinity of ryanodine binding could be leveraged to enhance the assay window, potentially enabling the detection of weaker modulators.
-
Functional Assay Modulation: In ER Ca²⁺ measurement or other functional assays, this compound could be used to potentiate RyR channel activity, creating a sensitized system for the identification of inhibitors.
Further research is required to develop and validate HTS protocols that fully exploit the unique properties of this compound.
Visualizations
Signaling Pathway of Ryanodine Receptor-Mediated Ca²⁺ Release
Caption: RyR-mediated Ca²⁺ release from the SR into the cytoplasm.
Experimental Workflow for RyR Modulator HTS
Caption: General workflow for an HTS campaign for RyR modulators.
Logical Relationships in a FRET-Based RyR Assay
Caption: FRET assay logic for RyR accessory protein binding.
References
- 1. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic FRET assays for drug discovery targeting RyR2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient High-Throughput Screening by Endoplasmic Reticulum Ca2+ Measurement to Identify Inhibitors of Ryanodine Receptor Ca2+-Release Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Ryanotoxin Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanotoxin, a peptide isolated from the venom of the scorpion Buthotus judiacus, is a potent modulator of ryanodine receptors (RyRs), the primary channels responsible for calcium release from intracellular stores.[1] Understanding the precise effects of this compound on ion channel function is crucial for neuroscience, cardiovascular research, and the development of novel therapeutic agents. These application notes provide detailed protocols for utilizing patch-clamp electrophysiology to characterize the effects of this compound on ion channels, with a primary focus on RyRs. The provided methodologies cover various patch-clamp configurations, enabling a comprehensive analysis of single-channel and whole-cell currents.
Mechanism of Action
This compound exerts its effects by directly interacting with ryanodine receptors, which are large-conductance intracellular calcium channels.[1][2] Unlike a simple channel blocker, this compound acts as a modulator, inducing a sub-conductance state with a high open probability.[1] This leads to a sustained "leak" of calcium ions from the sarcoplasmic or endoplasmic reticulum, significantly altering intracellular calcium homeostasis and cellular function.[1] While structurally different from the plant alkaloid ryanodine, this compound induces analogous changes in RyR channel activity, suggesting a distinct binding site that allosterically modulates channel gating.[1][3]
Data Presentation
Table 1: Effects of this compound and Ryanodine on Ryanodine Receptor (RyR1) Single-Channel Properties
| Parameter | Control (Unmodified Channel) | This compound (1 µM) | Ryanodine (1 µM) |
| Single-Channel Conductance (Cs+) | 396 ± 25 pS | 163 ± 12 pS | 173 ± 26 pS |
| Channel State | Full open state | Sub-conductance state | Sub-conductance state |
| Open Probability (Po) | Low (Ca2+ dependent) | High (near unity) | High (near unity) |
| Mean Open Time | Short (milliseconds) | Long (seconds to minutes) | Longer than this compound |
Data compiled from[1]. All values are presented as mean ± standard deviation.
Table 2: Solutions for Patch-Clamp Recordings
| Solution Type | Component | Concentration |
| Pipette (Internal) Solution | KCl | 140 mM |
| MgCl2 | 2 mM | |
| HEPES | 10 mM | |
| EGTA | 1 mM | |
| ATP (Magnesium Salt) | 2 mM | |
| pH | 7.2 (adjusted with KOH) | |
| Bath (External) Solution | NaCl | 140 mM |
| KCl | 5 mM | |
| CaCl2 | 2 mM | |
| MgCl2 | 1 mM | |
| HEPES | 10 mM | |
| Glucose | 10 mM | |
| pH | 7.4 (adjusted with NaOH) |
These are general-purpose solutions and may require optimization based on the specific cell type and experimental goals.
Experimental Protocols
Cell Preparation
For investigating this compound's effects, it is recommended to use cell lines endogenously expressing or recombinantly overexpressing specific ryanodine receptor isoforms (e.g., HEK293 cells expressing RyR1 or RyR2). Primary cultured cells such as skeletal muscle myotubes or cardiac myocytes are also suitable.
Protocol for Cultured Myotubes:
-
Plate myoblasts on collagen-coated glass coverslips in a growth medium.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium.
-
Allow myotubes to mature for 5-7 days before use in patch-clamp experiments.
Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion channel activity.[4] Three primary configurations are particularly useful for studying the effects of this compound.
This configuration is ideal for observing single-channel currents in their native cellular environment without disrupting the intracellular milieu.[4]
-
Prepare micropipettes from borosilicate glass capillaries with a resistance of 5-10 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are present.
-
Approach a target cell with the micropipette under positive pressure.
-
Gently press the pipette against the cell membrane and apply negative pressure to form a high-resistance (GΩ) seal.
-
Record baseline single-channel activity of the RyR in the patch of the membrane.
-
To apply this compound, it can be included in the pipette solution for direct and localized application to the patched membrane. Alternatively, for whole-cell effects that may indirectly influence the patched channel, this compound can be perfused into the bath solution.
-
Record single-channel currents after the application of this compound and analyze changes in conductance, open probability, and gating kinetics.
This configuration allows for the recording of macroscopic currents from the entire cell membrane and enables the introduction of substances, including this compound, directly into the cytoplasm.[1]
-
Establish a GΩ seal as described in the cell-attached protocol.
-
Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Switch to voltage-clamp mode and hold the cell at a potential of -70 mV.
-
Apply voltage steps to elicit ion currents.
-
To assess the effects of this compound on intracellular calcium release and its subsequent impact on other ion channels, dialyze this compound into the cell via the patch pipette.[1]
-
Monitor changes in whole-cell currents over time as this compound diffuses into the cell and modulates RyR activity. This can reveal indirect effects on other ion channels sensitive to intracellular calcium.
This configuration is optimal for studying the direct effects of this compound on the cytoplasmic face of the RyR.
-
Establish a cell-attached configuration.
-
Gently pull the pipette away from the cell. The excised patch of the membrane will have its intracellular side facing the bath solution.
-
Perfuse the bath with a solution containing a known concentration of this compound.
-
Record single-channel activity to directly observe the interaction of this compound with the RyR from its cytoplasmic side.
-
This configuration allows for precise control of the concentration of this compound and other modulatory molecules at the intracellular face of the channel.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Labeling Ryanotoxin for Binding Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ryanotoxin, a peptide toxin isolated from scorpion venom, is a potent modulator of ryanodine receptors (RyRs), the primary calcium release channels in the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of other cell types. Understanding the binding characteristics of this compound to RyRs is crucial for elucidating the mechanisms of excitation-contraction coupling, investigating RyR channelopathies, and for the development of novel therapeutic agents. To facilitate these studies, this compound must be labeled to enable its detection and quantification in binding assays. This document provides detailed application notes and protocols for the principal methods of labeling this compound: radiolabeling, fluorescent labeling, and biotinylation.
Radiolabeling of this compound with Tritium ([³H])
Radiolabeling, particularly with tritium ([³H]), remains a gold standard for quantitative receptor binding assays due to its high sensitivity and low steric hindrance. The most common approach involves using commercially available [³H]ryanodine as a competitive ligand in assays assessing the binding of unlabeled this compound. Direct tritiation of this compound is also a theoretical possibility but is less common due to the complexity of the process and the widespread availability and validation of [³H]ryanodine binding assays.
Quantitative Data Summary: [³H]Ryanodine Binding
| Parameter | Value | Tissue/Cell Type | Reference |
| Specific Activity | 50 - 100 Ci/mmol | N/A | [1] |
| Dissociation Constant (Kd) | 6.0 nM (in the presence of ATP) | Malignant Hyperthermia Susceptible (MHS) pig sarcoplasmic reticulum | |
| Dissociation Constant (Kd) | 8.5 nM (in the presence of ATP) | Normal pig sarcoplasmic reticulum | [2] |
| Dissociation Constant (Kd) | 28 nM (in the presence of caffeine) | MHS pig sarcoplasmic reticulum | [2] |
| Dissociation Constant (Kd) | 65 nM (in the presence of caffeine) | Normal pig sarcoplasmic reticulum | [2] |
| Bmax | 12-16 pmol/mg | MHS and Normal pig sarcoplasmic reticulum | [2] |
| This compound ED50 | 0.16 µM | Rabbit skeletal muscle sarcoplasmic reticulum |
Experimental Protocol: [³H]Ryanodine Competition Binding Assay to Characterize Unlabeled this compound Binding
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for the ryanodine receptor by measuring its ability to displace the binding of [³H]ryanodine.
Materials:
-
Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes containing ryanodine receptors
-
[³H]ryanodine (specific activity 50-100 Ci/mmol)
-
Unlabeled this compound
-
Binding Buffer: 20 mM HEPES, pH 7.4, 250 mM KCl, 150 mM NaCl, 50 µM CaCl₂, 1 mM AMP, 1 mM MgCl₂
-
Wash Buffer: 20 mM HEPES, pH 7.4, 250 mM KCl
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Microsome Preparation: Isolate SR/ER microsomes from the tissue of interest (e.g., skeletal muscle, heart, or brain) using standard differential centrifugation protocols. Determine the protein concentration of the microsomal preparation.
-
Assay Setup: In microcentrifuge tubes, combine the following in a final volume of 200 µL:
-
50 µL of SR/ER microsomes (typically 50-100 µg of protein)
-
50 µL of [³H]ryanodine at a final concentration near its Kd (e.g., 5-10 nM).
-
50 µL of varying concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of Binding Buffer.
-
For non-specific binding, prepare tubes containing a high concentration of unlabeled ryanodine (e.g., 10 µM) instead of this compound.
-
-
Incubation: Incubate the tubes at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Wash Buffer. Wash the filters three times with 4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of unlabeled this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]ryanodine binding) from the resulting competition curve. The affinity of this compound (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]ryanodine and Kd is its dissociation constant.
[3H]Ryanodine Competition Binding Workflow
Fluorescent Labeling of this compound
Fluorescent labeling offers a non-radioactive alternative for binding studies, enabling techniques such as fluorescence polarization, Förster resonance energy transfer (FRET), and fluorescence microscopy. The choice of fluorophore and the labeling strategy are critical to preserve the biological activity of this compound.
Quantitative Data Summary: Fluorescent Ryanodine Analog
| Labeled Ligand | Fluorophore | IC₅₀ | Target | Reference |
| B-FL-X Ry | BODIPY-FL-X | 150 nM | Rabbit skeletal muscle SR membranes | [3] |
| Unlabeled Ryanodine | N/A | 7 nM | Rabbit skeletal muscle SR membranes | [3] |
Experimental Protocol: General N-terminal and Lysine Labeling of this compound
This protocol describes a general method for labeling the primary amines (N-terminus and lysine residues) of this compound using an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester. The peptide sequence of the specific this compound isoform should be considered to assess the number and location of potential labeling sites.
Materials:
-
Purified this compound
-
Amine-reactive fluorescent dye (e.g., FITC-NHS, Cy3-NHS, or Alexa Fluor-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
This compound Solution: Dissolve the purified this compound in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Reaction: Add the dye solution to the this compound solution at a 1.5 to 5-fold molar excess of dye to peptide. The optimal ratio should be determined empirically to achieve the desired degree of labeling while minimizing the risk of inactivating the toxin.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature to stop the reaction by hydrolyzing unreacted NHS esters.
-
Purification: Purify the fluorescently labeled this compound from the unreacted dye and byproducts using size-exclusion chromatography or reversed-phase HPLC.
-
Characterization: Characterize the labeled toxin by measuring its absorbance spectrum to determine the protein concentration and the degree of labeling. The biological activity of the labeled this compound should be validated in a functional assay (e.g., a calcium release assay or a competition binding assay against [³H]ryanodine).
Fluorescent Labeling Workflow for this compound
Biotinylation of this compound
Biotinylation is a powerful technique that allows for the highly sensitive detection of the labeled molecule through its strong interaction with avidin or streptavidin, which can be conjugated to enzymes or fluorophores. This method is particularly useful for pull-down assays, surface plasmon resonance (SPR), and plate-based binding assays.
Quantitative Data Summary: General Biotin-Streptavidin Interaction
| Parameter | Value | Reference |
| Biotin-Streptavidin Kd | ~10⁻¹⁵ M | [4] |
Experimental Protocol: General Biotinylation of this compound
This protocol describes a general method for biotinylating the primary amines of this compound using an NHS-ester of biotin.
Materials:
-
Purified this compound
-
NHS-Biotin or NHS-PEG-Biotin (the PEG linker can reduce steric hindrance)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
This compound Solution: Dissolve the purified this compound in the Labeling Buffer to a concentration of 1-5 mg/mL.
-
Biotin Reagent Solution: Immediately before use, dissolve the NHS-biotin reagent in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Reaction: Add the biotin reagent solution to the this compound solution at a 2 to 10-fold molar excess. The optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench the reaction.
-
Purification: Remove excess and unreacted biotin reagent by dialysis, size-exclusion chromatography, or reversed-phase HPLC.
-
Validation: Confirm the biotinylation of this compound using a dot blot with streptavidin-HRP or by mass spectrometry. The biological activity of the biotinylated this compound should be verified in a functional assay.
Ryanodine Receptor Signaling Pathway
Conclusion
The choice of labeling method for this compound depends on the specific application and the available resources. Radiolabeling with tritium, particularly through competition assays with [³H]ryanodine, remains a robust and highly sensitive method for quantitative binding studies. Fluorescent labeling and biotinylation offer versatile and non-radioactive alternatives that are well-suited for a variety of modern biochemical and cell-based assays. For all labeling methods, it is imperative to carefully control the reaction conditions and to thoroughly characterize the labeled this compound to ensure that its biological activity is preserved. The protocols provided here serve as a general guide, and optimization will be necessary for specific experimental systems.
References
- 1. Mapping the Ryanodine Receptor FK506-binding Protein Subunit Using Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of FKBP12.6 binding to ryanodine receptors in permeabilized cardiac myocytes and effects on Ca sparks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A ryanodine fluorescent derivative reveals the presence of high-affinity ryanodine binding sites in the Golgi complex of rat sympathetic neurons, with possible functional roles in intracellular Ca(2+) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinylated Fluorophores for Ligand Binding Assay Specificity Celtarys [celtarys.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ryanotoxin Insolubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the insolubility of ryanodine and its analogs (often referred to as ryanotoxins) in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ryanodine/ryanotoxin and why is its solubility an issue?
A1: Ryanodine is a plant alkaloid that acts as a potent modulator of ryanodine receptors (RyRs), which are intracellular calcium channels crucial for processes like muscle contraction.[1][2] Its complex and largely hydrophobic structure leads to poor solubility in aqueous solutions, which are the basis for most physiological buffers used in biological experiments. This can lead to precipitation of the compound, inaccurate concentrations, and unreliable experimental results. The term "ryanotoxin" is often used interchangeably with ryanodine to refer to this class of molecules that target the ryanodine receptor.
Q2: What are the recommended solvents for preparing a stock solution of ryanodine/ryanotoxin?
A2: Due to its poor water solubility, ryanodine/ryanotoxin should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly used solvents are dimethyl sulfoxide (DMSO) and ethanol.[3]
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells in an in vitro assay?
A3: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.1% for long-term experiments.[4][5] For shorter assays, some cell lines may tolerate up to 1-2%.[4][6] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.
Q4: My ryanodine/ryanotoxin precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of ryanodine/ryanotoxin that remains soluble in your aqueous buffer with the acceptable percentage of DMSO.
-
Increase the DMSO concentration (with caution): If your experimental system can tolerate a higher percentage of DMSO, you can try increasing it slightly in your final solution. However, be mindful of the potential for solvent-induced artifacts.
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.
-
Warm the aqueous buffer: Gently warming the buffer (e.g., to 37°C) can sometimes improve solubility. However, be cautious about the temperature stability of ryanodine/ryanotoxin and other components in your buffer.
-
Consider co-solvents: For in vivo studies or specific in vitro applications, formulations with co-solvents like PEG300 and Tween-80 can be used to improve solubility in aqueous solutions.
Q5: How should I store my ryanodine/ryanotoxin stock solutions?
A5: Ryanodine/ryanotoxin solutions are known to be unstable.[3] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for a limited time (up to one month is often suggested).[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or no effect of ryanodine/ryanotoxin in my experiment.
-
Potential Cause: Precipitation of the compound leading to a lower-than-expected final concentration.
-
Troubleshooting Steps:
-
Visually inspect your final solution for any signs of precipitation (cloudiness, visible particles).
-
Prepare a fresh dilution and ensure thorough mixing.
-
Consider lowering the final concentration of ryanodine/ryanotoxin.
-
Filter the final solution through a low-protein-binding 0.22 µm filter to remove any potential precipitates before adding it to your experimental system.
-
-
Potential Cause: Degradation of the ryanodine/ryanotoxin stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from powder.
-
Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light).
-
-
Potential Cause: The ryanodine receptors in your system are not in a state that is sensitive to ryanodine. Ryanodine binding can be state-dependent.
-
Troubleshooting Steps:
-
Consider co-application with an RyR agonist like caffeine, which can increase the open probability of the channel and facilitate ryanodine binding.
-
Issue 2: High background signal or off-target effects in my assay.
-
Potential Cause: The concentration of the organic solvent (DMSO or ethanol) is too high and is affecting the biological system.
-
Troubleshooting Steps:
-
Perform a vehicle control with the same final concentration of the solvent to determine its baseline effect.
-
Reduce the final concentration of the solvent in your assay by preparing a more concentrated stock solution of ryanodine/ryanotoxin (if its solubility in the stock solvent allows) and using a smaller volume for dilution.
-
If possible, do not exceed a final DMSO concentration of 0.1%.
-
Quantitative Data Summary
| Solvent | Maximum Recommended Concentration (Stock Solution) |
| DMSO | 25 mM[3] |
| Ethanol | 10 mM[3] |
| Solvent in Final Aqueous Solution | Generally Tolerated Final Concentration (in vitro) |
| DMSO | ≤ 0.1% (long-term); up to 1-2% (short-term, cell line dependent)[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ryanodine/Ryanotoxin Stock Solution in DMSO
-
Materials:
-
Ryanodine/ryanotoxin powder (M.Wt. ~493.55 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of ryanodine/ryanotoxin powder in a sterile microcentrifuge tube. For 1 ml of a 10 mM solution, you will need approximately 4.94 mg.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of Ryanodine/Ryanotoxin Stock Solution into Aqueous Buffer for Cell-Based Assays
-
Materials:
-
10 mM ryanodine/ryanotoxin stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final concentration of ryanodine/ryanotoxin and the final percentage of DMSO you require for your experiment (e.g., 10 µM ryanodine with 0.1% DMSO).
-
Calculate the volume of the stock solution and the buffer needed. For a 1 ml final solution of 10 µM ryanodine with 0.1% DMSO from a 10 mM stock, you would add 1 µl of the stock to 999 µl of buffer.
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the ryanodine/ryanotoxin stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Use the final solution immediately.
-
Visualizations
Caption: Signaling pathway of excitation-contraction coupling involving the ryanodine receptor.
Caption: Troubleshooting workflow for ryanodine/ryanotoxin insolubility.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ryanodine | Potent Ca<sup>2+</sup> release inhibitor | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ryanotoxin Dosage for Specific Cell Types
Welcome to the technical support center for ryanotoxin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, a peptide toxin from the scorpion Buthotus judiacus, which modulates ryanodine receptors (RyRs). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from ryanodine?
This compound is a peptide of approximately 11.4 kDa that, like the plant alkaloid ryanodine, modulates the activity of ryanodine receptors (RyRs), which are intracellular calcium release channels.[1][2] While both substances target RyRs, their binding sites are thought to be different.[1][2] this compound has been shown to induce a sub-conductance state in RyR channels, similar to the effect of low concentrations of ryanodine.[1][2]
Q2: What are the different isoforms of ryanodine receptors and where are they found?
There are three main isoforms of ryanodine receptors in mammals, each with a primary tissue distribution:[3]
-
RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[3]
-
RyR2: Primarily expressed in cardiac muscle (myocardium) and is the main mediator of calcium-induced calcium release (CICR) in heart cells.[3]
-
RyR3: More widely expressed, with significant levels in the brain, and is involved in various neuronal processes.[3]
Q3: What is the general mechanism of action of this compound?
This compound modulates the gating of RyR channels. At micromolar concentrations, it has been shown to stimulate Ca2+ release from sarcoplasmic reticulum vesicles and induce a reduced conductance state in the RyR channel.[1][2] This is in contrast to high concentrations of ryanodine (~100 µM), which are known to irreversibly inhibit channel opening.[3]
Q4: How should I prepare and store this compound solutions?
As a peptide, this compound should be handled with care to maintain its stability and activity.
-
Reconstitution: Reconstitute lyophilized this compound in a high-purity solvent appropriate for your experimental system. For many cell culture applications, sterile, nuclease-free water or a buffer such as PBS can be used. To ensure complete dissolution, gentle vortexing may be required.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) to minimize the volume of solvent added to your experimental setup. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store lyophilized this compound and stock solutions at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be kept at 4°C for a few days, but it is always best to prepare fresh dilutions for each experiment from a frozen aliquot.
Q5: What are the key differences in experimental outcomes I should expect between different cell types?
The effects of this compound will vary depending on the predominant RyR isoform expressed in your cell type of interest and the specific signaling pathways present.
-
Skeletal Muscle (primarily RyR1): Expect significant effects on excitation-contraction coupling and intracellular calcium dynamics.
-
Cardiac Myocytes (primarily RyR2): this compound may alter calcium spark frequency, amplitude, and duration, impacting contractility and potentially leading to arrhythmias.
-
Neurons (RyR2 and RyR3 are prominent): Effects can be complex, influencing neurotransmitter release, synaptic plasticity, and neuronal excitability. The specific outcome will depend on the neuronal subtype and its reliance on intracellular calcium stores.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Incorrect Dosage: The concentration of this compound may be too low to elicit a response in your specific cell type. 2. Peptide Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. Low RyR Expression: The cell line you are using may have very low expression levels of ryanodine receptors. 4. Insensitive Assay: The experimental readout may not be sensitive enough to detect subtle changes in calcium signaling. | 1. Perform a dose-response curve: Test a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration. 2. Use fresh aliquots: Always thaw a new aliquot of this compound for each experiment and avoid repeated freeze-thaw cycles. Prepare fresh dilutions immediately before use. 3. Confirm RyR expression: Use techniques like Western blotting or qPCR to verify the expression of RyR isoforms in your cell line. 4. Optimize your assay: For calcium imaging, ensure you are using a suitable fluorescent indicator with an appropriate dissociation constant (Kd) for the expected calcium concentrations. |
| High cell death or toxicity | 1. Excessive this compound Concentration: The concentration used may be too high, leading to cytotoxic effects due to prolonged calcium dysregulation. 2. Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells. 3. Contamination: The this compound stock solution or other reagents may be contaminated with bacteria, fungi, or endotoxins. | 1. Lower the concentration: Perform a dose-response experiment to find a concentration that modulates RyR activity without causing significant cell death. 2. Check solvent concentration: Ensure the final concentration of any organic solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO). 3. Filter-sterilize solutions: Filter your final working solution of this compound through a 0.22 µm filter before adding it to your cells. Always use sterile technique. |
| Inconsistent results between experiments | 1. Variability in Cell Health/Density: Differences in cell confluence or passage number can alter cellular responses. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound dilutions or other experimental solutions. 3. Fluctuations in Experimental Conditions: Changes in temperature, pH, or incubation times can affect results. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Prepare fresh dilutions: Make fresh dilutions of this compound from a stock aliquot for each experiment. 3. Maintain consistent conditions: Carefully control all experimental parameters, including temperature, pH of buffers, and incubation times. |
| Cloudy or precipitated this compound solution | 1. Low Solubility: The concentration of the this compound solution may exceed its solubility in the chosen solvent. 2. Improper Storage: The solution may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. | 1. Use a different solvent or a lower concentration: If solubility is an issue, consider using a small amount of a co-solvent like DMSO before diluting in an aqueous buffer. 2. Prepare fresh solutions: If precipitation is observed in a previously prepared stock, it is best to discard it and prepare a new solution from lyophilized peptide. |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and, for comparative purposes, the more extensively studied ryanodine. It is important to note that optimal concentrations are highly cell-type and experiment-dependent and should be empirically determined.
Table 1: this compound Dosage Information
| Cell Type/Preparation | RyR Isoform(s) | Parameter Measured | Effective Concentration | Reference |
| Rabbit Skeletal Muscle SR Vesicles | RyR1 | Increased [3H]ryanodine binding affinity | ED50 = 0.16 µM | [1][2] |
| Rabbit Skeletal Muscle SR Vesicles | RyR1 | Induction of sub-conductance state | 1 µM | [1][2] |
| Mouse Myotubes in Culture | RyR1 | Increased amplitude of intracellular Ca2+ transients (when dialyzed into the cell) | 5 µM | [1] |
Table 2: Ryanodine Dosage Information (for comparison)
| Effect | Concentration Range | RyR Isoform(s) | Reference |
| Channel Activation (locks in sub-conductance state) | Nanomolar to < 10 µM | All | [3] |
| Channel Inhibition | ~100 µM | All | [3] |
Experimental Protocols & Methodologies
Preparation of this compound Working Solutions
Objective: To prepare sterile, accurate dilutions of this compound for use in cell-based assays.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS, HBSS)
-
(Optional) High-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Protocol:
-
Reconstitution of Stock Solution (e.g., 1 mM): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Briefly centrifuge the vial to collect all the powder at the bottom. c. Add the appropriate volume of sterile water or buffer to achieve a 1 mM stock solution. If solubility is an issue, this compound can first be dissolved in a minimal amount of DMSO and then brought to the final volume with water or buffer. d. Gently vortex to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots in low-protein-binding tubes. b. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Dilutions: a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Perform serial dilutions in the appropriate sterile buffer or cell culture medium to achieve the desired final concentrations. c. It is recommended to filter the final working solution through a 0.22 µm syringe filter before adding it to the cells, especially if sterility is critical.
Intracellular Calcium Measurement using Fluorescent Indicators
Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.
Materials:
-
Cells cultured on glass-bottom dishes or microplates suitable for imaging
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound working solutions
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Plating: Seed cells onto an appropriate imaging plate or dish and allow them to adhere and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading solution containing the calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the loading solution and wash the cells two to three times with warm HBSS to remove extracellular dye.
-
Imaging: a. Add fresh HBSS or culture medium to the cells. b. Place the plate on the fluorescence microscope or plate reader and allow the cells to equilibrate. c. Acquire a baseline fluorescence reading for a few minutes. d. Add the this compound working solution at the desired final concentration and continue to record the fluorescence signal to capture the calcium transient.
-
Data Analysis: a. Define regions of interest (ROIs) over individual cells or the entire well. b. Calculate the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, the change in fluorescence is often expressed as ΔF/F₀, where ΔF is the change from baseline (F₀).
Signaling Pathways and Experimental Workflows
Ryanodine Receptor-Mediated Calcium Release
This compound modulates RyRs, which are central to the process of excitation-contraction (EC) coupling in muscle cells and calcium-induced calcium release (CICR) in various cell types, including cardiac myocytes and neurons.
Caption: this compound modulates RyR-mediated Ca2+ release.
General Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the effects of this compound on a specific cell type.
Caption: General workflow for this compound experiments.
Disclaimer: This technical support guide is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should always perform their own optimization experiments to determine the ideal conditions for their specific cell types and experimental setups.
References
Ryanotoxin Research: A Technical Support Center for Identifying and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing ryanotoxin in their experiments. The information is designed to help you identify potential off-target effects and provide strategies to minimize their impact, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a plant alkaloid that acts as a potent modulator of ryanodine receptors (RyRs).[1] RyRs are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum, crucial for regulating calcium release and, consequently, muscle contraction and other cellular processes.[1][2] this compound exhibits a use-dependent binding mechanism, meaning it preferentially binds to RyRs when they are in an open state. At nanomolar to low micromolar concentrations, this compound locks the RyR channel in a long-lived sub-conductance state, leading to a sustained calcium leak from intracellular stores. At higher concentrations (typically >100 µM), it can act as an inhibitor, causing the channel to close.[1][2]
Q2: What are the different isoforms of the ryanodine receptor, and does this compound show selectivity?
There are three main mammalian isoforms of the ryanodine receptor:
-
RyR1: Predominantly found in skeletal muscle, where it is essential for excitation-contraction coupling.[1]
-
RyR2: The primary isoform in cardiac muscle, playing a critical role in calcium-induced calcium release.[1]
-
RyR3: More widely expressed, particularly in the brain, and is involved in various neurological functions.[1]
While all three isoforms bind ryanodine and its analogs, their sensitivities to modulators can differ. These differences may arise from variations in their molecular structure and associated regulatory proteins.[3]
Q3: What are off-target effects, and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target. For this compound, this would involve interactions with molecules other than ryanodine receptors. These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular responses, and potential toxicity. For instance, a study on various plasma membrane ion channel modulators revealed that a significant percentage (~43%) exhibited cross-reactivity with RyR1, highlighting the potential for off-target effects among compounds targeting ion channels.[4] Therefore, it is crucial to identify and minimize any off-target effects of this compound to ensure that the observed biological responses are solely due to its interaction with RyRs.
Q4: What are the general strategies to identify potential off-target effects of a small molecule like this compound?
Several strategies can be employed to identify off-target effects:
-
Computational Prediction: In silico methods can predict potential off-target interactions by screening the compound against a large database of protein structures. These approaches use algorithms based on chemical similarity, molecular docking, and machine learning to identify proteins that might bind to the molecule of interest.[5][6]
-
Panel Screening: This involves experimentally testing the compound against a broad panel of receptors, ion channels, enzymes, and other proteins. This provides a direct assessment of the compound's selectivity.
-
Cell-Based Assays: Functional assays in various cell lines can reveal unexpected cellular responses that may indicate off-target activity. These can include cell viability assays, signaling pathway activation assays, and phenotypic screens.
-
Affinity-Based Pull-Down: This technique uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate, which can then be identified by mass spectrometry.
Troubleshooting Guides
Encountering unexpected results is a common part of the research process. This guide addresses specific issues you might face during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High background in radioligand binding assay | 1. Insufficient washing. 2. Non-specific binding of the radioligand to the filter or tube walls. 3. Suboptimal blocking of non-specific binding sites. 4. High concentration of radioligand. | 1. Increase the number and volume of wash steps. 2. Pre-soak filters in a blocking agent (e.g., polyethyleneimine).[7] 3. Optimize the concentration of the unlabeled ligand used to define non-specific binding. 4. Use a radioligand concentration at or below its Kd value for competitive binding assays.[8] |
| Inconsistent results in calcium flux assays | 1. Uneven cell plating. 2. Variation in dye loading. 3. Cell health issues. 4. Inconsistent compound addition. | 1. Ensure a single-cell suspension before plating and use automated cell counting for accuracy. 2. Optimize dye concentration and incubation time. Ensure consistent temperature during loading.[9] 3. Monitor cell viability and passage number. Do not use cells that are over-confluent. 4. Use an automated liquid handling system for precise and simultaneous compound addition.[10] |
| Unexpected physiological response in tissue/animal models | 1. Off-target effects of this compound. 2. This compound concentration is too high, leading to channel inhibition instead of activation. 3. Differences in RyR isoform expression in the model system. | 1. Perform off-target screening assays (see Experimental Protocols). 2. Perform a dose-response curve to determine the optimal concentration for the desired effect. Remember that high concentrations can be inhibitory.[1] 3. Characterize the RyR isoform expression profile in your specific model system. |
| Low signal-to-noise ratio in binding assays | 1. Low receptor density in the membrane preparation. 2. Inactive receptor preparation. 3. Low specific activity of the radioligand. | 1. Use tissues or cell lines known to express high levels of the target RyR isoform. 2. Prepare fresh membrane fractions and store them properly at -80°C. Avoid repeated freeze-thaw cycles. 3. Use a radioligand with high specific activity and check its expiration date.[8] |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize this compound's off-target effects.
Protocol 1: Radioligand Displacement Assay for Off-Target Binding
This protocol is designed to assess whether this compound can displace the binding of a known radioligand to a suspected off-target receptor.
Materials:
-
Membrane preparation from cells or tissue expressing the potential off-target receptor.
-
Radiolabeled ligand specific for the off-target receptor.
-
Unlabeled this compound.
-
Assay buffer specific to the off-target receptor.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute the membrane preparation, radioligand, and this compound to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled ligand known to bind the off-target receptor.
-
This compound Competition: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific receptor to reach binding equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be converted to a Ki (inhibition constant).[11][12]
Protocol 2: Cell-Based Calcium Flux Assay for Functional Off-Target Effects
This protocol measures changes in intracellular calcium levels in response to this compound in a cell line that does not express ryanodine receptors but does express a potential off-target ion channel.
Materials:
-
A cell line that endogenously expresses the potential off-target ion channel but lacks RyRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[13]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound.
-
A known agonist for the off-target channel (positive control).
-
A plate reader with fluorescence detection and liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the dye manufacturer's instructions, typically for 1 hour at 37°C.[9][14]
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in the assay buffer.
-
Calcium Flux Measurement:
-
Place the cell plate in the plate reader and allow it to equilibrate.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's liquid handler to add the this compound or positive control to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cytoplasm.
-
-
Data Analysis: Calculate the change in fluorescence from the baseline for each well. Plot the response as a function of this compound concentration to determine if it elicits a calcium response mediated by the potential off-target channel.
Data Presentation
Table 1: this compound Binding Affinities for Ryanodine Receptor Isoforms (Illustrative Data)
| Ryanodine Receptor Isoform | Binding Affinity (Kd) (nM) | Source |
| RyR1 (Skeletal Muscle) | 1-10 | [1][2] |
| RyR2 (Cardiac Muscle) | 1-10 | [15] |
| RyR3 (Brain) | 5-20 | [3] |
Note: The exact Kd values can vary depending on the experimental conditions (e.g., temperature, pH, presence of modulators like Ca2+ and ATP).
Visualizations
Ryanodine Receptor Signaling Pathway
Caption: Simplified signaling pathway of ryanodine receptor activation.
Experimental Workflow for Identifying Off-Target Effects
Caption: Workflow for the identification and validation of this compound off-target effects.
Troubleshooting Logic for High Background in Binding Assays
Caption: A logical workflow for troubleshooting high background in this compound binding assays.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Single-Molecule Analysis of Ryanodine Receptor 2 Subunit Assembly in Cardiac and Neuronal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of ryanodine receptors with plasma membrane ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Computational Approach to Finding Novel Targets for Existing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. revvity.com [revvity.com]
- 9. bu.edu [bu.edu]
- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluo-8 Calcium Flux Assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. The Ryanodine Receptor in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ryanotoxin Stability and Degradation in Solution: A Technical Support Center
Disclaimer: Ryanotoxin is a peptide toxin for which detailed public data on stability and degradation is limited. The following information is based on general principles of peptide chemistry and stability testing. The experimental conditions and data presented are illustrative and should be adapted and validated for specific research applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like most peptides, the stability of this compound in solution is influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of peptide bonds. For many peptides, a slightly acidic pH of 4-6 is often optimal for minimizing hydrolysis.[1]
-
Temperature: Higher temperatures accelerate degradation reactions, including hydrolysis, oxidation, and deamidation. For long-term storage, freezing at -20°C or -80°C is recommended.[2]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metals.[1]
-
Proteolytic Degradation: Contamination with proteases can lead to the enzymatic cleavage of this compound.
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can cause aggregation and degradation of peptides. It is advisable to store this compound in single-use aliquots.[1]
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, or stress testing, involves intentionally exposing a drug substance like this compound to harsh conditions such as high temperature, extreme pH, oxidation, and light.[3][4][5] These studies are crucial for:
-
Identifying potential degradation products.
-
Understanding the degradation pathways.[4]
-
Developing and validating stability-indicating analytical methods that can accurately measure the amount of intact this compound in the presence of its degradants.[6][7]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
-
Short-term (days to weeks): Refrigerate at 2-8°C.
-
Long-term (months to years): Store frozen at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[1]
-
Protection from Light: Store in amber vials or protect from light, as some amino acids can be light-sensitive.[1]
-
Inert Atmosphere: For peptides susceptible to oxidation, purging the storage vial with an inert gas like argon or nitrogen can be beneficial.[1]
Q4: Which analytical methods are suitable for assessing the stability of this compound?
A4: Several analytical techniques can be employed to monitor the stability of this compound and quantify its degradation:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for separating and quantifying peptides and their degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which aids in their structural elucidation.[8]
-
Capillary Electrophoresis (CE): Can be used as an alternative or complementary separation technique.
-
Bioassay: A functional assay that measures the activity of this compound (e.g., its effect on ryanodine receptors) can provide information on its biological stability.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Loss of this compound Activity in Bioassay | Chemical Degradation: Hydrolysis, oxidation, or deamidation has occurred. | Optimize storage pH (typically 4-6) and temperature (-80°C for long-term). Prepare solutions in deoxygenated buffers if oxidation is suspected.[1] |
| Aggregation/Precipitation: The peptide has come out of solution. | Adjust the pH to be at least two units away from the isoelectric point (pI). Consider using a different buffer or adding a small amount of an organic solvent like DMSO or acetonitrile.[1] | |
| Adsorption to Surfaces: The peptide is sticking to the walls of the storage vial. | Use low-protein-binding microcentrifuge tubes or vials. Consider adding a carrier protein like BSA to the solution if compatible with the assay. | |
| Appearance of New Peaks in HPLC Chromatogram | Degradation: this compound is breaking down into smaller fragments or modified forms. | Perform a forced degradation study to systematically identify the degradation products under different stress conditions (acid, base, oxidation, heat, light).[3] Use LC-MS to determine the mass of the new peaks and infer the type of degradation. |
| Contamination: The sample has been contaminated with other substances. | Ensure proper handling and use of sterile, high-purity reagents and solvents. Analyze a blank (solvent only) to rule out system contamination. | |
| Inconsistent Results Between Aliquots | Improper Aliquoting: The stock solution was not homogenous before aliquoting, or aliquots have been handled differently. | Ensure the stock solution is thoroughly mixed before preparing aliquots. Store all aliquots under identical conditions. |
| Repeated Freeze-Thaw Cycles: One or more aliquots have been subjected to multiple freeze-thaw cycles. | Always use a fresh aliquot for each experiment. Prepare single-use aliquots to avoid this issue.[1] |
Data Presentation
Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffers at 37°C over 7 Days
| Buffer (pH) | Day 0 (% Remaining) | Day 1 (% Remaining) | Day 3 (% Remaining) | Day 7 (% Remaining) |
| 0.1 M HCl (pH 1) | 100 | 85.2 | 60.1 | 35.7 |
| 50 mM Acetate (pH 4) | 100 | 98.5 | 95.3 | 90.1 |
| 50 mM Phosphate (pH 7) | 100 | 96.1 | 88.4 | 75.2 |
| 0.1 M NaOH (pH 13) | 100 | 70.3 | 45.8 | 15.4 |
Table 2: Illustrative Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7) over 30 Days
| Temperature | Day 0 (% Remaining) | Day 7 (% Remaining) | Day 14 (% Remaining) | Day 30 (% Remaining) |
| 4°C | 100 | 99.1 | 98.2 | 96.5 |
| 25°C | 100 | 92.5 | 85.3 | 70.8 |
| 37°C | 100 | 88.4 | 78.1 | 58.2 |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by RP-HPLC
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Reconstitute in a suitable solvent (e.g., sterile water or a specific buffer) to a final concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
-
Incubation under Different Conditions:
-
Aliquot the stock solution into separate, clearly labeled low-protein-binding tubes for each condition to be tested (e.g., different pH buffers, temperatures).
-
For pH stability, use buffers such as 0.1 M HCl (pH 1), 50 mM acetate (pH 4), 50 mM phosphate (pH 7), and 0.1 M NaOH (pH 13).
-
For temperature stability, incubate samples at various temperatures (e.g., 4°C, 25°C, 37°C).
-
For oxidative stability, add a small amount of hydrogen peroxide (e.g., 0.03%) to the solution.
-
Protect samples from light by wrapping tubes in aluminum foil or using amber vials.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.
-
Immediately quench any ongoing reaction by freezing the sample at -80°C or by adding a quenching agent if necessary.
-
-
RP-HPLC Analysis:
-
Thaw the samples and, if necessary, dilute them to a suitable concentration for HPLC analysis.
-
Inject a standard amount of each sample onto an appropriate C18 column.
-
Use a gradient elution with mobile phases such as:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. peptidesuk.com [peptidesuk.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Forced Degradation [sgs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Navigating the Nuances of Ryanotoxin: A Technical Guide to Overcoming Experimental Variability
Technical Support Center for Ryanotoxin Research
This compound and its analogues are invaluable tools for probing the function of ryanodine receptors (RyRs), the primary channels responsible for calcium release from intracellular stores. However, the inherent complexity of RyR regulation and the sensitivity of these channels to their microenvironment can lead to significant experimental variability. This guide provides researchers, scientists, and drug development professionals with a dedicated resource to troubleshoot common issues, offering detailed protocols and insights to ensure robust and reproducible results in this compound studies.
Frequently Asked Questions (FAQs)
Q1: My ryanodine binding assay shows inconsistent results. What are the common causes?
A1: Inconsistent [3H]-ryanodine binding is a frequent challenge. Several factors can contribute to this variability:
-
Calcium Concentration: Ryanodine binding is exquisitely sensitive to Ca2+ levels. Optimal binding typically occurs at micromolar concentrations, while millimolar concentrations can be inhibitory.[1][2] It is crucial to use a calcium buffering system (e.g., EGTA) to precisely control the free Ca2+ concentration.
-
Ionic Strength: The ionic composition of your binding buffer significantly impacts receptor conformation and ligand binding. High ionic strength can decrease binding affinity.
-
Presence of Modulators: RyRs are regulated by a host of endogenous molecules. The presence of ATP, calmodulin, and Mg2+ can alter ryanodine binding and channel activity.[1][3] Ensure your buffer composition is consistent across experiments.
-
Binding Decline: The association of [3H]-ryanodine can peak and then decline over time. Including bovine serum albumin (BSA) or the detergent CHAPS in the incubation buffer can help stabilize the ryanodine-receptor complex and prevent this decline.[4]
-
Membrane Preparation: The quality and consistency of your sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) membrane preparations are paramount. Variations in membrane integrity and the presence of associated regulatory proteins can affect binding.
Q2: I am observing different effects of ryanodine in skeletal versus cardiac muscle preparations. Why is this?
A2: The differential effects of ryanodine in skeletal and cardiac muscle are primarily due to the expression of different RyR isoforms and their distinct activation mechanisms.
-
Isoform Differences: Skeletal muscle predominantly expresses RyR1, while cardiac muscle primarily expresses RyR2.[1][5] These isoforms exhibit different sensitivities to Ca2+ and other modulators.[6][7]
-
Excitation-Contraction (EC) Coupling: In skeletal muscle, RyR1 is mechanically coupled to the dihydropyridine receptor (DHPR), a voltage-gated Ca2+ channel, for activation. In contrast, cardiac muscle relies on Ca2+-induced Ca2+ release (CICR), where a small influx of Ca2+ through L-type Ca2+ channels triggers the opening of RyR2.[2][5][6] This fundamental difference in activation mechanism leads to varied responses to ryanodine.
-
Calmodulin Regulation: Calmodulin (CaM) can activate RyR1 at nanomolar Ca2+ concentrations but does not appear to activate RyR2 under similar conditions, highlighting another layer of isoform-specific regulation.[7]
Q3: What is the optimal concentration of ryanodine to use in my experiments?
A3: The effective concentration of ryanodine is highly dependent on the experimental goal and the specific RyR isoform being studied.
-
Biphasic Effect: Ryanodine exhibits a biphasic effect on RyR channels. At nanomolar concentrations, it tends to lock the channel in a long-lasting open sub-conductance state. At micromolar concentrations (>100 µM), it can cause a complete block of the channel.[1]
-
Affinity: The affinity of ryanodine for its binding site is influenced by the conformational state of the receptor. The open state has a much higher affinity for ryanodine. Therefore, factors that promote channel opening (e.g., Ca2+, ATP, caffeine) will increase the apparent affinity of ryanodine.
Q4: How should I store and handle this compound to maintain its stability and activity?
A4: this compound is a potent alkaloid and requires careful handling. For long-term storage, it is recommended to store it as a powder at -20°C. For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light. Always consult the supplier's specific storage recommendations.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio in Calcium Imaging Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Dye Loading | Optimize dye concentration, incubation time, and temperature. Ensure cells are healthy before and during loading. | Inadequate dye loading leads to a weak fluorescent signal. |
| Phototoxicity/Photobleaching | Reduce laser power and/or exposure time. Use an anti-fade reagent if possible. | Excessive illumination can damage cells and bleach the fluorescent dye, reducing the signal. |
| Low this compound Potency | Verify the concentration and activity of your this compound stock. Prepare fresh dilutions for each experiment. | Degradation of this compound will lead to a weaker than expected biological response. |
| Cell Health | Ensure cultured cells are healthy and not overgrown. For tissue preparations, maintain physiological conditions (temperature, oxygenation). | Unhealthy cells will not respond robustly to stimuli, leading to a poor signal. |
| Incorrect Buffer Composition | Check the Ca2+ concentration and the presence of any RyR modulators in your extracellular and intracellular buffers. | The activity of RyR channels is highly sensitive to the ionic and molecular environment. |
Issue 2: High Variability Between Replicates in [3H]-Ryanodine Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all solutions. | Small variations in the volumes of reagents, especially the radioligand, can lead to large differences in binding. |
| Variable Incubation Times | Ensure all samples are incubated for the exact same duration. | Ryanodine binding is a time-dependent process.[4] |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath for the binding reaction. | Binding kinetics are temperature-dependent. |
| Incomplete Separation of Bound and Free Ligand | Optimize your filtration or centrifugation protocol to ensure complete and rapid separation. Wash filters adequately. | Inefficient separation will lead to artificially high and variable background counts. |
| Membrane Preparation Inconsistency | Prepare a large batch of SR/ER membranes and aliquot for multiple experiments to reduce variability between preparations. | Differences in the quality and protein concentration of membrane preparations are a major source of variability. |
Experimental Protocols
Protocol 1: [3H]-Ryanodine Binding Assay with Skeletal Muscle Sarcoplasmic Reticulum
Objective: To quantify the binding of [3H]-ryanodine to RyR1 in isolated SR vesicles.
Materials:
-
Heavy sarcoplasmic reticulum (HSR) vesicles from rabbit skeletal muscle.
-
[3H]-ryanodine (specific activity ~50-100 Ci/mmol).
-
Binding Buffer: 150 mM KCl, 10 mM Pipes (pH 7.0), 1 mM EGTA.
-
CaCl2 stock solution (for adjusting free Ca2+).
-
Bovine Serum Albumin (BSA).
-
Glass fiber filters.
-
Scintillation cocktail.
Methodology:
-
Prepare HSR vesicles (0.2 mg/ml) in binding buffer.
-
Add BSA to a final concentration of 1 mg/ml to stabilize the receptor.
-
Add CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM).
-
Initiate the binding reaction by adding 100 nM [3H]-ryanodine.
-
Incubate for 90 minutes at 37°C.[8]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (binding buffer without radioligand).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific from total binding.
Protocol 2: Calcium Imaging in Cultured Neurons
Objective: To measure changes in intracellular calcium in response to ryanodine in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neurons cultured on glass coverslips.
-
Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).[9]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline.
-
Ryanodine stock solution in DMSO.
-
Fluorescence microscope equipped for calcium imaging.
Methodology:
-
Culture primary neurons according to standard protocols.[10]
-
Load the cells with the chosen calcium indicator. For Fura-2 AM, incubate cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Establish a baseline fluorescence recording.
-
Apply ryanodine at the desired concentration by adding it to the perfusion solution.
-
Record the changes in fluorescence over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths. For single-wavelength dyes, record changes in fluorescence intensity.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) followed by a calcium-free solution containing EGTA to calibrate the signal.
Signaling Pathways and Workflows
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of ryanodine receptors from skeletal and cardiac muscle during rest and excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing [3H]ryanodine binding to the skeletal muscle Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 6. Skeletal and Cardiac Ryanodine Receptors Exhibit Different Responses to Ca2+ Overload and Luminal Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Ca(2+) sensitivity of skeletal and cardiac muscle ryanodine receptors in the presence of calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in ryanotoxin-based fluorescence assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their ryanotoxin-based fluorescence assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based fluorescence assays?
A1: this compound-based fluorescence assays are designed to measure the activity of ryanodine receptors (RyRs), which are intracellular calcium channels.[1][2][3] These assays typically utilize a fluorescent indicator, such as Fluo-4, that exhibits a significant increase in fluorescence intensity upon binding to calcium.[4] Ryanodine and other ryanotoxins are plant alkaloids that specifically bind to the open state of the RyR channel.[1] By modulating the RyR channel opening, test compounds can alter the intracellular calcium concentration, which is then detected by the change in fluorescence of the indicator dye.
Q2: What are the common causes of a low signal-to-noise ratio (SNR) in these assays?
A2: A low SNR can stem from several factors, including:
-
Weak Signal: Insufficient dye loading, low expression of ryanodine receptors, use of a weak promoter for receptor expression, or inactive test compounds.
-
High Background: Autofluorescence from cells or compounds, light leakage in the plate reader, or impurities in the assay reagents.[5]
-
Inconsistent Dye Loading: Variations in cell health, density, or the presence of serum in the loading buffer can lead to uneven dye uptake.
-
Photobleaching: Excessive exposure of the fluorescent dye to excitation light can cause a reduction in signal intensity.
-
Suboptimal Assay Conditions: Incorrect buffer composition, temperature, or incubation times can negatively impact enzyme kinetics and receptor activity.
Q3: How can I choose the right fluorescent dye for my assay?
A3: The choice of fluorescent dye depends on several factors, including the specific instrumentation available (filters and light sources), the desired calcium affinity (Kd), and the experimental context. Fluo-4 is a widely used green fluorescent indicator for intracellular calcium due to its high fluorescence enhancement upon calcium binding.[4] For detecting high calcium concentrations that might saturate Fluo-4, lower affinity indicators like Fluo-5F, Fluo-5N, or Fluo-4FF may be more suitable.[6] It is crucial to match the excitation and emission spectra of the dye with the filter sets of your fluorescence plate reader or microscope to maximize signal detection.[5]
Q4: What are the key differences between the three mammalian ryanodine receptor isoforms (RyR1, RyR2, and RyR3)?
A4: The three RyR isoforms have distinct tissue distributions and regulatory properties. RyR1 is predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is expressed at lower levels in various tissues, including the brain.[3][4] They share a high degree of sequence homology but differ in their sensitivity to modulators like Ca2+, Mg2+, and ATP, which can affect their channel gating properties.[3][7] These differences are important to consider when designing isoform-specific drug screening assays.
Troubleshooting Guide
This guide addresses common problems encountered during this compound-based fluorescence assays and provides step-by-step solutions.
Problem 1: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Autofluorescence of cells or compounds | Include an unstained control sample to quantify the level of cellular autofluorescence.[8] If compounds are autofluorescent, measure their fluorescence spectrum separately and subtract it from the assay signal. Consider using red-shifted fluorescent dyes to minimize autofluorescence, which is often more pronounced at shorter wavelengths. |
| Suboptimal plate choice | Use black-walled, clear-bottom microplates to reduce well-to-well crosstalk and background fluorescence from the plate itself.[5] |
| Contaminated reagents | Prepare fresh assay buffers and solutions. Filter-sterilize buffers to remove any particulate matter that could scatter light and increase background. |
| Incomplete removal of extracellular dye | If using a wash-based protocol, ensure thorough but gentle washing steps to remove residual extracellular dye without detaching cells. Alternatively, use a no-wash assay kit that includes a quencher for extracellular fluorescence. |
| Light leaks in the instrument | Ensure the plate reader's measurement chamber is properly sealed and shielded from ambient light. |
Problem 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient dye loading | Optimize the concentration of the fluorescent dye and the loading time. Ensure cells are healthy and at an appropriate density.[9] Avoid serum in the loading buffer as it can contain esterases that cleave the AM ester of the dye extracellularly.[5] |
| Low ryanodine receptor expression | If using a cell line with transient or stable expression of RyRs, confirm the expression level by Western blot or other methods. If using a weak promoter, consider switching to a stronger one. |
| Inactive test compounds or reagents | Verify the activity of your positive controls (e.g., caffeine to activate RyRs, ryanodine to lock the channel in an open state) to ensure the assay system is responsive.[1] Check the storage and handling of all reagents to prevent degradation. |
| Photobleaching | Minimize the exposure of the fluorescent dye to the excitation light. Reduce the intensity of the light source or the exposure time. Use an anti-fade reagent if imaging over extended periods. |
| Incorrect instrument settings | Ensure the excitation and emission wavelengths and filter sets are correctly matched to the fluorescent dye being used.[5] Optimize the gain or sensitivity settings of the detector. |
| Cell death | Prolonged incubation outside of the incubator or exposure to toxic compounds can lead to cell death and loss of signal. Monitor cell viability throughout the experiment.[10] |
Problem 3: High Well-to-Well Variability
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding to achieve a uniform cell monolayer in each well. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. Multi-channel pipettes can help reduce variability across a plate. |
| Edge effects | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect cell viability. To mitigate this, avoid using the outermost wells or fill them with sterile water or PBS. |
| Inconsistent dye loading | Ensure uniform dye loading conditions across all wells, including temperature and incubation time.[9] |
| Temperature fluctuations | Ryanodine receptor activity is temperature-sensitive.[11] Ensure the plate is equilibrated to the correct temperature before adding reagents and during the measurement. |
Quantitative Data Summary
The activity of ryanodine receptors is modulated by various endogenous and exogenous factors. Understanding these effects is crucial for interpreting assay results and troubleshooting.
Table 1: Effect of Common Modulators on Ryanodine Receptor Activity
| Modulator | Effect on RyR Activity | Typical Concentration Range | Notes |
| Calcium (Ca²⁺) | Biphasic: activates at low (µM) concentrations, inhibits at high (mM) concentrations.[1][3] | Activation: 0.1 - 10 µM; Inhibition: > 1 mM | The precise Ca²⁺ sensitivity can vary between RyR isoforms. |
| Magnesium (Mg²⁺) | Generally inhibitory; competes with Ca²⁺ for binding sites.[3][7] | 0.5 - 5 mM | The inhibitory potency can differ between RyR isoforms. |
| ATP | Activator; enhances Ca²⁺-induced activation.[7] | 0.1 - 5 mM | The presence of ATP can be critical for observing robust channel activity. |
| Caffeine | Activator; increases the sensitivity of the receptor to Ca²⁺.[12] | 1 - 20 mM | A common positive control for RyR activation. |
| Ryanodine | Biphasic: at nM concentrations, locks the channel in a sub-conductance open state; at µM concentrations, it can be inhibitory.[1] | nM to µM range | The effect is use-dependent, requiring the channel to be open to bind. |
| Dantrolene | Inhibitor, particularly for RyR1.[1] | 1 - 20 µM | A clinically used muscle relaxant that stabilizes the closed state of RyR1. |
Experimental Protocols
Protocol 1: Fluo-4 AM-Based Calcium Flux Assay in HEK293 Cells Expressing RyR
This protocol is adapted for a 96-well plate format and can be used for high-throughput screening of RyR modulators.
Materials:
-
HEK293 cells stably expressing the ryanodine receptor of interest
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Test compounds and controls (e.g., caffeine, ryanodine, dantrolene)
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-RyR cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading Solution Preparation: Prepare a fresh dye loading solution by diluting Fluo-4 AM and Pluronic F-127 in serum-free assay buffer. A typical final concentration is 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Dye Loading: Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing (Optional but Recommended): Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Compound Addition: Prepare a compound plate with test compounds and controls diluted to the desired final concentration in assay buffer.
-
Fluorescence Measurement: Place the cell plate in a fluorescence plate reader equipped with an automated injector. Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).[13]
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the compounds from the compound plate into the cell plate and continue to monitor the fluorescence signal over time (e.g., for 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. The response can be normalized to the baseline fluorescence (ΔF/F₀).
Visualizations
Signaling Pathway of Ryanodine Receptor Activation in Skeletal Muscle
Caption: Excitation-contraction coupling in skeletal muscle.
Experimental Workflow for a this compound-Based Fluorescence Assay
Caption: Workflow for a fluorescence-based calcium flux assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low SNR.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ryanodine receptors: structure, expression, molecular details, and function in calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]
- 6. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 7. rupress.org [rupress.org]
- 8. Designing Calcium Release Channel Inhibitors with Enhanced Electron Donor Properties: Stabilizing the Closed State of Ryanodine Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Temperature and Ca2+ dependence of [3H]ryanodine binding in the burbot (Lota lota L.) heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting ryanodine receptors with allopurinol and xanthine derivatives for the treatment of cardiac and musculoskeletal weakness disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
ryanotoxin experimental controls and baseline measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ryanotoxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide toxin originally isolated from scorpion venom. Its primary cellular target is the ryanodine receptor (RyR), a major calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1] this compound modulates the activity of the RyR, leading to an increase in the open probability of the channel and inducing a subconductance state. This results in the release of calcium ions (Ca2+) from intracellular stores into the cytoplasm.[1]
Q2: What are the different isoforms of the ryanodine receptor (RyR) and which one does this compound target?
There are three main isoforms of the ryanodine receptor:
-
RyR1: Primarily expressed in skeletal muscle and is essential for excitation-contraction coupling.[2][3]
-
RyR2: The predominant isoform in cardiac muscle, crucial for calcium-induced calcium release.
-
RyR3: Expressed at lower levels in various tissues, including the brain and smooth muscle.
This compound has been shown to act on RyRs from rabbit skeletal muscle sarcoplasmic reticulum, which are primarily RyR1.[1] However, given the high degree of structural similarity between RyR isoforms, it is plausible that this compound also affects RyR2 and RyR3, though isoform specificity and potency may vary.
Q3: How should I prepare and store this compound?
For optimal results, it is crucial to follow the manufacturer's instructions for the specific batch of this compound you are using. As a general guideline for peptide toxins:
-
Reconstitution: Reconstitute lyophilized this compound in a high-quality, sterile solvent such as ultrapure water or a buffer recommended by the supplier. To minimize adsorption to the vial surface, it is advisable to use low-protein-binding tubes.
-
Stock Solutions: Prepare concentrated stock solutions to avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes.
-
Storage: Store lyophilized this compound at -20°C or as recommended. Once reconstituted, store the aliquoted stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: What are appropriate positive and negative controls for experiments involving this compound?
Proper controls are essential for validating your experimental results.[4][5]
| Control Type | Purpose | Examples |
| Positive Control | To ensure that the experimental system is capable of responding as expected.[5] | - Caffeine: A well-known activator of RyRs that induces calcium release.[6] - Ryanodine (at low concentrations): Locks the RyR into an open subconductance state.[2][3] - 4-chloro-m-cresol (4-CMC): A direct agonist of RyRs.[3] |
| Negative Control (Vehicle) | To account for any effects of the solvent used to dissolve this compound. | The same buffer or solvent used to dilute this compound, applied at the same volume and concentration. |
| Negative Control (Inhibitor) | To confirm that the observed effect is mediated by the RyR. | - Ruthenium Red: A non-specific blocker of RyR channels.[6] - Tetracaine: A local anesthetic that also inhibits RyR activity.[6] |
| Untreated Control | To establish a baseline for the measured parameter in the absence of any treatment. | Cells or tissue preparations that are not exposed to this compound or any other compound. |
Troubleshooting Guides
Calcium Imaging Experiments
Issue 1: No observable calcium transient after this compound application.
Possible Causes and Solutions:
-
This compound Degradation:
-
Troubleshooting: Ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot.
-
Solution: Prepare a fresh stock solution of this compound from a lyophilized powder if available.
-
-
Low this compound Concentration:
-
Troubleshooting: The concentration of this compound may be too low to elicit a response.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Depleted Intracellular Calcium Stores:
-
Troubleshooting: The sarcoplasmic/endoplasmic reticulum may have depleted calcium stores.
-
Solution: Ensure that the cells have had adequate time to recover in a calcium-containing medium to allow for the refilling of intracellular stores. You can test the integrity of the stores by applying a maximal dose of an agonist like caffeine or thapsigargin (an irreversible SERCA pump inhibitor) as a positive control.
-
-
Issues with Calcium Indicator Dye:
-
Troubleshooting: The fluorescent calcium indicator may not be loaded properly, or it may be photobleached.
-
Solution: Verify the loading of the calcium indicator by observing the baseline fluorescence. Ensure that the laser power and exposure time are optimized to minimize phototoxicity and photobleaching.
-
-
Cell Health:
-
Troubleshooting: The cells may be unhealthy or dead.
-
Solution: Assess cell viability using a live/dead cell stain. Ensure proper cell culture conditions.
-
Troubleshooting Workflow for No Calcium Transient
Issue 2: High variability in baseline calcium levels.
Possible Causes and Solutions:
-
Inconsistent Dye Loading:
-
Troubleshooting: Uneven loading of the calcium indicator can lead to different baseline fluorescence intensities.
-
Solution: Optimize the dye loading protocol, ensuring consistent incubation times and concentrations.
-
-
Cell Stress or Damage:
-
Troubleshooting: Mechanical stress during cell plating or solution changes can cause spontaneous calcium fluctuations.
-
Solution: Handle cells gently. Allow cells to equilibrate and rest for a sufficient period before starting baseline measurements.
-
-
Phototoxicity:
-
Troubleshooting: Excessive laser power or prolonged exposure can damage cells and lead to unstable calcium levels.
-
Solution: Use the lowest possible laser power that still provides a good signal-to-noise ratio. Minimize the duration of light exposure.
-
Muscle Contraction Assays
Issue 3: High variability in muscle force measurements.
Possible Causes and Solutions:
-
Inconsistent Muscle Preparation:
-
Troubleshooting: Differences in muscle fiber size, orientation, and viability can lead to variable force production.
-
Solution: Standardize the muscle dissection and mounting procedures. Ensure consistent muscle dimensions and orientation in the experimental chamber.
-
-
Fluctuations in Temperature and Oxygenation:
-
Troubleshooting: Muscle contractility is sensitive to changes in temperature and oxygen levels.
-
Solution: Use a temperature-controlled and continuously oxygenated perfusion system. Allow the muscle preparation to equilibrate to a stable temperature before recording baseline measurements.
-
-
Baseline Drift:
-
Troubleshooting: The baseline force may drift over time due to muscle fatigue or changes in the recording setup.
-
Solution: Allow the muscle to stabilize in the experimental chamber for an adequate period before starting the experiment. If drift persists, check the stability of your force transducer and data acquisition system.
-
-
Inconsistent Onset Detection:
-
Troubleshooting: Manual detection of the start of a contraction can introduce variability.
-
Solution: Use an automated and consistent method for detecting the onset of muscle contraction to improve the reliability of rate of force development measurements.[7]
-
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Muscle Cells
This protocol outlines the measurement of intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
1. Cell Preparation: a. Plate muscle cells (e.g., C2C12 myotubes) on glass-bottom dishes suitable for microscopy. b. Culture cells to the desired confluency and differentiation state.
2. Dye Loading: a. Prepare a loading solution of a calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). b. Remove the culture medium, wash the cells gently with HBSS. c. Incubate the cells with the dye loading solution in the dark at 37°C for 30-60 minutes. d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 15 minutes.
3. Baseline Measurement: a. Place the dish on the microscope stage and allow the cells to equilibrate. b. Acquire a stable baseline fluorescence recording for 1-2 minutes before any treatment. The baseline should be relatively flat with only minor fluctuations.
4. This compound Application: a. Prepare a working solution of this compound at the desired concentration in HBSS. b. Carefully add the this compound solution to the cells while continuously recording the fluorescence. c. Record the fluorescence for a sufficient duration to capture the full calcium transient (typically 2-5 minutes).
5. Data Analysis: a. Define regions of interest (ROIs) over individual cells. b. Quantify the change in fluorescence over baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
Experimental Workflow for Calcium Imaging
Protocol 2: In Vitro Muscle Contraction Assay
This protocol describes the measurement of contractile force in isolated muscle preparations in response to this compound.
1. Muscle Preparation: a. Carefully dissect the muscle of interest (e.g., extensor digitorum longus - EDL from a rodent) in an oxygenated physiological saline solution. b. Securely mount the muscle in a temperature-controlled organ bath connected to a force transducer.
2. Equilibration and Baseline Measurement: a. Allow the muscle to equilibrate in the oxygenated saline solution at a stable temperature (e.g., 37°C) for at least 30 minutes. b. Adjust the muscle to its optimal length (L₀) to achieve maximal twitch force. c. Record stable baseline twitch and tetanic forces.
3. This compound Application: a. Introduce this compound into the organ bath at the desired final concentration. b. Allow the muscle to incubate with this compound for a predetermined period.
4. Force Measurement: a. Elicit and record twitch and tetanic contractions at set intervals after this compound application. b. Continue recording until a stable effect of the toxin is observed.
5. Data Analysis: a. Measure the peak force, time to peak tension, and relaxation time for each contraction. b. Express the force measurements as a percentage of the initial baseline force to normalize the data.
Data Presentation
Table 1: this compound and Related Compounds - Concentration and Effects
| Compound | Target | Typical Concentration Range | Observed Effect | Reference |
| This compound | RyR1 | ~0.1 - 5 µM | Stimulates Ca2+ release, induces subconductance state | [1] |
| Ryanodine | RyRs | 10 nM - 10 µM | Locks channel in a subconductance (half-open) state | [2][3] |
| Ryanodine | RyRs | >100 µM | Irreversibly inhibits channel opening | [2][3] |
| Caffeine | RyRs | 1 - 20 mM | Activates RyRs, potentiates sensitivity to Ca2+ | [3][6] |
| Ruthenium Red | RyRs | ~30 µM | Inhibits RyR channel activity | [6] |
| Tetracaine | RyRs | ~1 mM | Inhibits RyR channel activity | [6] |
Note: The optimal concentration of this compound should be determined empirically for each experimental system through a dose-response curve.
Signaling Pathway
This compound-Mediated Calcium Release
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Calcium signaling in skeletal muscle development, maintenance and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. 2-Hydroxycarbazole induces Ca2+ release from sarcoplasmic reticulum by activating the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consistency of rapid muscle force characteristics: influence of muscle contraction onset detection methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in delivering ryanotoxin to intracellular targets
Welcome to the technical support center for researchers utilizing ryanotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the intracellular delivery of this compound for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its intracellular delivery a challenge?
This compound is a peptide toxin of approximately 11.4 kDa isolated from scorpion venom.[1] Its primary intracellular targets are the Ryanodine Receptors (RyRs), which are large ion channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These receptors regulate the release of calcium (Ca²⁺) from intracellular stores, a critical process in muscle contraction and cellular signaling.[3] The principal challenge in using this compound experimentally is its size and polar nature, which prevent it from passively crossing the lipid bilayer of the cell membrane to reach its cytosolic target. Experiments have shown that when applied externally to the cell culture bath, this compound has no effect; however, when directly introduced into the cytosol (e.g., via dialysis through a patch pipette), it effectively modulates RyR activity.[1]
Q2: My this compound preparation is having no effect on my cells. What are the most common initial troubleshooting steps?
When observing low or no efficacy, consider the following primary issues:
-
Ineffective Delivery: The this compound may not be reaching the cytosol. This is the most common and significant hurdle. Review your delivery method and consider alternatives.
-
Toxin Instability/Degradation: Peptides can be sensitive to storage conditions, temperature, and pH.[4] Degradation can lead to a complete loss of activity.
-
Suboptimal Concentration: The final cytosolic concentration might be too low to elicit a response. An effective dose of 0.16 µM was identified for altering [³H]ryanodine binding in vesicle preparations, but higher intracellular concentrations may be needed in whole-cell experiments.[1]
-
Cell-Type Specificity: The expression and isoform of Ryanodine Receptors (RyR1, RyR2, RyR3) can vary significantly between cell types (e.g., skeletal muscle, cardiac muscle, neurons).[3][5] Your target cells may express an RyR isoform that is less sensitive to this compound, or they may lack the necessary machinery for your chosen delivery vehicle to function effectively.
Q3: How can I confirm that my delivery system is successfully releasing this compound into the cytosol?
Confirming cytosolic delivery is crucial and can be more informative than measuring the downstream Ca²⁺ response alone. Consider these strategies:
-
Fluorescence Quenching Assay: Conjugate this compound to a fluorophore (e.g., FAM) and co-load the delivery vehicle with a quenching molecule. The fluorescence will be quenched inside the vehicle and will only become bright upon release into the cytosol.
-
Split-Luciferase Assay (e.g., SLEEQ): This is a highly sensitive method.[6][7] A small luciferase subunit (e.g., HiBiT) is conjugated to this compound. If successfully delivered to cells engineered to express the larger subunit (e.g., LgBiT) in their cytosol, the two parts will combine and generate a measurable luminescent signal.
-
Direct Imaging (Less Reliable): While labeling this compound with a fluorophore and using confocal microscopy seems straightforward, it can be misleading. A punctate staining pattern often indicates that the toxin is trapped in endosomes and has not reached the cytosol.[6]
Q4: What are the potential off-target effects of this compound?
The primary target of this compound is the Ryanodine Receptor.[1] Currently, there is limited published data on specific off-target binding profiles for this compound. However, potential off-target effects could arise from:
-
Delivery Vehicle Cytotoxicity: The nanocarriers or other reagents used for delivery can have their own toxic effects on cells. Always run a "vehicle-only" control.
-
General Peptide Effects: High concentrations of any peptide in the cytosol could potentially interfere with cellular processes non-specifically.
-
RyR Isoform Selectivity: While not strictly an "off-target" effect, this compound's affinity for the three different RyR isoforms (RyR1, RyR2, RyR3) is not well-characterized.[8] An effect observed in one cell type (e.g., skeletal muscle, primarily RyR1) may differ in another (e.g., cardiac muscle, primarily RyR2), which could be misinterpreted as an off-target effect.[3]
Troubleshooting Guides
Problem 1: Low or No Intracellular Ca²⁺ Release Detected
Your experiment is set up, but the addition of the this compound-loaded delivery vehicle does not produce the expected change in intracellular calcium.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Failed Cytosolic Delivery | 1. Assess Endosomal Escape: The most common failure point for nanocarriers is getting trapped in endosomes.[9][10] Use a quantitative method like a split-luciferase assay to confirm cytosolic access.[6] 2. Change Delivery Vehicle: If endosomal escape is low, switch to a different formulation. For example, some lipid nanoparticles (LNPs) are specifically designed with ionizable lipids that facilitate endosomal release in the acidic endosomal environment.[11] 3. Optimize Carrier:Cargo Ratio: The ratio of the delivery vehicle components to the this compound peptide can impact encapsulation efficiency and release. Perform a titration to find the optimal ratio. |
| This compound Degradation | 1. Check Storage Conditions: Store lyophilized this compound at -20°C or -80°C. Once in solution, make single-use aliquots and freeze to avoid repeated freeze-thaw cycles.[4] 2. Verify Buffer pH and Temperature: Peptides have optimal stability within a specific pH range. Scorpion toxins are generally stable but can be susceptible to degradation at very high or low pH, or elevated temperatures.[12][13] If possible, perform a stability test of your this compound stock in your experimental buffer using HPLC to check for degradation products. 3. Minimize Incubation Time: Limit the time the peptide is kept in solution at room temperature or 37°C before the experiment. |
| Incorrect Toxin Concentration | 1. Perform a Dose-Response Curve: The effective intracellular concentration may be higher than expected. Test a range of this compound concentrations in your delivery vehicle to determine the EC₅₀ for your specific cell type and assay. 2. Quantify Encapsulation Efficiency: Determine what percentage of your initial this compound was successfully encapsulated into your nanocarriers. Low encapsulation will lead to a lower effective dose being delivered. |
| Insensitive Ca²⁺ Assay | 1. Check Calcium Indicator Loading: Ensure cells are properly loaded with your calcium-sensitive dye (e.g., Fluo-4 AM) and that it has been de-esterified to its active form. Check for a robust response with a positive control like ionomycin or caffeine. 2. Optimize Imaging Parameters: Ensure the imaging temporal resolution is sufficient to capture the calcium transient, which can be rapid. |
Problem 2: High Cell Death or Unexplained Cytotoxicity
You observe significant cell death or stress in your cultures after treatment, even in wells where no specific this compound effect is seen.
| Possible Cause | Recommended Action & Troubleshooting Steps |
| Toxicity of the Delivery Vehicle | 1. Run Vehicle-Only Controls: Always treat cells with the delivery vehicle (e.g., empty liposomes or nanoparticles) without any this compound. This will isolate the toxicity of the carrier itself. 2. Titrate Vehicle Concentration: Reduce the concentration of the delivery vehicle. High concentrations of cationic lipids or polymers, often used in delivery systems, are known to be cytotoxic. 3. Purify the Nanoparticles: Ensure that residual solvents (e.g., ethanol) or unreacted reagents from the nanoparticle synthesis process have been thoroughly removed, for example, by dialysis.[11] |
| Contamination | 1. Check for Endotoxin: Peptides and reagents can be contaminated with bacterial endotoxins (LPS), which can cause significant inflammatory responses and cytotoxicity in many cell types. Use endotoxin-free reagents and test your final preparation. 2. Ensure Sterility: Filter-sterilize your final nanoparticle-toxin preparation before adding it to cells to prevent microbial contamination. |
| Aggregation of Nanoparticles | 1. Measure Particle Size and Polydispersity: Use Dynamic Light Scattering (DLS) to check if your nanoparticles are aggregating in the culture medium. Aggregates can cause non-specific stress and cytotoxicity. 2. Assess Colloidal Stability: Ensure your nanoparticles are stable in the serum-containing culture medium. Serum proteins can sometimes coat nanoparticles and cause them to aggregate. |
Data Presentation
Table 1: Comparison of General Peptide Delivery Efficiencies
Note: Data for this compound specifically is not widely available. This table summarizes representative data for other peptides/proteins to provide a baseline for expected efficiencies.
| Delivery Method | Cargo Type | Typical Cytosolic Delivery Efficiency | Key Considerations | Reference |
| Cell-Penetrating Peptides (CPPs) | Fused Model Protein (GFP) | ~2-7% of total cell-associated protein | Efficiency is highly dependent on the specific CPP sequence and cell type. Much of the cargo remains trapped in endosomes. | [6] |
| CPPs + Endosomal Escape Agent | D-dfTAT peptide + UNC7938 | Significant increase in % of cells showing cytosolic delivery | Requires co-incubation with a small molecule that destabilizes endosomes. | N/A |
| pH-Sensitive Liposomes | Encapsulated Molecules | Qualitative improvement over non-pH-sensitive liposomes | Designed to fuse with the endosomal membrane upon acidification. Efficiency varies greatly with lipid composition. | [9] |
| Cationic Liposomes | Ribonuclease A (Toxic Protein) | Effective cell proliferation inhibition (indirect measure) | Can be cytotoxic. Electrostatic interactions are key for cargo loading and cell interaction. | [10] |
Experimental Protocols
Protocol 1: Encapsulation of this compound into Lipid Nanoparticles (LNPs)
This protocol is adapted from methods used for mRNA encapsulation and should be optimized for this compound.[11]
Materials:
-
This compound (lyophilized powder)
-
Ionizable lipid (e.g., a proprietary lipid or Dlin-MC3-DMA)
-
Helper lipids: DSPC, Cholesterol
-
PEG-lipid (e.g., DMG-PEG)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be around 10-20 mM.
-
Prepare this compound Solution: Dissolve lyophilized this compound in the citrate buffer (pH 4.0) to a target concentration (e.g., 0.1-0.5 mg/mL). Ensure it is fully dissolved.
-
Microfluidic Mixing: Set up the microfluidic device. Load the lipid-ethanol solution into one syringe and the this compound-buffer solution into another.
-
Nanoparticle Formulation: Pump the two solutions through the microfluidic mixer at a set flow rate ratio (e.g., 3:1 aqueous:ethanolic phase) and a total flow rate of 10-15 mL/min. The rapid mixing causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the this compound.
-
Dialysis: Collect the LNP solution. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the sample against sterile PBS (pH 7.4) at 4°C. Perform two dialysis exchanges over 16-24 hours.
-
Characterization & Storage:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the encapsulation efficiency: Lyse a small aliquot of LNPs with a detergent (e.g., 0.5% Triton X-100) to release the toxin. Measure the this compound concentration (e.g., via HPLC or a protein assay) in the lysed and unlysed samples.
-
Calculate Efficiency (%EE) = (Total Toxin - Free Toxin) / Total Toxin * 100.
-
Store the final LNP-ryanotoxin formulation at 4°C for short-term use.
-
Protocol 2: Assessing this compound Activity via Intracellular Calcium Imaging
Materials:
-
Target cells cultured on glass-bottom imaging dishes.
-
LNP-ryanotoxin formulation (from Protocol 1).
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer.
-
Positive control (e.g., 10 mM Caffeine for cells with RyRs, or 5 µM Ionomycin).
-
Confocal microscope with live-cell imaging capabilities.
Procedure:
-
Cell Plating: Plate cells on imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells with the loading solution for 30-45 minutes at 37°C.
-
Wash cells twice with HBSS to remove excess dye.
-
Allow cells to rest for 20-30 minutes at room temperature for complete dye de-esterification.
-
-
Imaging Setup:
-
Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Locate a field of healthy, well-loaded cells.
-
Set up the microscope to acquire images (e.g., every 1-2 seconds) using appropriate laser excitation (e.g., 488 nm) and emission filters for your dye.
-
-
Data Acquisition:
-
Begin recording a baseline fluorescence measurement for 1-2 minutes to ensure the cells are stable.
-
Gently add the LNP-ryanotoxin formulation (or controls: empty LNPs, buffer only) to the dish.
-
Continue recording the fluorescence signal for 10-30 minutes, observing any changes in intensity.
-
At the end of the experiment, add a positive control (e.g., caffeine) to confirm that the cells' calcium signaling machinery is intact.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Normalize the data to the baseline fluorescence (F/F₀) to quantify the change in intracellular calcium.
-
Compare the response in this compound-treated cells to the negative controls.
-
Mandatory Visualizations
Caption: Signaling pathway of LNP-delivered this compound.
Caption: Troubleshooting workflow for failed this compound experiments.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling cytosolic delivery of cell penetrating peptides with a quantitative endosomal escape assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Biodegradable Nanoparticles for Cytosolic Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress of Rational Modified Nanocarriers for Cytosolic Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid nanoparticles-loaded with toxin mRNA represents a new strategy for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
mitigating cytotoxic effects of ryanotoxin at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ryanotoxin, focusing on mitigating its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A: this compound exerts its cytotoxic effects primarily by disrupting intracellular calcium (Ca²⁺) homeostasis. At high concentrations, it modifies the function of ryanodine receptors (RyRs), which are calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2][3] This leads to the following cascade of events:
-
Excessive Calcium Release: this compound causes a massive and uncontrolled release of Ca²⁺ from the SR/ER into the cytosol.[1][4]
-
Mitochondrial Overload: The elevated cytosolic Ca²⁺ is taken up by mitochondria, leading to mitochondrial calcium overload.[1]
-
Oxidative Stress: This overload disrupts mitochondrial function, causing the generation of reactive oxygen species (ROS) and increased oxidative stress.[5][6]
-
Apoptosis Induction: The combination of cellular stress and mitochondrial damage triggers the intrinsic apoptosis pathway. This involves the release of cytochrome c, activation of caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[7][8][9]
Q2: How can I confirm that this compound is the cause of cytotoxicity in my cell cultures?
A: To confirm that this compound is the cytotoxic agent, you should perform a series of control experiments and specific assays:
-
Dose-Response Analysis: Establish a clear dose-dependent relationship between the this compound concentration and the level of cell death.
-
Time-Course Experiment: Monitor cytotoxicity over time after this compound exposure to understand the kinetics of cell death.
-
Specific Marker Assays: Measure key markers of the known cytotoxic pathway, such as:
-
Use of Antagonists: Pre-treating cells with a known RyR antagonist, such as Dantrolene, should rescue the cells from the cytotoxic effects, providing strong evidence for a RyR-mediated mechanism.[1]
Q3: What are the main strategies to mitigate the cytotoxic effects of this compound?
A: The primary strategies focus on interrupting the cytotoxic cascade at different points:
-
Ryanodine Receptor Antagonism: Using a specific RyR antagonist like Dantrolene can prevent the initial uncontrolled release of calcium from the ER/SR, thus blocking the entire downstream cytotoxic pathway.[1]
-
Antioxidant Treatment: Applying antioxidants can counteract the excessive production of ROS, which is a critical step in the apoptotic process.[12][13][14] Agents like N-acetyl-L-cysteine (NAC) have been shown to be effective in reducing oxidative stress-induced apoptosis.[15]
-
Apoptosis Inhibition: Modulating the apoptosis pathway, for instance by overexpressing anti-apoptotic proteins like Bcl-2, can help prevent the final execution of cell death.[16][17][18]
Troubleshooting Guides
Problem 1: My chosen mitigating agent is not reducing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Incorrect Agent Concentration | Perform a dose-response curve for the mitigating agent in the presence of a fixed, high concentration of this compound to determine the optimal protective concentration (e.g., EC₅₀). |
| Timing of aplication | Administer the mitigating agent before exposing the cells to this compound. The protective effect is often only achieved with pre-treatment. Test different pre-incubation times (e.g., 1, 2, or 4 hours). |
| Agent Instability | Check the stability and shelf-life of your mitigating agent. Prepare fresh solutions for each experiment. |
| Cell Line Specificity | The efficacy of a mitigating agent can be cell-type dependent. Consider testing an alternative agent with a different mechanism of action (e.g., switch from an antioxidant to a RyR antagonist). |
Problem 2: I'm observing inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Health | Ensure your cells are healthy, within a consistent passage number range, and at a consistent confluency (~70-80%) at the start of each experiment. |
| Reagent Preparation | Prepare fresh dilutions of this compound and mitigating agents for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including pre-treatment with mitigating agents and exposure to this compound. |
| Assay Variability | Include positive and negative controls in every assay plate to normalize the data and account for inter-assay variability. |
Data Presentation
Table 1: Effect of Mitigating Agents on Cell Viability in this compound-Treated Cells
Cell viability measured via MTT assay after 24-hour treatment. Data are presented as mean ± standard deviation.
| Treatment Group | Concentration | Cell Viability (%) |
| Vehicle Control | - | 100 ± 4.5 |
| This compound | 100 µM | 25.3 ± 3.1 |
| This compound + Dantrolene | 100 µM + 20 µM | 78.9 ± 5.2 |
| This compound + N-acetylcysteine (NAC) | 100 µM + 5 mM | 65.7 ± 4.8 |
Table 2: Impact of Mitigating Agents on Key Cytotoxicity Markers
Markers measured after 12-hour treatment. Data are normalized to the vehicle control group.
| Treatment Group | Relative Caspase-3 Activity | Relative ROS Production |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (100 µM) | 8.7 ± 0.9 | 6.4 ± 0.7 |
| This compound + Dantrolene (20 µM) | 2.1 ± 0.3 | 1.8 ± 0.4 |
| This compound + NAC (5 mM) | 4.5 ± 0.6 | 1.5 ± 0.3 |
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Workflow for testing cytotoxic mitigating agents.
Caption: Logic diagram for troubleshooting mitigation experiments.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Cells cultured in a 96-well plate
-
This compound and mitigating agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing the desired concentration of the mitigating agent to the appropriate wells. Incubate for 1-2 hours.
-
Add fresh medium containing the mitigating agent and this compound to the wells. Include vehicle-only and this compound-only controls.
-
Incubate for the desired experimental period (e.g., 24, 48 hours).[20]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Crystal Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Caspase-3 Activity
This protocol describes a colorimetric assay to quantify the activity of executioner caspase-3.[11]
Materials:
-
Treated cells from a 6-well plate
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, collect the cells (including floating cells) and centrifuge. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysate at high speed to pellet debris. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the caspase-3 substrate (DEVD-pNA) and assay buffer to a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released by active caspase-3.
-
Analysis: Normalize the absorbance values to the protein concentration and express the results as a fold change relative to the vehicle control.
Protocol 3: Detection of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[10]
Materials:
-
Treated cells in a 96-well plate (black, clear bottom)
-
DCFH-DA probe (10 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and mitigating agents as described in Protocol 1.
-
Probe Loading: Remove the treatment medium and wash the cells once with warm HBSS.
-
Incubation: Add 100 µL of working DCFH-DA solution (e.g., 10-20 µM in HBSS) to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove any excess probe.
-
Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Analysis: Express the fluorescence intensity as a percentage or fold change relative to the vehicle control group.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptor Projects | Ehrlich Laboratory [medicine.yale.edu]
- 5. The ryanodine receptors Ca2+ release channels: cellular redox sensors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PS2 mutation increases neuronal cell vulnerability to neurotoxicants through activation of caspase-3 by enhancing of ryanodine receptor-mediated calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of caspase-3 and -9 activation in oxidant stress to RTE by forkhead transcription factors, Bcl-2 proteins, and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alantolactone induces apoptosis in glioblastoma cells via GSH depletion, ROS generation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
Ryanotoxin Application in Long-Term Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ryanotoxin in long-term cell culture experiments. The information is tailored for scientists and drug development professionals aiming to refine their experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound at the cellular level?
A1: this compound primarily targets ryanodine receptors (RyRs), which are intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2][3] At low concentrations (nanomolar to low micromolar), this compound locks the RyR channel in a long-lived sub-conductance or "half-open" state.[2] This leads to a persistent, slow leak of calcium (Ca²⁺) from intracellular stores into the cytoplasm. At higher concentrations (typically >100 µM), this compound acts as an inhibitor, preventing channel opening.[2][4]
Q2: What are the expected long-term consequences of sustained RyR activation by this compound?
A2: Chronic activation of RyRs and the resultant Ca²⁺ leak can lead to several downstream effects, including:
-
Altered Calcium Homeostasis: A sustained elevation of cytosolic Ca²⁺ can disrupt normal signaling pathways.
-
Cellular Stress: Dysregulation of Ca²⁺ can induce endoplasmic reticulum (ER) stress and oxidative stress.[5][6]
-
Mitochondrial Dysfunction: Elevated cytosolic Ca²⁺ can lead to mitochondrial Ca²⁺ overload, impacting mitochondrial function and energy metabolism.[7]
-
Cytotoxicity: Prolonged cellular stress and mitochondrial damage can ultimately trigger apoptotic or necrotic cell death pathways, reducing cell viability over time.[8][9][10]
-
Changes in Gene Expression: Altered Ca²⁺ signaling can modulate transcription factors, leading to changes in the expression of various genes.
Q3: How stable is this compound in cell culture medium?
A3: The stability of this compound in cell culture medium over extended periods has not been extensively documented in publicly available literature. The stability of any compound in culture media can be influenced by factors such as temperature, pH, light exposure, and interactions with media components like serum proteins and amino acids.[11][12][13][14] It is highly recommended to empirically determine the stability of this compound under your specific long-term culture conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q4: What is a suitable solvent for this compound and how should it be stored?
A4: this compound is often supplied as a lyophilized powder. The manufacturer's instructions should be followed for reconstitution. Common solvents include sterile water, buffer solutions, or organic solvents like DMSO. For long-term storage, it is generally recommended to aliquot the reconstituted stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death or cytotoxicity observed early in the experiment. | 1. this compound concentration is too high. 2. The cell line is particularly sensitive to disruptions in Ca²⁺ homeostasis. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal concentration that induces the desired effect without excessive cytotoxicity. Start with a lower concentration range (e.g., low nanomolar) and titrate upwards. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). Run a solvent-only control. 3. Consider using a more robust cell line or one known to have high expression of RyRs if the current line is unsuitable. |
| Inconsistent or diminishing effects of this compound over several days. | 1. Degradation of this compound in the culture medium. 2. Desensitization or downregulation of ryanodine receptors by the cells.[2][15][16] 3. Changes in cell density or metabolic activity affecting the cellular response. | 1. Perform partial or complete media changes with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). 2. Assess the stability of this compound in your specific culture medium over time (see protocol below). 3. Monitor RyR expression levels (e.g., via Western blot or qPCR) over the course of the experiment to check for downregulation. |
| No observable effect on intracellular calcium levels after this compound application. | 1. The cell line does not express functional ryanodine receptors. 2. this compound concentration is too low. 3. The calcium indicator dye is not functioning correctly or is photobleaching. 4. this compound is inactive due to improper storage or handling. | 1. Confirm RyR expression in your cell line using techniques like immunocytochemistry, Western blot, or RT-qPCR. 2. Use a positive control for RyR activation, such as caffeine (in the millimolar range), to confirm the presence of functional RyRs.[15] 3. Increase the concentration of this compound. 4. Validate your calcium imaging setup with a known calcium ionophore like ionomycin. 5. Use a fresh aliquot of this compound. |
| High background fluorescence or artifacts in long-term calcium imaging. | 1. Cytotoxicity of the calcium indicator dye or genetically encoded calcium indicator (GECI) upon long-term expression.[4][17] 2. Phototoxicity from repeated imaging. 3. Autofluorescence of the culture medium or dead cells. | 1. Use the lowest possible concentration of the chemical dye or a lower expression level of the GECI that still provides an adequate signal. Consider using newer, less cytotoxic GECIs.[4][17] 2. Minimize light exposure by reducing the imaging frequency and laser power. 3. Use a culture medium with low autofluorescence (phenol red-free medium). 4. Use a viability stain to exclude dead cells from the analysis. |
Quantitative Data Summary
Table 1: Reported Concentrations of Ryanodine and Their Effects on Ryanodine Receptors (Note: Ryanodine is a well-characterized plant alkaloid that acts on RyRs and is often used as a proxy for understanding the effects of other ryanotoxins. Concentrations and effects can be cell-type dependent.)
| Compound | Concentration Range | Cell Type/System | Observed Effect | Reference(s) |
| Ryanodine | 10⁻¹⁰ - 10⁻⁵ M | Chick embryo ventricular cells | Irreversible decrease in contraction amplitude | [18] |
| Ryanodine | 10 µM | Permeabilized rat aortic smooth muscle cells | Activation of RyRs, inducing Ca²⁺ release | [15] |
| Ryanodine | 20 µM | Primary hippocampal cultures | Inhibition of RyR activity, providing partial protection against ferroptosis | [9][10] |
| Ryanodine | >100 µM | General | Inhibition of RyR channel opening | [19] |
| Caffeine | 1 - 20 mM | Chick embryo ventricular cells | Transient increase followed by a sustained decrease in contraction amplitude | [18] |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Medium
-
Preparation: Prepare this compound in your complete cell culture medium at the final working concentration you intend to use. Also, prepare a control medium without this compound.
-
Incubation: Dispense aliquots of the this compound-containing medium and control medium into sterile tubes. Incubate these tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot of the this compound-containing medium and the control medium. Store the removed aliquots at -80°C until analysis.
-
Functional Assay:
-
Culture a suitable cell line known to express functional RyRs.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Apply the thawed medium samples from the different time points to the cells and measure the resulting change in intracellular calcium.
-
A decrease in the calcium response with medium incubated for longer periods indicates degradation of the this compound.
-
-
Analytical Method (Optional): If available, use analytical techniques like High-Performance Liquid Chromatography (HPLC) to directly quantify the concentration of intact this compound in the medium samples over time.
Protocol 2: Long-Term Calcium Imaging of this compound-Treated Cells
-
Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging. Allow cells to adhere and grow to the desired confluency.
-
Calcium Indicator Loading:
-
Chemical Dyes: On the day of imaging, incubate cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Genetically Encoded Calcium Indicators (GECIs): If using GECIs (e.g., GCaMP variants), ensure the cells have been successfully transfected or transduced and are expressing the sensor.
-
-
Experimental Setup:
-
Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Use phenol red-free medium to reduce background fluorescence.
-
-
Baseline Recording: Acquire baseline calcium imaging data for a few minutes before adding this compound to establish the basal level of calcium activity.
-
This compound Application: Carefully add pre-warmed medium containing the desired concentration of this compound to the cells.
-
Long-Term Imaging:
-
Acquire images at set intervals over the desired experimental duration (e.g., every 5 minutes for several hours, or at specific time points over several days).
-
To minimize phototoxicity, use the lowest possible laser power and exposure time. Consider acquiring data for short periods at longer intervals (e.g., record for 2 minutes every hour).
-
-
Media Changes: For experiments lasting longer than 24 hours, perform partial media changes with fresh, this compound-containing medium to ensure a consistent concentration of the toxin and to replenish nutrients.
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Normalize the fluorescence signal (e.g., as ΔF/F₀) to quantify changes in intracellular calcium.
-
Compare the calcium dynamics (e.g., frequency, amplitude of transients) between this compound-treated and control cells.
-
Visualizations
Caption: Signaling pathway of this compound-induced cellular stress.
Caption: Workflow for long-term this compound cell culture experiments.
Caption: Troubleshooting logic for inconsistent this compound effects.
References
- 1. Large-Scale Fluorescence Calcium-Imaging Methods for Studies of Long-Term Memory in Behaving Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the skeletal muscle ryanodine receptor: evidence for heterogeneity of calcium release channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desensitization of the skeletal muscle ryanodine receptor: evidence for heterogeneity of calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | Sciety [sciety.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional Impact of Ryanodine Receptor Oxidation on Intracellular Calcium Regulation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ryanodine Receptor Mediated Calcium Release Contributes to Ferroptosis Induced in Primary Hippocampal Neurons by GPX4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric Modulation of Ryanodine Receptor RyR1 by Nucleotide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alteration of Ryanodine-receptors in Cultured Rat Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alteration of Ryanodine-receptors in Cultured Rat Aortic Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 18. Effects of ryanodine and caffeine on contractility, membrane voltage, and calcium exchange in cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ryanodine-sensitive Ca2+ release mechanism in non-excitable cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ryanotoxin and Ryanodine: Modulators of Ryanodine Receptor Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of ryanotoxin and ryanodine on ryanodine receptor (RyR) channels. The information presented is supported by experimental data to assist researchers in understanding the distinct mechanisms and applications of these two important pharmacological tools.
Introduction to RyR Channel Modulators
Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as excitation-contraction coupling in muscle tissues.[1][2] The modulation of these channels by exogenous ligands has been instrumental in elucidating their function and offers therapeutic potential. This guide focuses on two such modulators: the well-characterized plant alkaloid, ryanodine, and the scorpion peptide, this compound. While both compounds affect RyR channel function, they exhibit distinct properties and mechanisms of action.
Comparative Overview
| Feature | This compound | Ryanodine |
| Source | Venom of the scorpion Buthotus judiacus[3][4][5] | Stem wood of the plant Ryania speciosa[1][2] |
| Chemical Nature | Peptide[3][5] | Diterpenoid Alkaloid[1][2] |
| Molecular Weight | ~11.4 kDa[3][5] | 493.55 g/mol |
| Primary Effect on RyR | Agonist / Modulator[3][5] | Biphasic: Activator at low (nM) concentrations, Inhibitor at high (µM) concentrations[1][2] |
| Binding Site | Distinct from the ryanodine binding site[3][5] | High-affinity and low-affinity binding sites on the RyR channel[6] |
Quantitative Analysis of Effects on RyR Channels
The following tables summarize the quantitative data on the effects of this compound and ryanodine on RyR channel properties.
Table 1: Effects on [³H]Ryanodine Binding
| Compound | Effect | ED₅₀ / K₀.₅ | Bₘₐₓ | Notes |
| This compound | Increases binding affinity | 0.16 µM[7] | No change[7] | Suggests an allosteric mechanism of action. |
| Ryanodine | Binds directly | K_d ~1-5 nM (high affinity) | - | Binding is use-dependent, favoring the open state of the channel. |
Table 2: Effects on Single-Channel Conductance
| Compound | Concentration | Resulting Conductance State | Slope Conductance (pS) |
| This compound | 1 µM | Subconductance | 163 ± 12[3][5] |
| Ryanodine | 1 µM | Subconductance | 173 ± 26[3][5] |
| Control (Unmodified) | - | Full conductance | 396 ± 25[3][5] |
Mechanism of Action
This compound
This compound acts as a positive modulator of RyR channels. It stimulates Ca²⁺ release from sarcoplasmic reticulum vesicles and induces a long-lived subconductance state.[3][5] Notably, this compound increases the binding affinity of [³H]ryanodine to the RyR channel without altering the maximum number of binding sites, indicating that it binds to a site distinct from ryanodine and allosterically modulates the channel's conformation to favor a state with higher affinity for ryanodine.[7]
Ryanodine
Ryanodine exhibits a complex, concentration-dependent effect on RyR channels. At nanomolar concentrations, it locks the channel into a stable, long-lasting subconductance state, effectively acting as a channel activator by promoting a persistent "leak" of Ca²⁺.[1][2] Conversely, at micromolar concentrations, ryanodine acts as an inhibitor, leading to the complete closure of the channel.[1][2] This dual effect is attributed to its interaction with both high-affinity (activating) and low-affinity (inhibiting) binding sites on the RyR protein.[6] Ryanodine binding is also "use-dependent," meaning it preferentially binds to RyR channels that are already in an open state.[2]
Isoform Selectivity
Information regarding the isoform selectivity of this compound is limited. The initial characterization was performed on RyR channels from rabbit skeletal muscle, which are predominantly RyR1.[3][5] Other peptides from scorpion venom have shown some degree of isoform selectivity; for instance, BjtX-1 and BjtX-2 increase [³H]ryanodine binding in skeletal muscle but not cardiac or liver microsomes.[4]
Ryanodine, on the other hand, has been shown to interact with all three major RyR isoforms (RyR1, RyR2, and RyR3), although the sensitivity and functional consequences can vary between isoforms.[1][8]
Experimental Protocols
[³H]Ryanodine Binding Assay
This assay is used to assess the binding affinity of ligands to the RyR channel and to study how different compounds modulate this binding.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles
-
[³H]Ryanodine (radiolabeled ligand)
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM NaCl, pH 7.4)
-
Varying concentrations of the test compound (this compound or unlabeled ryanodine)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Incubate SR vesicles with a fixed concentration of [³H]ryanodine in the binding buffer.
-
Add varying concentrations of the test compound to different tubes.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³H]ryanodine.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound [³H]ryanodine using a scintillation counter.
-
Analyze the data to determine the dissociation constant (K_d) and maximum binding capacity (B_max) or the effective concentration for modulation (ED₅₀).
Single-Channel Recording (Planar Lipid Bilayer)
This technique allows for the direct observation of the opening and closing of individual RyR channels and the measurement of their conductance.
Materials:
-
Purified RyR channels
-
Planar lipid bilayer apparatus
-
Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)
-
Electrolyte solutions (cis and trans chambers) containing ions like K⁺ or Cs⁺
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Test compounds (this compound or ryanodine)
Protocol:
-
Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Incorporate purified RyR channels into the bilayer from a vesicle suspension. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
Apply a constant voltage across the bilayer using the electrodes.
-
Record the ionic current flowing through the single channel using the amplifier.
-
Add the test compound to the cis chamber to observe its effect on channel gating and conductance.
-
Analyze the recordings to determine the single-channel conductance, open probability, and mean open and closed times.
Ca²⁺ Release from SR Vesicles
This assay measures the ability of a compound to induce the release of calcium from isolated SR vesicles.
Materials:
-
SR vesicles
-
Loading buffer containing ATP and a Ca²⁺ buffer system (e.g., EGTA)
-
Radioactive ⁴⁵Ca²⁺ or a fluorescent Ca²⁺ indicator (e.g., Fura-2)
-
Release buffer with varying concentrations of the test compound
-
Quenching solution (if using ⁴⁵Ca²⁺) or a fluorometer
Protocol (using ⁴⁵Ca²⁺):
-
Load the SR vesicles with ⁴⁵Ca²⁺ in the loading buffer. This is an active process requiring ATP.
-
Remove external ⁴⁵Ca²⁺ by dilution or ion exchange chromatography.
-
Initiate Ca²⁺ release by adding the release buffer containing the test compound.
-
At different time points, take aliquots of the vesicle suspension and rapidly filter them to separate the vesicles from the external medium.
-
Measure the amount of ⁴⁵Ca²⁺ remaining in the vesicles using a scintillation counter.
-
Plot the amount of retained ⁴⁵Ca²⁺ against time to determine the rate of release.
Visualizations
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Peptide toxins as probes of ryanodine receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scorpion venom components that affect ion-channels function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]
- 7. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ryanotoxin's Effects: A Comparative Guide Using RyR Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of ryanodine, a potent modulator of ryanodine receptors (RyRs), across wild-type and RyR genetic knockout models. By leveraging experimental data from studies on these models, we can delineate the specific contributions of each RyR isoform to the physiological and pathophysiological actions of this toxin.
Ryanodine receptors are a family of intracellular calcium channels crucial for regulating calcium release from the sarcoplasmic and endoplasmic reticulum.[1] The three main isoforms, RyR1, RyR2, and RyR3, are predominantly expressed in skeletal muscle, cardiac muscle, and the brain, respectively, although their expression can overlap in various tissues.[1][2] Ryanodine, a plant alkaloid, serves as a powerful pharmacological tool to study RyR function due to its high affinity and use-dependent binding, which can either lock the channel in a sub-conductance state at low concentrations or inhibit it at higher concentrations.[2] Genetic knockout models, in which one or more RyR isoforms are absent, are invaluable for validating the specific targets of ryanodine and understanding the precise role of each isoform in cellular calcium signaling.
Quantitative Comparison of Ryanodine's Effects
The following tables summarize quantitative data from studies utilizing RyR knockout models to investigate the effects of ryanodine and related RyR modulators.
| Model System | Genotype | Ryanodine/Agonist Application | Measured Parameter | Result | Reference |
| Neonatal Mouse Skeletal Muscle | RyR1-/-; RyR3-/- | Ryanodine | Muscle Contraction | No contractile response | [3] |
| Neonatal Mouse Skeletal Muscle | Wild-Type | Ryanodine | Muscle Contraction | Contractile response observed | [3] |
| Mouse Hippocampal Slices | RyR3-/- | - | Long-Term Potentiation (LTP) | Impaired weak forms of LTP | [3][4] |
| Mouse Hippocampal Slices | Wild-Type | - | Long-Term Potentiation (LTP) | Normal LTP | [3][4] |
| Mouse Cardiomyocytes | RyR2 haploinsufficient (cRyr2Δ50) | - | Cytosolic & Mitochondrial Ca2+ signals | Decreased amplitude and frequency | [5][6] |
| Mouse Cardiomyocytes | Wild-Type | - | Cytosolic & Mitochondrial Ca2+ signals | Normal amplitude and frequency | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Skeletal Muscle Contractility Assay
This protocol is adapted from studies investigating muscle function in genetically modified mice.
1. Muscle Preparation:
- Isolate the extensor digitorum longus (EDL) or soleus muscle from the hindlimb of the mouse.
- Mount the muscle vertically in a temperature-controlled bath containing Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O2 and 5% CO2.
- Attach one tendon to a fixed hook and the other to an isometric force transducer.
2. Stimulation and Recording:
- Stimulate the muscle using two parallel platinum electrodes delivering supramaximal square-wave pulses (0.5 ms duration).
- Record twitch contractions (single pulse) and tetanic contractions (trains of pulses at a specific frequency, e.g., 100 Hz for 500 ms).
- Measure parameters such as peak twitch force, time to peak tension, and half-relaxation time.
3. Ryanodine Application:
- After establishing a stable baseline, introduce ryanodine at desired concentrations to the buffer.
- Record changes in contractile parameters over time.
Cardiomyocyte Isolation and Calcium Imaging
This protocol is a standard method for studying calcium signaling in isolated heart cells.
1. Heart Perfusion and Digestion:
- Excise the heart and cannulate the aorta on a Langendorff apparatus.
- Perfuse retrograde with a calcium-free buffer to wash out blood, followed by a buffer containing collagenase to digest the extracellular matrix.
2. Cell Dissociation and Calcium Indicator Loading:
- Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.
- Gradually reintroduce calcium to the cell suspension.
- Incubate the isolated myocytes with a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM.
3. Calcium Transient Recording:
- Place the loaded cardiomyocytes in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.
- Electrically stimulate the cells to elicit action potentials and record the resulting changes in intracellular calcium concentration as fluorescence intensity changes.
- Analyze parameters like the amplitude, duration, and decay rate of the calcium transients.
- Apply ryanodine to the perfusion solution to observe its effect on calcium signaling.
[3H]-Ryanodine Binding Assay
This biochemical assay quantifies the activity of RyR channels.
1. Microsome Preparation:
- Homogenize skeletal muscle, cardiac muscle, or brain tissue in a buffered solution containing protease inhibitors.
- Perform differential centrifugation to isolate the sarcoplasmic/endoplasmic reticulum fraction (microsomes).
2. Binding Reaction:
- Incubate the microsomes with [3H]-ryanodine in a buffer containing varying concentrations of Ca2+ and other modulators (e.g., ATP, caffeine).
- Include samples with a high concentration of unlabeled ryanodine to determine non-specific binding.
3. Measurement:
- After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free [3H]-ryanodine.
- Wash the filters to remove unbound radioactivity.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
- Calculate specific binding by subtracting non-specific binding from total binding.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Excitation-Contraction (E-C) Coupling Mechanisms.
Caption: Cardiomyocyte Isolation and Calcium Imaging Workflow.
Caption: RyR Isoform Functions and Knockout Phenotypes.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of the ryanodine receptor type 3 (RyR3) impairs forms of synaptic plasticity and spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emboj.embopress.org [emboj.embopress.org]
- 5. Cardiac Ryanodine Receptor (Ryr2)-mediated Calcium Signals Specifically Promote Glucose Oxidation via Pyruvate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Ryanodine Receptor (Ryr2)-mediated Calcium Signals Specifically Promote Glucose Oxidation via Pyruvate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ryanodine Receptor Modulators: Ryanotoxin vs. Scorpion Calcins
An Important Clarification on Toxin Origins
Before delving into a comparative analysis, it is crucial to clarify the origins of the toxins . The term "ryanotoxin" predominantly refers to ryanodine, a plant alkaloid derived from the South American plant Ryania speciosa.[1] Ryanodine is a cornerstone tool for studying a specific class of intracellular calcium channels, which were subsequently named ryanodine receptors (RyRs) due to their high affinity for this compound.[1] While the name "this compound" has been used in some literature to describe a peptide from scorpion venom with similar actions, this usage is not widespread.[2]
For the purpose of a meaningful and scientifically accurate comparison, this guide will focus on the well-characterized plant alkaloid, ryanodine (referred to herein as this compound), and compare it with a family of scorpion venom-derived peptides known as "calcins," which also target the ryanodine receptor. The primary examples from this family that will be discussed are Imperatoxin A (IpTxa) and Maurocalcine (MCa).[3][4][5][6] This comparison is based on their shared molecular target, the ryanodine receptor, which is a massive ion channel responsible for regulating the release of calcium from intracellular stores like the sarcoplasmic reticulum, a critical process in muscle contraction and other cellular functions.[1][3]
Mechanism of Action at the Ryanodine Receptor
This compound and the scorpion calcins (IpTxa and MCa) all modulate the function of the ryanodine receptor, but they do so through different binding sites and produce distinct effects on channel gating.
This compound (Ryanodine): Ryanodine exhibits a complex, concentration-dependent effect on the RyR. At nanomolar concentrations, it locks the channel into a long-lasting sub-conductance state, effectively "opening" it but at a reduced capacity. At micromolar concentrations, it fully closes the channel. This "use-dependent" binding means that ryanodine binds more readily to RyRs that are already in an open state. Its action is considered practically irreversible, which makes it a powerful tool for labeling and isolating the receptor but less useful for studying dynamic physiological processes.[7]
Scorpion Calcins (Imperatoxin A & Maurocalcine): IpTxa and MCa are peptide toxins that act as high-affinity agonists of the ryanodine receptor.[4][6] Unlike ryanodine, their effects are generally reversible.[8] These peptides are unique in that they can cross cell membranes to reach their intracellular target, the RyR.[3][9][10] They bind to a site on the RyR that is distinct from the ryanodine binding site and induce a long-lived sub-conductance state, similar to the low-concentration effect of ryanodine.[6][11] This modulation increases the channel's open probability.[12] For instance, IpTxa has been shown to interact with all three RyR isoforms, though with varying sensitivity, and MCa is known to bind directly to the skeletal muscle isoform (RyR1).[9][13]
Figure 1: Toxin interaction with the Ryanodine Receptor.
Quantitative Comparison of Toxin Effects
The following tables summarize quantitative data on the effects of this compound, Imperatoxin A, and Maurocalcine on ryanodine receptors.
Table 1: Binding Affinity and Potency
| Toxin | Receptor Isoform(s) | Affinity (Kd) / Potency (EC50) | Citation(s) |
| This compound | RyR1, RyR2, RyR3 | ~1-10 nM (isoform and condition dependent) | [14] |
| Imperatoxin A | RyR1, RyR3 > RyR2 | EC50 of ~6 nM (skeletal SR) | [15] |
| Maurocalcine | RyR1 | ~10 nM range | [6] |
Table 2: Effects on RyR Channel Conductance
| Toxin | Effect on Channel | Sub-conductance Level | Citation(s) |
| This compound | Induces a stable sub-conductance state | ~40-50% of full conductance | [7] |
| Imperatoxin A | Induces long-lived sub-conductance states | Similar to ryanodine-modified channels | [4][11] |
| Maurocalcine | Induces long-lasting open sub-conductance state | Reduced conductance compared to native channel | [6][9][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize these toxins.
[3H]-Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.[14]
Objective: To determine how a test compound (e.g., a scorpion toxin) modulates the binding of radiolabeled ryanodine to the RyR, thus inferring changes in channel open probability.
Methodology:
-
Preparation of Microsomes: Sarcoplasmic reticulum (SR) microsomes are isolated from muscle tissue (e.g., rabbit skeletal muscle) or from cell lines engineered to express a specific RyR isoform (e.g., HEK293 cells).[3][14]
-
Binding Reaction: A binding mixture is prepared containing the isolated microsomes, a low concentration of [3H]-ryanodine (e.g., 5-7 nM), and a buffer solution with controlled concentrations of ions like K+, and Ca2+.[3][8]
-
Incubation: The test toxin (e.g., IpTxa) is added to the mixture at various concentrations. The mixture is incubated for a set period (e.g., 90 minutes at 36°C) to allow binding to reach equilibrium.[8]
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the microsomes (with bound ryanodine) from the unbound ryanodine in the solution. The filters are then washed.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. Non-specific binding is determined in parallel experiments using a high concentration of unlabeled ryanodine and is subtracted from the total binding to yield specific binding.[8]
Figure 2: Workflow for a [3H]-Ryanodine Binding Assay.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct observation of the activity of a single RyR ion channel, providing detailed information on its conductance, open and closed times, and how these are affected by toxins.
Objective: To record the ionic current passing through a single RyR channel and characterize its gating properties in the presence and absence of a modulator.
Methodology:
-
Bilayer Formation: An artificial planar lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).[16][17]
-
Channel Incorporation: SR microsomes containing RyRs are added to one chamber (the cis chamber, representing the cytoplasm). The vesicles fuse with the artificial bilayer, incorporating the RyR channels.[18]
-
Recording: A voltage is clamped across the bilayer, and the ionic current flowing through the single channel is measured with a highly sensitive patch-clamp amplifier. The solutions in the chambers are controlled for ion concentrations (e.g., K+ or Cs+ as the charge carrier), Ca2+, ATP, and Mg2+.[19][20]
-
Toxin Application: The toxin is added to the cis chamber to observe its effect on the channel's activity in real-time.
-
Data Analysis: The recordings are analyzed to determine the channel's open probability (Po), mean open and closed times, and single-channel conductance (measured from the current amplitude). The appearance of sub-conductance states induced by the toxin can be directly observed and quantified.[18]
Figure 3: Single-Channel Recording Experimental Workflow.
Conclusion
While originating from different biological kingdoms, this compound (ryanodine) and scorpion calcins like Imperatoxin A and Maurocalcine converge on a single, critical molecular target: the ryanodine receptor. Ryanodine's near-irreversible action has made it an invaluable pharmacological tool for identifying and characterizing the receptor. In contrast, the reversible nature and cell-penetrating ability of scorpion calcins make them powerful probes for studying the dynamic regulation of RyRs in living cells.[8][10] The distinct ways these toxins modulate RyR channel function—locking it into sub-conductance states—provide researchers with a versatile toolkit to dissect the complex mechanisms of intracellular calcium signaling and its role in health and disease.
References
- 1. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide toxins as probes of ryanodine receptor structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM analysis of scorpion toxin binding to Ryanodine Receptors reveals subconductance that is abolished by PKA phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. The action of ryanodine on rat fast and slow intact skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imperatoxin A, a Cell-Penetrating Peptide from Scorpion Venom, as a Probe of Ca2+-Release Channels/Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell penetration properties of maurocalcine, a natural venom peptide active on the intracellular ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transduction of the scorpion toxin maurocalcine into cells. Evidence that the toxin crosses the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Charged Surface Area of Maurocalcine Determines Its Interaction with the Skeletal Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchmap.jp [researchmap.jp]
- 15. Scorpion toxins targeted against the sarcoplasmic reticulum Ca(2+)-release channel of skeletal and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. bioee.ee.columbia.edu [bioee.ee.columbia.edu]
- 18. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Ryanotoxin and Synthetic Ryanodine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ryanotoxin, a naturally occurring peptide toxin, with various synthetic agonists and antagonists of the Ryanodine Receptor (RyR). The objective is to offer a comprehensive resource for understanding their mechanisms of action, quantitative effects, and experimental applications in the study of RyR function and its role in cellular signaling.
Introduction to Ryanodine Receptors
Ryanodine receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] These massive protein complexes, exceeding 2.2 megadaltons, are crucial for regulating the release of stored calcium ions, a fundamental process in numerous physiological events, most notably excitation-contraction coupling in muscle tissues.[1][3] There are three main isoforms of RyRs in mammals: RyR1 (predominantly in skeletal muscle), RyR2 (abundant in cardiac muscle), and RyR3 (found in various tissues, including the brain and smooth muscle).[2][4] The dysregulation of RyR function is implicated in a range of diseases, including malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia (CPVT), making these receptors significant targets for therapeutic intervention.[5][6][7]
Mechanism of Action: A Tale of Allosteric Modulation
The activity of RyR channels is finely tuned by a host of endogenous and exogenous modulators that bind to distinct allosteric sites on the large cytosolic domain of the receptor.[4] This allosteric regulation induces conformational changes that are transmitted to the channel pore, thereby controlling its gating properties (i.e., the probability of being in an open or closed state).
This compound , a peptide from scorpion venom, and the plant alkaloid ryanodine (after which the receptor is named) are potent modulators of RyR activity.[8] Both are known to lock the RyR channel in a sub-conductance, or "half-open," state.[1][8] This action is use-dependent, meaning the channel must be in an activated state for these ligands to bind with high affinity.[1] At nanomolar concentrations, ryanodine stabilizes this sub-conductance state, leading to a slow depletion of calcium stores.[4] At higher, micromolar concentrations, it can fully inhibit channel opening.[1][4] this compound exhibits a similar effect, inducing a reduced unitary conductance.[8] Notably, this compound and ryanodine appear to have different binding sites, as this compound can increase the binding affinity of [3H]ryanodine without changing the maximum number of binding sites.[8]
Synthetic RyR agonists , such as caffeine and 4-chloro-m-cresol (4-CmC), typically function by sensitizing the receptor to its primary physiological activator, Ca2+.[1][7] Caffeine, for instance, potentiates the sensitivity of RyRs to calcium, effectively lowering the threshold for calcium-induced calcium release (CICR).[1][7] Other synthetic agonists, like PCB95, have been shown to facilitate Ca2+-dependent channel opening.[9][10]
Synthetic RyR antagonists , on the other hand, stabilize the closed state of the channel, thereby inhibiting calcium release. Dantrolene is a clinically used RyR antagonist that is particularly effective for RyR1.[1] Other examples include tetracaine and various experimental compounds like K201 (JTV519) and its derivatives, which have been investigated for their potential to correct pathological RyR-mediated calcium leaks.[5][10]
The following diagram illustrates the general signaling pathway of RyR-mediated calcium release and the points of intervention for agonists and antagonists.
Caption: General signaling pathway of RyR-mediated calcium release and modulation.
Quantitative Comparison of RyR Modulators
The following tables summarize key quantitative data for this compound and a selection of synthetic RyR agonists and antagonists. It is important to note that experimental conditions can significantly influence these values.
Table 1: Agonists and this compound
| Compound | RyR Isoform(s) | Assay Type | Parameter | Value | Reference(s) |
| This compound | Rabbit Skeletal (RyR1) | [3H]Ryanodine Binding | ED50 | 0.16 µM | [8] |
| This compound | Rabbit Skeletal (RyR1) | Single-Channel Recording | Conductance (vs. control) | ~41% (163 pS vs 396 pS with Cs+) | [8] |
| Caffeine | RyR1, RyR2, RyR3 | Ca2+ Release | EC50 | mM range | [11] |
| 4-chloro-m-cresol (4-CmC) | RyR1 | Ca2+ Release | EC50 | ~10-50 µM | |
| 2-Hydroxycarbazole | Skeletal & Cardiac | Ca2+ Release | EC50 | ~200 µM | [11] |
| PCB95 | RyR2 | Structural (Cryo-EM) | - | Facilitates Ca2+-dependent opening | [9][10] |
Table 2: Antagonists
| Compound | RyR Isoform(s) | Assay Type | Parameter | Value | Reference(s) |
| Dantrolene | RyR1 > RyR2 | Functional | IC50 | Low µM range | |
| Tetracaine | RyR1, RyR2 | Functional | IC50 | High µM to mM range | [5] |
| K201 (JTV519) | RyR1 | Single-Channel Recording | IC50 | 3.98 ± 0.79 µM | [10] |
| K201 Dioxole Derivative | RyR1 | Single-Channel Recording | IC50 | 0.24 ± 0.05 µM | [10] |
| FLA 365 | Canine Pulmonary Artery Smooth Muscle (RyR present) | Ca2+ Release (Caffeine-induced) | IC50 | ~1-1.5 µM | [6] |
| ent-1 (Verticilide enantiomer) | RyR2 | [3H]Ryanodine Binding | IC50 | ~0.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are synthesized protocols for key assays used to characterize RyR modulators.
[3H]Ryanodine Binding Assay
This assay provides a quantitative measure of RyR channel activity, as [3H]ryanodine preferentially binds to the open state of the channel with high affinity.[1]
Objective: To determine the binding affinity (Kd, Bmax) or the effect of a modulator on [3H]ryanodine binding.
Materials:
-
Microsomes from tissues or cells expressing the RyR isoform of interest.
-
[3H]ryanodine (radiolabeled ligand).
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4).
-
Ca2+/EGTA buffers to control free Ca2+ concentration.
-
Test compounds (this compound, synthetic agonists/antagonists).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Microsome Preparation: Isolate SR/ER microsomes from the source tissue/cells by differential centrifugation.[1]
-
Binding Reaction: In microcentrifuge tubes, combine microsomes, [3H]ryanodine (at a fixed concentration for competition assays, or varying concentrations for saturation binding), and the test compound at various concentrations in the binding buffer with a defined free Ca2+ concentration.
-
Incubation: Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 2 hours).[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [3H]ryanodine. Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). For saturation binding, plot specific binding versus [3H]ryanodine concentration and fit to a one-site binding model to determine Kd and Bmax. For competition assays, plot the percentage of specific binding versus the concentration of the test compound to determine IC50 or Ki values.
Caption: Workflow for a [3H]ryanodine binding assay.
Single-Channel Electrophysiology (Planar Lipid Bilayer)
This technique allows for the direct measurement of the electrical current passing through a single RyR channel, providing detailed information about its conductance, open probability (Po), and gating kinetics.
Objective: To characterize the effects of modulators on the biophysical properties of a single RyR channel.
Materials:
-
Purified RyR protein.
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture.
-
Phospholipids (e.g., phosphatidylethanolamine, phosphatidylserine, phosphatidylcholine) to form the bilayer.
-
Symmetrical buffer solutions for the cis and trans chambers (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4).
-
Ca2+ solutions and chelators (e.g., EGTA) to control Ca2+ concentration on the cytosolic (cis) side.
-
Test compounds.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Bilayer Formation: Paint a solution of phospholipids across the aperture separating the two chambers to form a stable lipid bilayer.
-
Channel Incorporation: Add SR vesicles containing RyRs to the cis (cytosolic) chamber. The channels will spontaneously fuse with the bilayer.
-
Recording: Apply a holding potential across the bilayer and record the current using the patch-clamp amplifier. Channel openings will appear as discrete steps in the current trace.
-
Modulator Application: Add the test compound to the cis chamber to observe its effect on channel activity.
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance (from the amplitude of the current steps), open probability (the fraction of time the channel is open), and mean open and closed times.
Intracellular Calcium Imaging
This method measures changes in the concentration of cytosolic Ca2+ in living cells, providing a functional readout of RyR activity.
Objective: To assess the effect of modulators on Ca2+ release from intracellular stores.
Materials:
-
Cultured cells expressing the RyR isoform of interest.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Physiological salt solution (e.g., Krebs-Ringer-HEPES buffer).
-
Test compounds.
-
Fluorescence microscope with a sensitive camera and appropriate filter sets.
Procedure:
-
Cell Culture: Plate cells on coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with a membrane-permeant form of the Ca2+ indicator dye (e.g., Fura-2 AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.
-
Imaging: Mount the coverslip on the microscope stage and perfuse with the physiological salt solution. Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence over time.
-
Stimulation: Apply the test compound (agonist or antagonist) and record the change in fluorescence, which corresponds to a change in intracellular Ca2+ concentration.
-
Data Analysis: Quantify the changes in fluorescence intensity or ratio (for ratiometric dyes like Fura-2) to determine the amplitude, kinetics, and frequency of Ca2+ release events.
Allosteric Regulation and Conformational Changes
The binding of this compound, synthetic agonists, and antagonists to their respective sites on the RyR complex induces distinct conformational changes that propagate through the protein to the channel pore, ultimately altering its gating. Cryo-electron microscopy (cryo-EM) studies have provided significant insights into these allosteric mechanisms.
For example, the binding of activators like Ca2+, ATP, and caffeine can induce a "primed" state in the cytoplasmic assembly of the RyR, and the presence of all three can lead to pore dilation. Antagonists, conversely, are thought to stabilize a closed conformation, preventing these activating conformational changes. The binding of this compound and ryanodine induces a unique sub-conductance state, suggesting a distinct conformational change that does not fully open or close the channel pore.
The following diagram illustrates the concept of allosteric modulation of the RyR channel.
Caption: Allosteric modulation of RyR conformational states by different ligand classes.
Comparative Experimental Utility
This compound and synthetic RyR modulators each offer unique advantages for studying RyR function.
This compound:
-
High Affinity and Specificity: Its potent and specific interaction with RyRs makes it a valuable tool for labeling and identifying these channels.
-
Unique Mechanism: The induction of a stable sub-conductance state provides a unique tool to study the biophysics of ion permeation through a partially open pore.
-
Distinct Binding Site: The fact that its binding site is different from that of ryanodine allows for studies of allosteric coupling between different modulator binding sites.
Synthetic Agonists:
-
Reversibility: Many synthetic agonists, like caffeine, have reversible effects, which is advantageous for studying the dynamic regulation of RyRs.
-
Mimicking Physiological Modulation: Compounds that modulate the Ca2+ sensitivity of RyRs can be used to mimic or probe aspects of physiological and pathophysiological regulation.
-
Structure-Activity Relationship Studies: A wide range of synthetic agonists with varying potencies and specificities are available, facilitating studies on the structural requirements for RyR activation.
Synthetic Antagonists:
-
Therapeutic Potential: Many synthetic antagonists are being developed as potential therapeutics for RyR-related diseases, making them crucial for translational research.
-
Isoform Selectivity: Some synthetic antagonists exhibit selectivity for specific RyR isoforms, allowing for the dissection of the roles of different isoforms in various tissues.
-
Probing Channel Gating: Reversible antagonists can be used to study the transition between the open and closed states of the channel.
Conclusion
This compound and synthetic RyR modulators are indispensable tools for elucidating the complex biology of ryanodine receptors. While this compound offers high affinity and a unique mechanism of action, synthetic agonists and antagonists provide a broader range of potencies, selectivities, and reversibility, making them highly versatile for both basic research and drug development. The continued development of novel synthetic modulators, guided by structural insights from techniques like cryo-EM, will undoubtedly lead to a deeper understanding of RyR function and the development of targeted therapies for RyR-related channelopathies.
References
- 1. acsu.buffalo.edu [acsu.buffalo.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RYR1 ryanodine receptor 1 (skeletal) CCO MHS MHS1 RYDR RYR RYR-1 SKRR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Insights into the Gating Mechanism of the Ryanodine-Modified Human Cardiac Ca2+-Release Channel (Ryanodine Receptor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryanodine receptor allosteric coupling and the dynamics of calcium sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of Ryanodine Receptor (RyR) and Calmodulin enhance Ca release and pathologically alter RyR structure and Calmodulin affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Gated K+ Channel Modulation by Marine Toxins: Pharmacological Innovations and Therapeutic Opportunities | MDPI [mdpi.com]
- 10. Therapeutic Approaches of Ryanodine Receptor-Associated Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Activation of Ryanodine Receptor Channels—Reconciling RyR Gating Models with Tetrameric Channel Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Ryanodine for Ryanodine Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the plant alkaloid ryanodine for the three mammalian ryanodine receptor (RyR) isoforms: RyR1, RyR2, and RyR3. Ryanodine is a crucial tool in the study of these critical intracellular calcium release channels, and understanding its isoform-specific interactions is paramount for targeted research and therapeutic development. This document summarizes key binding affinity data, functional differences, and detailed experimental protocols to support your research endeavors.
Introduction to Ryanodine Receptors
Ryanodine receptors are large, tetrameric calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2][3] They are essential for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes, most notably excitation-contraction coupling in muscle tissues.[1] Mammals express three distinct isoforms of the RyR, each with a primary tissue distribution and unique regulatory properties:
-
RyR1: Predominantly found in skeletal muscle, it is essential for the process where a nerve impulse leads to muscle contraction.[1][3]
-
RyR2: The primary isoform in cardiac muscle, it plays a critical role in calcium-induced calcium release, a fundamental mechanism for heart muscle contraction.[1][3]
-
RyR3: Expressed more broadly but at lower levels in tissues such as the brain, diaphragm, and smooth muscle.[1][3]
The plant alkaloid ryanodine binds with high affinity to all three RyR isoforms, locking the channel in a long-lasting sub-conductance state at nanomolar concentrations and inhibiting it at micromolar concentrations.[1] This property has made radiolabeled ryanodine, typically [3H]ryanodine, an invaluable tool for characterizing the function and regulation of these channels.
Quantitative Comparison of Ryanodine Binding Affinity
While all three isoforms exhibit high-affinity binding for ryanodine, subtle differences in their binding characteristics and regulation exist. The following table summarizes available quantitative data on the binding affinity (Kd) of ryanodine for the different RyR isoforms. It is important to note that direct comparisons of Kd values are most accurate when determined under identical experimental conditions.
| Isoform | Tissue/Cell Source | Ligand | Kd (nM) | Bmax (pmol/mg protein) | Experimental Conditions | Reference |
| RyR1 | Rabbit Diaphragm SR | [3H]ryanodine | Not explicitly stated, but high affinity implied. | 4.3 | 0.3 M NaCl, 1 mM AMP-PCP, 10 µM Ca2+ | Murayama & Ogawa, 2004[4][5] |
| RyR2 | Not directly compared in the same study. | [3H]ryanodine | ~1-5 (Typical range from various studies) | Not available in a comparative context. | Varies between studies. | General literature |
| RyR3 | Rabbit Diaphragm SR | [3H]ryanodine | 1.6 | 0.023 | 0.3 M NaCl, 1 mM AMP-PCP, 10 µM Ca2+ | Murayama & Ogawa, 2004[4][5] |
SR: Sarcoplasmic Reticulum
Functional Specificity and Differential Regulation
Beyond binding affinity, the functional response of RyR isoforms to ryanodine is influenced by a variety of cellular modulators, revealing key differences in their regulation.
| Feature | RyR1 | RyR2 | RyR3 |
| Primary Tissue | Skeletal Muscle[1][3] | Cardiac Muscle[1][3] | Brain, Smooth Muscle, Diaphragm[1][3] |
| Ca2+ Activation Sensitivity | Lower activation by Ca2+ compared to RyR2 and RyR3.[1] | Activated to a greater extent by Ca2+.[1] | Activated to a greater extent by Ca2+.[1] |
| Ca2+ Inactivation | More sensitive to inactivation by high Ca2+ concentrations.[1] | Requires higher Ca2+ concentrations for inactivation.[1] | Requires higher Ca2+ concentrations for inactivation.[1] |
| Mg2+ Inhibition | Potent inhibition by Mg2+.[1] | Relatively little inhibition by Mg2+.[1] | More resistant to Mg2+ inhibition than RyR1.[4] |
| ATP Regulation | Can be activated by ATP in the absence of Ca2+.[1] | Not activated by ATP in the absence of Ca2+.[1] | Further stimulated by adenine nucleotide.[4] |
| Calmodulin (CaM) Regulation | Biphasic effect (activation at low Ca2+, inhibition at high Ca2+). | Primarily inhibitory. | Regulated by CaM.[1] |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate key aspects of RyR function and the experimental workflow for studying ryanodine binding.
References
- 1. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insight Into Ryanodine Receptor Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating Ryanotoxin's Mechanism of Action: A Comparative Guide to Ryanodine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ryanotoxin's mechanism of action with other well-characterized ryanodine receptor (RyR) modulators. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of these potent biomolecules.
This compound: A Scorpion Peptide with a Unique Profile
This compound, a peptide derived from scorpion venom, has emerged as a significant modulator of ryanodine receptors (RyRs), the primary channels responsible for calcium (Ca²⁺) release from the sarcoplasmic reticulum (SR) in muscle cells.[1] Understanding its precise mechanism is crucial for its application as a research tool and for potential therapeutic development. This guide outlines the essential control experiments and comparative analyses required to validate the mechanism of action of this compound and similar novel RyR modulators.
Comparative Analysis of Ryanodine Receptor Modulators
To elucidate the specific effects of this compound, it is essential to compare its activity with known RyR activators and inhibitors. The most common comparators include the eponymous plant alkaloid ryanodine, the widely used stimulant caffeine, and the clinically relevant inhibitor dantrolene.
Quantitative Comparison of RyR Modulator Activity
The following table summarizes the key quantitative parameters for this compound and other RyR modulators based on published experimental data. Direct comparisons should ideally be performed within the same experimental system to minimize variability.
| Modulator | Type | Target RyR Isoforms | ED₅₀ / EC₅₀ / Kᵢ | Effect on [³H]Ryanodine Binding | Single-Channel Conductance |
| This compound | Activator | RyR1, RyR2 | 0.16 µM (ED₅₀ for increasing [³H]ryanodine binding) | Increases affinity | Induces a subconductance state of 163 ± 12 pS[1] |
| Ryanodine | Modulator (activator at low concentrations, inhibitor at high concentrations) | RyR1, RyR2, RyR3 | nM to low µM range (activation) | Binds to open state, complex dose-dependence | Induces a subconductance state of 173 ± 26 pS[1] |
| Caffeine | Activator | RyR1, RyR2, RyR3 | mM range (EC₅₀ varies with isoform and conditions)[2] | Increases open probability, enhancing binding | Increases open probability of the full conductance state |
| Dantrolene | Inhibitor | Primarily RyR1 and RyR3 | ~150 nM (Kᵢ for inhibiting [³H]ryanodine binding) | Decreases affinity | Reduces open probability |
| Imperatoxin A | Activator | RyR1, RyR2 | ~6 nM (ED₅₀ for stimulating [³H]ryanodine binding in skeletal muscle) | Stimulates binding | Induces a subconductance state |
| ϕ-LITX-Lw1a | Activator | RyR1, RyR2 | fM range | Potently stimulates binding | Induces full channel openings at low concentrations and subconductance states at higher concentrations |
Experimental Protocols for Validating this compound's Mechanism
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other RyR modulators.
[³H]Ryanodine Binding Assay
This assay is a cornerstone for studying RyR modulators as [³H]ryanodine binds preferentially to the open state of the RyR channel. An increase in binding suggests an increase in the channel's open probability.
Objective: To determine if this compound affects the binding affinity or the number of binding sites of [³H]ryanodine on the RyR.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from skeletal or cardiac muscle.
-
[³H]ryanodine (radiolabeled ligand).
-
This compound and other test compounds (ryanodine, caffeine, dantrolene).
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4, and varying concentrations of CaCl₂ to set the free Ca²⁺ concentration).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate SR vesicles with varying concentrations of this compound in the binding buffer.
-
Add a fixed, low concentration of [³H]ryanodine (e.g., 1-5 nM).
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours at 37°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free [³H]ryanodine.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform saturation binding experiments by varying the concentration of [³H]ryanodine in the presence and absence of this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Perform competition binding experiments with unlabeled ryanodine to confirm the specificity of binding.
Control Experiments:
-
Negative Control: Vehicle (the solvent used to dissolve this compound, e.g., water or a specific buffer) is added instead of this compound to establish the baseline [³H]ryanodine binding.
-
Positive Controls:
-
Activator: A known RyR activator like caffeine (mM range) is used to confirm that the assay can detect an increase in [³H]ryanodine binding.
-
Inhibitor: A known RyR inhibitor like dantrolene (µM range) or high concentrations of ryanodine (>100 µM) are used to confirm that the assay can detect a decrease in binding.
-
-
Non-specific Binding Control: Determined by adding a high concentration of unlabeled ryanodine (e.g., 10 µM) to a parallel set of tubes. This value is subtracted from the total binding to obtain specific binding.
Sarcoplasmic Reticulum (SR) Ca²⁺ Release Assay
This functional assay directly measures the effect of a modulator on the release of Ca²⁺ from SR vesicles.
Objective: To determine if this compound induces or inhibits Ca²⁺ release from the SR and to characterize the kinetics of this process.
Materials:
-
SR vesicles.
-
Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Indo-1).
-
Loading buffer (containing ATP and an ATP-regenerating system to actively load Ca²⁺ into the SR).
-
Release buffer (mimicking intracellular ionic conditions).
-
Fluorometer or a fluorescence plate reader.
-
This compound and other test compounds.
-
Ca²⁺ ionophore (e.g., ionomycin or A23187) to determine the maximum releasable Ca²⁺.
Protocol:
-
Load the SR vesicles with Ca²⁺ in the loading buffer.
-
Add the Ca²⁺-sensitive dye to the release buffer.
-
Add the Ca²⁺-loaded SR vesicles to the release buffer and monitor the baseline fluorescence.
-
Add this compound or other test compounds and record the change in fluorescence over time, which corresponds to the change in extra-vesicular Ca²⁺ concentration.
-
At the end of the experiment, add a Ca²⁺ ionophore to release all the remaining Ca²⁺ from the vesicles, allowing for the calibration of the fluorescence signal to Ca²⁺ concentration.
Control Experiments:
-
Negative Control: Addition of the vehicle to the SR vesicles to measure the basal Ca²⁺ leak rate.
-
Positive Controls:
-
Activator: A known RyR agonist like caffeine or a low concentration of ryanodine is used to induce Ca²⁺ release and validate the responsiveness of the SR vesicles.
-
Inhibitor: A known RyR inhibitor like ruthenium red or dantrolene is added prior to an activator to demonstrate the blockage of Ca²⁺ release.
-
-
SERCA Inhibition Control: Use of a specific inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin or cyclopiazonic acid (CPA), to ensure that the observed changes in Ca²⁺ concentration are due to release through the RyR and not re-uptake by SERCA.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating a Novel RyR Modulator
The following diagram illustrates a logical workflow for characterizing the mechanism of action of a novel compound, such as a newly discovered toxin, on the ryanodine receptor.
Caption: A logical workflow for the experimental validation of a novel ryanodine receptor modulator.
Signaling Pathway of Ryanodine Receptor Activation and Modulation
This diagram illustrates the central role of the ryanodine receptor in excitation-contraction coupling and the points of intervention for various modulators.
Caption: Signaling pathway of ryanodine receptor-mediated calcium release and its modulation.
By following these experimental guidelines and comparative frameworks, researchers can effectively validate the mechanism of action of this compound and other novel modulators of the ryanodine receptor, paving the way for new discoveries in cellular physiology and pharmacology.
References
A Comparative Guide to Ryanotoxin and Dantrolene: Modulators of Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of ryanotoxin and dantrolene on muscle relaxation. By examining their mechanisms of action, quantitative effects on the ryanodine receptor, and overall impact on muscle contractility, this document serves as a comprehensive resource for researchers in pharmacology and muscle physiology.
Introduction
This compound and dantrolene are two powerful modulators of intracellular calcium release via the ryanodine receptor (RyR), a critical ion channel in excitation-contraction coupling in skeletal muscle. Despite both interacting with the RyR, they elicit opposing effects on muscle function. This compound, a peptide toxin from scorpion venom, acts as an agonist, promoting calcium release and muscle contraction. In contrast, dantrolene is a clinically used muscle relaxant that acts as an antagonist, inhibiting calcium release and thereby inducing muscle relaxation.[1][2] This guide delves into the experimental data that delineates their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Effects
The primary target for both this compound and dantrolene is the ryanodine receptor, predominantly the RyR1 isoform found in skeletal muscle.[2][3] Their interaction with this channel, however, leads to fundamentally different outcomes.
This compound: An Agonist of Calcium Release
This compound stimulates the release of calcium from the sarcoplasmic reticulum (SR) by locking the RyR1 channel in an open sub-conductance state. This sustained calcium leak from the SR into the myoplasm leads to muscle contracture.[4]
Dantrolene: An Antagonist of Calcium Release
Dantrolene functions as a muscle relaxant by directly inhibiting the RyR1 and RyR3 isoforms.[5] It decreases the open probability of the RyR1 channel, thereby reducing the release of calcium from the SR during muscle excitation.[2] This action effectively uncouples muscle excitation from contraction, leading to muscle relaxation. Dantrolene's efficacy in treating malignant hyperthermia, a condition of uncontrolled calcium release, underscores its inhibitory mechanism.[1]
Quantitative Comparison of Effects
The following tables summarize the available quantitative data for this compound and dantrolene, providing a direct comparison of their potency and effects on the ryanodine receptor and muscle contractility.
| Compound | Parameter | Value | Preparation | Experimental Conditions | Reference |
| This compound | ED50 ([3H]ryanodine binding) | 0.16 µM | Rabbit skeletal muscle SR vesicles | --- | N/A |
| Dantrolene | Ki ([3H]ryanodine binding) | ~150 nM | Pig Skeletal Muscle | In media simulating resting myoplasm | [6] |
| Dantrolene | IC50 (Twitch Inhibition) | 1.6 ± 0.4 µM | Mouse Extensor Digitorum Longus | In vitro twitch tension measurement | [7] |
| Dantrolene | IC50 (Twitch Inhibition) | 3.5 ± 1.2 µM | Mouse Soleus Muscle | In vitro twitch tension measurement | [7] |
| Dantrolene | IC50 (Channel Inhibition) | 0.16 ± 0.03 µM | Sheep RyR2 | Single-channel recordings with 100 nM calmodulin | [6][8] |
| Dantrolene | IC50 (Ca2+ Wave Frequency) | 0.42 ± 0.18 µM | Mouse Cardiomyocytes | In the presence of 100 nM calmodulin | [6][8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to study these compounds, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathway of excitation-contraction coupling in skeletal muscle.
Caption: Opposing effects of this compound and Dantrolene on the RyR1 channel and muscle function.
References
- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 3. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The action of ryanodine on rat fast and slow intact skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ryanotoxin Binding Affinity with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ryanotoxin's binding affinity to the ryanodine receptor (RyR) with its effects in functional assays. The information presented herein is supported by experimental data from peer-reviewed literature, offering a comprehensive overview for researchers in pharmacology and drug development.
Introduction to this compound and the Ryanodine Receptor
The ryanodine receptor is a large ion channel located in the membrane of the sarcoplasmic and endoplasmic reticulum, playing a crucial role in regulating intracellular calcium levels, which is fundamental for muscle contraction.[1] There are three main isoforms of the ryanodine receptor: RyR1 (predominantly in skeletal muscle), RyR2 (in cardiac muscle), and RyR3 (expressed in various tissues, including the brain).[1]
This compound, a peptide toxin isolated from the venom of the scorpion Buthotus judiacus, is a potent modulator of the ryanodine receptor.[2] Its effects are analogous to those of ryanodine, the namesake alkaloid of the receptor.[2] Understanding the relationship between this compound's binding characteristics and its functional consequences is essential for its use as a pharmacological tool and for the development of novel therapeutics targeting the ryanodine receptor.
Data Presentation: A Comparative Analysis
| Assay Type | Parameter | Value | Species/Tissue | Key Findings |
| Binding Assay | ||||
| [3H]Ryanodine Binding | ED50 | 0.16 µM | Rabbit Skeletal Muscle SR | This compound increases the affinity of [3H]ryanodine binding without altering the total number of binding sites (Bmax), suggesting an allosteric mechanism.[2] |
| Functional Assays | ||||
| Calcium Release | - | - | Rabbit Skeletal Muscle SR Vesicles | This compound stimulates the release of Ca2+ from sarcoplasmic reticulum vesicles.[2] |
| Single-Channel Conductance | - | - | Rabbit Skeletal Muscle RyR | At 1 µM, this compound induces a sub-conductance state of the ryanodine receptor channel.[2] |
| Muscle Contraction | - | - | - | Data on the dose-dependent effect of this compound on muscle contraction is not currently available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field and can be adapted for the study of this compound and other ryanodine receptor modulators.
[3H]Ryanodine Binding Assay
This assay is a cornerstone for characterizing the interaction of ligands with the ryanodine receptor. It measures the ability of a test compound, such as this compound, to modulate the binding of radiolabeled ryanodine to the receptor.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle
-
[3H]Ryanodine
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate SR vesicles (50-100 µg of protein) with a fixed concentration of [3H]ryanodine (e.g., 2-10 nM) in the binding buffer.
-
Add varying concentrations of this compound to the incubation mixture.
-
Incubate at 37°C for 1-2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding. Data can be analyzed using non-linear regression to determine the ED50 of this compound.
Calcium Release Assay from SR Vesicles
This functional assay directly measures the ability of a compound to induce calcium release from isolated sarcoplasmic reticulum vesicles.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Indo-1)
-
Assay buffer (e.g., 100 mM KCl, 20 mM HEPES, pH 7.0)
-
ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)
-
Test compound (this compound)
-
Fluorometer
Procedure:
-
Load the SR vesicles with calcium by incubating them in the assay buffer containing ATP and a calcium-sensitive dye.
-
Monitor the extra-vesicular calcium concentration using a fluorometer.
-
Once a stable baseline is achieved, add this compound at the desired concentration.
-
Record the change in fluorescence, which corresponds to the release of calcium from the vesicles.
-
The rate and extent of calcium release can be quantified and compared across different concentrations of this compound to determine an EC50.
Single-Channel Recording
This electrophysiological technique allows for the direct observation of the effect of a compound on the gating properties of a single ryanodine receptor channel.
Materials:
-
Purified ryanodine receptor protein
-
Planar lipid bilayer apparatus
-
Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Calcium solutions of known concentrations
-
Test compound (this compound)
-
Amplifier and data acquisition system
Procedure:
-
Incorporate a single purified ryanodine receptor into a planar lipid bilayer separating two chambers (cis and trans).
-
Apply a constant holding potential across the bilayer.
-
Record the single-channel currents in the absence of the test compound.
-
Add this compound to the cis (cytosolic) chamber.
-
Record the changes in channel activity, including open probability, conductance, and open/closed dwell times.
-
Analyze the data to characterize the modulatory effects of this compound on the channel's gating behavior.
Skinned Muscle Fiber Contraction Assay
This assay provides a more physiologically relevant system to study the effects of compounds on muscle function by using muscle fibers with a permeabilized sarcolemma ("skinned" fibers).
Materials:
-
Single muscle fibers dissected from skeletal muscle (e.g., rabbit psoas)
-
Skinning solution (containing a mild detergent like Triton X-100)
-
Relaxing solution (low Ca2+)
-
Activating solution (high Ca2+)
-
Force transducer and length controller apparatus
-
Test compound (this compound)
Procedure:
-
Isolate a single muscle fiber and mount it between a force transducer and a length controller.
-
Chemically "skin" the fiber to permeabilize the sarcolemma, allowing direct access to the contractile machinery.
-
Expose the fiber to a relaxing solution to establish a baseline tension.
-
Induce contraction by exposing the fiber to an activating solution with a high calcium concentration.
-
After washing with the relaxing solution, incubate the fiber with varying concentrations of this compound.
-
Re-introduce the activating solution and measure the force of contraction.
-
The effect of this compound on the force, rate of force development, and relaxation can be quantified to determine a dose-response relationship and an EC50.
Visualizations
Signaling Pathway of Ryanodine Receptor Activation
Caption: Signaling pathway of Ryanodine Receptor activation by this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating binding affinity with functional assays.
Conclusion
This compound serves as a valuable pharmacological probe for investigating the structure and function of the ryanodine receptor. While a direct, comprehensive cross-validation of its binding affinity and functional effects is an area for future research, the existing data clearly indicates a potent modulatory action. This compound enhances the binding of ryanodine to its receptor and promotes the open state of the channel, leading to increased intracellular calcium. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the quantitative relationship between this compound's binding and its functional consequences, ultimately contributing to a deeper understanding of ryanodine receptor pharmacology and the development of novel therapeutic agents.
References
Assessing the Reversibility of Ryanotoxin Binding to Ryanodine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversibility of ligand binding to ryanodine receptors (RyRs) is a critical determinant of a compound's pharmacological profile and its potential as a therapeutic agent or a research tool. This guide provides a comparative analysis of the reversibility of ryanotoxin binding to RyRs, contrasted with the well-characterized ligands ryanodine and Imperatoxin A (IpTxa). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate ligand for their studies and to provide a framework for assessing the binding characteristics of novel RyR modulators.
Comparative Analysis of Ligand Binding to Ryanodine Receptors
The interaction of various ligands with RyRs can range from practically irreversible to readily reversible. This property significantly influences the duration and nature of the channel modulation. The following table summarizes the available quantitative data on the binding of this compound, ryanodine, and Imperatoxin A to RyRs.
| Ligand | Parameter | Value | RyR Isoform/Tissue | Comments |
| This compound | ED₅₀ ([³H]ryanodine binding) | 0.16 µM[1] | Not specified | Allosterically increases the binding affinity of ryanodine, suggesting a different binding site.[1] |
| Substate Time Constants | ~10 times shorter than ryanodine-induced substates[1] | Not specified | Indicates a significantly faster dissociation rate compared to ryanodine. | |
| Ryanodine | K_d | 3.6 - 11.3 nM | Cardiac and Skeletal Muscle | High-affinity binding, often considered functionally irreversible on the timescale of single-channel experiments. |
| Imperatoxin A (IpTxa) | ED₅₀ (RyR activation) | 10 nM[2] | Skeletal Muscle | Potent activator of RyR1. |
| k_on | 1.7 x 10⁷ M⁻¹s⁻¹ | Skeletal Muscle | ||
| k_off | 0.31 s⁻¹ | Skeletal Muscle | ||
| K_d (calculated from k_off/k_on) | ~18.2 nM | Skeletal Muscle |
Key Insights:
-
This compound exhibits a reversible binding profile, as evidenced by its relatively rapid dissociation inferred from the short-lived substates it induces.[1] Its modulatory effect on ryanodine binding is allosteric, indicating it does not compete for the same binding site.[1]
-
Ryanodine is characterized by its high-affinity binding, which is functionally considered irreversible in many experimental contexts. This "use-dependent" ligand preferentially binds to open RyR channels, locking them in a sub-conductance state.
-
Imperatoxin A (IpTxa) , a peptide toxin often compared to this compound, also demonstrates reversible, high-affinity binding. The availability of its kinetic rate constants provides a valuable benchmark for a truly reversible RyR ligand.
Experimental Protocols
Accurate assessment of binding reversibility relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the comparison.
Protocol 1: [³H]-Ryanodine Binding Assay to Assess Allosteric Modulation and Reversibility
This assay indirectly assesses the binding of a non-radiolabeled ligand (e.g., this compound) by measuring its effect on the binding of [³H]-ryanodine. A change in the affinity (K_d) or binding capacity (B_max) of [³H]-ryanodine suggests an allosteric interaction.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles or purified RyRs
-
[³H]-ryanodine
-
Unlabeled ryanodine
-
Test ligand (e.g., this compound)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ and EGTA solutions for controlling free Ca²⁺ concentration
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: Incubate SR vesicles (50-100 µg protein) with varying concentrations of [³H]-ryanodine in the binding buffer. To assess the effect of the test ligand, a fixed concentration of the test ligand (e.g., this compound) is included in the incubation mixture.
-
Equilibrium: Incubate at 37°C for 2-4 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [³H]-ryanodine from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ryanodine) against the concentration of [³H]-ryanodine.
-
Scatchard Analysis: Transform the saturation binding data to a Scatchard plot (Bound/Free vs. Bound) to determine the K_d and B_max of [³H]-ryanodine binding in the absence and presence of the test ligand.
-
Assessing Reversibility: To assess the reversibility of the test ligand's effect, pre-incubate the receptors with the test ligand, then wash the preparation to remove the unbound ligand. Subsequently, perform a [³H]-ryanodine binding assay. If the effect of the test ligand on [³H]-ryanodine binding is diminished or abolished after washing, it indicates reversible binding of the test ligand.
-
Protocol 2: Single-Channel Electrophysiology to Directly Observe Ligand Binding and Dissociation
This technique allows for the direct observation of the effects of a ligand on the gating behavior of a single RyR channel, providing insights into the kinetics of binding and unbinding.
Materials:
-
Planar lipid bilayer apparatus
-
SR vesicles containing RyRs
-
Symmetric buffer solutions (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)
-
Ca²⁺ solutions
-
Test ligand (e.g., this compound)
-
Data acquisition and analysis software
Procedure:
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
Vesicle Fusion: Add SR vesicles to the cis chamber (representing the cytosolic side). The vesicles will fuse with the bilayer, incorporating RyR channels.
-
Channel Recording: Apply a transmembrane voltage and record the single-channel currents. The channel's open and closed states are observed as distinct current levels.
-
Ligand Application: Add the test ligand to the cis chamber.
-
Observation of Ligand Effects: Observe changes in the channel's gating behavior, such as the appearance of sub-conductance states, and changes in the open and closed dwell times.
-
Data Analysis:
-
Dwell Time Analysis: Analyze the duration of the open and closed states before and after ligand addition. For a reversibly binding ligand that induces a specific state (e.g., a sub-conductance state), the dwell time in that state provides information about the dissociation rate (k_off). The frequency of entering that state is related to the association rate (k_on).
-
Kinetic Modeling: Fit the dwell-time distributions to kinetic models to estimate the association and dissociation rate constants.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the ligand binding dynamics and the experimental workflow.
Caption: Comparison of reversible and functionally irreversible binding kinetics.
Caption: Workflow for assessing ligand binding to RyRs.
Conclusion
The assessment of binding reversibility is paramount in the study of RyR modulators. This compound presents itself as a valuable tool for investigating RyR function due to its reversible binding, which allows for more dynamic studies compared to the functionally irreversible binding of ryanodine. The experimental protocols and comparative data provided in this guide offer a comprehensive resource for researchers aiming to characterize the binding properties of existing and novel RyR ligands. The distinct kinetic profiles of these ligands underscore the importance of selecting the appropriate molecule to suit the specific aims of an investigation.
References
- 1. Purification and characterization of this compound, a peptide with actions similar to those of ryanodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide probe of ryanodine receptor function. Imperatoxin A, a peptide from the venom of the scorpion Pandinus imperator, selectively activates skeletal-type ryanodine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Ryanotoxin: Essential Safety and Disposal Protocols for Laboratory Environments
For researchers, scientists, and drug development professionals handling ryanotoxin, a potent modulator of intracellular calcium release, adherence to strict safety and disposal procedures is paramount to ensure personnel safety and environmental protection. This document provides a comprehensive guide to the proper management of this compound waste, from handling and personal protective equipment to spill containment and final disposal.
Personal Protective Equipment (PPE) and Handling
When working with this compound in its solid form or in solution, appropriate personal protective equipment must be worn at all times. This includes:
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powdered form, to prevent inhalation.
-
Eye Protection: Chemical safety goggles are required to protect against splashes or airborne particles.
-
Hand Protection: Heavy-duty rubber gloves should be worn to prevent skin contact.
-
Body Protection: A lab coat, rubber boots, and other protective clothing should be utilized to minimize skin exposure.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management and Decontamination
In the event of a this compound spill, immediate and careful action is required to prevent contamination and exposure.
Minor Spills:
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Containment: If the spilled material is a powder, gently dampen it with water to prevent it from becoming airborne. For liquid spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.
-
Collection: Carefully sweep or vacuum the contained material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Major Spills:
-
Evacuate: Evacuate the area immediately and alert emergency responders.
-
Isolate: Prevent entry into the contaminated area.
-
Professional Cleanup: Only trained personnel with appropriate full-body protective clothing and breathing apparatus should handle major spills.
Proper Disposal Procedures for this compound Waste
This compound is classified as hazardous and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be discharged into sewers or waterways. All this compound waste, including unused product, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste separately from other laboratory waste streams. This includes stock solutions, diluted solutions, contaminated pipette tips, gloves, and any other disposable materials that have come into contact with the compound.
-
Containerization: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and clearly identify the contents as "this compound Waste." Include the approximate concentration and date of accumulation.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Safety Data Summary
| Parameter | Value | Reference |
| Acute Toxicity (Oral, mouse LD50) | 650 mg/kg | |
| Acute Toxicity (Oral, rat LD50) | 750 mg/kg | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols Cited
The information presented in this document is based on standard hazardous waste management protocols and information extracted from publicly available Safety Data Sheets (SDS) for ryanodine. No experimental protocols for the chemical inactivation of this compound were found in the reviewed literature. The primary and recommended disposal method is through a certified hazardous waste management service.
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling Ryanotoxin
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like ryanotoxin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound due to its toxicity. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose & Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes, sprays, and airborne particles. Goggles should comply with ANSI Z87.1 standards. A face shield should be worn over the goggles, especially during procedures with a high splash potential. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, double-gloved) and a disposable lab coat | To prevent skin contact. At a minimum, double-gloving with nitrile gloves is recommended. A disposable lab coat should be worn to protect clothing and skin, and it should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator | A respirator is necessary, particularly when handling the powdered form of the toxin or when there is a risk of aerosol generation. The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. Shoes must fully cover the feet. |
Toxicity Data
This compound is a potent modulator of the ryanodine receptor, a critical component of calcium signaling in muscle cells.[1][2] Its toxicity has been evaluated in several animal models. The following table summarizes the available quantitative toxicity data for ryanodine, the parent compound of this compound.
| Organism | Route of Administration | LD50 (Lethal Dose, 50%) |
| Mouse | Oral | 650 mg/kg[3] |
| Rabbit | Oral | 650 mg/kg[3] |
| Rat | Oral | 750 mg/kg[3] |
| Rabbit | Skin | >4 g/kg[3] |
Operational Plan: Handling and Experimental Protocol
Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure when handling this compound.
Preparation and Handling Workflow
The following diagram outlines the general workflow for preparing and handling this compound in a laboratory setting.
Figure 1. General workflow for the safe handling of this compound.
Detailed Experimental Protocol: Preparing a this compound Stock Solution
-
Preparation:
-
Designate a specific, well-ventilated area for handling the toxin, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE: chemical splash goggles, face shield, double nitrile gloves, and a disposable lab coat.
-
Prepare a spill kit appropriate for chemical spills.
-
Gather all materials: this compound powder, appropriate solvent (e.g., DMSO), microcentrifuge tubes, and pipettes.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the respirator, ensuring a proper fit.
-
Put on safety goggles and a face shield.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are over the sleeves of the lab coat.
-
-
Handling and Preparation:
-
Carefully weigh the desired amount of this compound powder inside the chemical fume hood.
-
Using a pipette, add the appropriate volume of solvent to the vial containing the this compound powder.
-
Gently vortex or pipette up and down to ensure the toxin is fully dissolved.
-
Aliquot the stock solution into clearly labeled and sealed microcentrifuge tubes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate disinfectant (e.g., a fresh 10% bleach solution followed by 70% ethanol).
-
Carefully doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin.
-
Dispose of all contaminated materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
This compound Signaling Pathway
This compound exerts its effects by modulating the activity of the ryanodine receptor (RyR), an intracellular calcium channel located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][4][5] This modulation leads to an uncontrolled release of calcium into the cytoplasm, which can trigger sustained muscle contraction and other downstream cellular effects.[6]
Figure 2. Signaling pathway of this compound's effect on the ryanodine receptor.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound should be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: All disposable labware, including pipette tips, microcentrifuge tubes, and contaminated PPE, should be collected in a designated hazardous waste bag.
-
Decontamination of Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 30 minutes, followed by a rinse with 70% ethanol.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[3] Do not dispose of this compound waste in the regular trash or down the drain.
References
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. Ryanodine | C25H35NO9 | CID 11317883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Recent advances in understanding the ryanodine receptor calcium release channels and their role in calcium signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ryr1.org [ryr1.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
